molecular formula C10H17NO4 B109035 (S)-N-Boc-2-morpholinecarbaldehyde CAS No. 847805-31-6

(S)-N-Boc-2-morpholinecarbaldehyde

Cat. No.: B109035
CAS No.: 847805-31-6
M. Wt: 215.25 g/mol
InChI Key: LWKMTSRRGUVABD-QMMMGPOBSA-N
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Description

(S)-N-Boc-2-morpholinecarbaldehyde, also known as (S)-N-Boc-2-morpholinecarbaldehyde, is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-N-Boc-2-morpholinecarbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-N-Boc-2-morpholinecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-2-morpholinecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKMTSRRGUVABD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364019
Record name (S)-N-Boc-2-morpholinecarbaldehyde
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847805-31-6
Record name 1,1-Dimethylethyl (2S)-2-formyl-4-morpholinecarboxylate
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Record name (S)-N-Boc-2-morpholinecarbaldehyde
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Record name tert-butyl (2S)-2-formylmorpholine-4-carboxylate
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Foundational & Exploratory

(S)-N-Boc-2-morpholinecarbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-N-Boc-2-morpholinecarbaldehyde: Properties, Reactivity, and Applications

Introduction

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in modern synthetic organic chemistry, particularly within the realm of drug discovery and development. Its structure combines a stereochemically defined morpholine scaffold, a versatile aldehyde functional group, and a stable Boc protecting group. This unique combination makes it an important intermediate for the asymmetric synthesis of complex, biologically active molecules. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The aldehyde handle allows for a wide array of subsequent chemical transformations, while the tert-butyloxycarbonyl (Boc) group ensures the nitrogen's nucleophilicity is masked, directing reactivity to the desired position and allowing for orthogonal deprotection strategies. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and safe handling for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The physical properties of (S)-N-Boc-2-morpholinecarbaldehyde are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties

PropertyValueReferences
CAS Number 847805-31-6[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol
Appearance Colorless to yellow oil or white powder
Boiling Point 309.1 °C at 760 mmHg[1]
Density ~1.18 g/cm³
Refractive Index ~1.515
Storage Store at -20°C, sealed, under dry conditions
Synonyms (S)-tert-butyl 2-formylmorpholine-4-carboxylate; (S)-4-Boc-2-morpholinecarbaldehyde[1]
Spectroscopic Data (Predicted)

While experimental spectra should always be acquired for confirmation, the expected ¹H NMR spectroscopic data provides critical information for reaction monitoring and characterization.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.65s1H-CHOAldehyde proton, deshielded by the carbonyl group.
~4.10m1HH-2Proton adjacent to the aldehyde and ring oxygen.
~3.95 - 3.80m2HH-3eq, H-5eqEquatorial protons on the morpholine ring.
~3.60 - 3.45m2HH-3ax, H-6eqAxial and equatorial protons on the morpholine ring.
~3.00 - 2.80m2HH-5ax, H-6axAxial protons on the morpholine ring.
1.48s9H-C(CH₃)₃Protons of the tert-butyl group of the Boc protector.

Synthesis and Stereochemical Integrity

The synthesis of (S)-N-Boc-2-morpholinecarbaldehyde typically originates from a chiral precursor to ensure the integrity of the (S)-stereocenter at the C-2 position. A common and efficient route involves the mild oxidation of the corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. This precursor can be synthesized from (S)-epichlorohydrin in a high-throughput manner that does not require chromatographic purification.[2][3]

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc protecting group. Reagents such as Dess-Martin periodinane (DMP) or conditions for Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) are well-suited for this transformation, providing the desired aldehyde in high yield with minimal side products.

Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product Precursor (S)-N-Boc-2-hydroxymethylmorpholine Oxidation Mild Oxidation Precursor->Oxidation Dess-Martin Periodinane (DMP) or Swern Oxidation Product (S)-N-Boc-2-morpholinecarbaldehyde Oxidation->Product

Caption: Synthetic pathway to (S)-N-Boc-2-morpholinecarbaldehyde.

Chemical Reactivity and Synthetic Protocols

The aldehyde functionality is the primary site of reactivity, serving as a versatile electrophile for carbon-carbon and carbon-nitrogen bond formation. The adjacent stereocenter and the morpholine ring influence the stereochemical outcome of nucleophilic additions.

Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing substituted amines and is a cornerstone reaction for this building block.[4][5] The process involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild hydride reagent.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[6] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion in the presence of the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[6] This selectivity allows for a convenient one-pot procedure.

Experimental Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary amine (1.1 equiv.).

  • Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Causality: Portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL of CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Reductive_Amination Aldehyde (S)-N-Boc-2- morpholinecarbaldehyde Imine Imine Intermediate Formation Aldehyde->Imine Amine Primary Amine (R-NH₂) Amine->Imine Reduction Selective Reduction Imine->Reduction STAB NaBH(OAc)₃ (STAB) STAB->Reduction Product Chiral Secondary Amine Product Reduction->Product

Caption: Workflow for one-pot reductive amination.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, enabling carbon-chain extension.[7] The reaction involves a phosphorus ylide (Wittig reagent), which attacks the electrophilic carbonyl carbon. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8]

The stereochemical outcome (E/Z selectivity) of the alkene depends on the stability of the ylide.[7] Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.

Experimental Protocol: Wittig Reaction with an Unstabilized Ylide

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equiv.), dropwise. Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide. The characteristic deep red or orange color indicates ylide formation. Allow the mixture to stir at this temperature for 30 minutes.

  • Aldehyde Addition: Dissolve (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes). Further purification is achieved by flash column chromatography.

Wittig_Reaction cluster_ylide Ylide Preparation cluster_olefination Olefination Salt Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻) Ylide Phosphorus Ylide (Ph₃P=CHR) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Ylide->Intermediate Aldehyde (S)-N-Boc-2- morpholinecarbaldehyde Aldehyde->Intermediate Product Alkene Product Intermediate->Product Byproduct Ph₃P=O Intermediate->Byproduct

Caption: Workflow for the Wittig olefination reaction.

Application in Drug Discovery: A Conceptual Link to Delamanid

Chiral morpholine scaffolds are critical components of many modern pharmaceuticals. While (S)-N-Boc-2-morpholinecarbaldehyde is a versatile building block, its conceptual importance can be illustrated by examining the synthesis of complex drugs like Delamanid . Delamanid is an FDA-approved medication for treating multidrug-resistant tuberculosis (MDR-TB) that works by inhibiting mycolic acid synthesis, an essential component of the mycobacterial cell wall.[9][10][11]

The synthesis of Delamanid involves the coupling of a complex, chiral epoxide intermediate with a nitroimidazole core.[12][13] The strategic approach to constructing these chiral fragments relies on principles of asymmetric synthesis, similar to those used to prepare enantiopure morpholine derivatives from precursors like epichlorohydrin.[2][3] The use of well-defined chiral building blocks is paramount to ensure the correct three-dimensional structure of the final drug, which is directly linked to its efficacy and safety profile.[10] Therefore, building blocks like (S)-N-Boc-2-morpholinecarbaldehyde are indispensable tools for medicinal chemists aiming to construct novel therapeutic agents with high stereochemical purity and optimized pharmacological properties.

Safety, Handling, and Storage

As a laboratory chemical, (S)-N-Boc-2-morpholinecarbaldehyde requires careful handling to ensure personnel safety.

  • Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). Some suppliers also note it may be harmful if swallowed (H302).[1] The corresponding GHS pictogram is GHS07 (Exclamation Mark).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Handling Procedures: Avoid breathing dust, mist, or vapors. Prevent contact with skin and eyes. After handling, wash hands thoroughly.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at -20°C for long-term stability. Keep away from strong oxidizing agents and sources of heat.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a high-value chiral intermediate that offers synthetic chemists a reliable and versatile platform for constructing complex molecular architectures. Its well-defined stereochemistry, coupled with the reactivity of the aldehyde and the stability of the Boc-protected morpholine ring, makes it an ideal starting point for synthesizing novel pharmaceutical candidates. A thorough understanding of its properties, reactivity, and handling requirements enables its effective and safe application in the pursuit of new therapeutic discoveries.

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (2020). RSC Advances. Retrieved January 14, 2026, from [Link]

  • The Crucial Role of Delamanid Intermediate in Advancing Tuberculosis Treatment. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

  • Method for preparing highly pure Delamanid intermediate. (2017). Google Patents.
  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. (2021). Molecules. Retrieved January 14, 2026, from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2008). Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Michigan-Dearborn. Retrieved January 14, 2026, from [Link]

  • A Solvent Free Wittig Reaction. (n.d.). University of Wisconsin-Madison. Retrieved January 14, 2026, from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). University of Colorado Denver. Retrieved January 14, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones. (n.d.). Harvard University. Retrieved January 14, 2026, from [Link]

Sources

Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde: A Strategic Guide to a Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-N-Boc-2-morpholinecarbaldehyde is a highly valuable chiral building block in medicinal chemistry, serving as a critical intermediate for the synthesis of complex pharmaceutical agents.[1] Its stereodefined morpholine scaffold is a privileged structure in drug discovery, offering favorable physicochemical properties. This guide provides a comprehensive overview of a robust and scalable synthetic strategy, beginning with the efficient preparation of the key alcohol precursor, (S)-N-Boc-2-morpholinemethanol, and culminating in its selective oxidation to the target aldehyde. We will delve into the mechanistic rationale behind the chosen methodologies, present a comparative analysis of suitable oxidation techniques, and provide detailed, field-proven experimental protocols.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a ubiquitous heterocyclic motif found in numerous approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. When functionalized with a stereocenter, as in the case of (S)-N-Boc-2-morpholinecarbaldehyde, it provides a versatile handle for constructing complex, three-dimensional molecules with high stereochemical fidelity. This aldehyde is a precursor to a wide array of derivatives, including amines, acids, and extended ring systems, making it a cornerstone for library synthesis and lead optimization campaigns in drug development.[1][2]

Strategic Retrosynthetic Analysis

The synthesis of an aldehyde is most reliably achieved through the controlled oxidation of a primary alcohol. This logic dictates that the immediate precursor to our target compound, (S)-N-Boc-2-morpholinecarbaldehyde (1) , is the corresponding primary alcohol, (S)-N-Boc-2-morpholinemethanol (2) . The synthesis of this chiral alcohol can be efficiently accomplished from commercially available, enantiopure starting materials, thereby establishing the critical stereocenter early in the sequence. A particularly effective approach, which avoids chromatographic purification, utilizes (R)-epichlorohydrin (5) as the chiral source.[3][4]

Retrosynthesis cluster_main Synthetic Workflow t (S)-N-Boc-2-morpholinecarbaldehyde (1) p (S)-N-Boc-2-morpholinemethanol (2) t->p Oxidation m (S)-2-Hydroxymethylmorpholine (3) p->m Boc Protection b (S)-4-Benzyl-2-hydroxymethylmorpholine (4) m->b Debenzylation s N-Benzylethanolamine + (R)-Epichlorohydrin (5) b->s Cyclization Swern_Mechanism cluster_oxidation Step 2: Alcohol Oxidation DMSO DMSO OxalylChloride OxalylChloride DMSO->OxalylChloride  -78 °C Intermediate Intermediate OxalylChloride->Intermediate  Decomposes  (-CO, -CO₂) Sulfonium_Salt Sulfonium_Salt Intermediate->Sulfonium_Salt  Forms Electrophile Alcohol (S)-N-Boc-2-morpholinemethanol Sulfonium_Salt->Alcohol  Nucleophilic Attack Alkoxysulfonium_Ion Alkoxysulfonium_Ion Alcohol->Alkoxysulfonium_Ion Ylide Ylide Alkoxysulfonium_Ion->Ylide  + Triethylamine (Base) Aldehyde Aldehyde Ylide->Aldehyde  Intramolecular  Elimination

Sources

A Technical Guide to (S)-N-Boc-2-morpholinecarbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a stereodefined morpholine ring, a protecting group, and a reactive aldehyde functionality, make it a versatile intermediate for the synthesis of complex, biologically active molecules. The morpholine motif is a privileged scaffold in drug discovery, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This guide provides an in-depth overview of the synthesis, characterization, and strategic applications of (S)-N-Boc-2-morpholinecarbaldehyde, with a focus on enabling its effective use in research and development.

Compound Identification and Properties

The fundamental identification and key physicochemical properties of (S)-N-Boc-2-morpholinecarbaldehyde are summarized below.

IdentifierValueSource(s)
CAS Number 847805-31-6[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
IUPAC Name tert-butyl (2S)-2-formylmorpholine-4-carboxylate[2]
Boiling Point 309.1 °C at 760 mmHg[1]
Storage Store in a dry, sealed place, typically at -20°C[1]

Structure:

G compound compound

Caption: Chemical structure of (S)-N-Boc-2-morpholinecarbaldehyde.

Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde

The most common and efficient route to (S)-N-Boc-2-morpholinecarbaldehyde involves the oxidation of its corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. The synthesis of this precursor has been described in a concise, operationally simple manner that avoids chromatography, making it suitable for large-scale preparation[3][4].

Part 1: Synthesis of the Precursor Alcohol

A well-established synthesis for the precursor, (S)-N-Boc-2-hydroxymethylmorpholine, starts from readily available (S)-epichlorohydrin[3]. This method provides a high-throughput route to the necessary starting material.

Caption: Synthetic overview for the precursor alcohol.

Part 2: Oxidation to the Aldehyde

The critical step in preparing the title compound is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. For this transformation, mild oxidation methods are required. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two of the most effective and widely used protocols for this purpose, especially for sensitive substrates like N-protected amino alcohols[5][6][7].

Choosing the Right Oxidation Method: A Causal Analysis

The choice between the Swern and Dess-Martin oxidations often depends on the scale of the reaction, the sensitivity of the substrate, and practical considerations regarding reagent handling and by-product removal.

FeatureSwern OxidationDess-Martin OxidationRationale & Field Insights
Reagents DMSO, oxalyl chloride, triethylamineDess-Martin Periodinane (DMP)The Swern protocol uses inexpensive, common lab reagents, making it cost-effective for large-scale synthesis. DMP is a specialized, more expensive reagent[5][8].
Temperature Cryogenic (-78 °C)Room TemperatureThe need for very low temperatures in the Swern oxidation can be a practical limitation without specialized equipment. DMP's room temperature protocol offers greater convenience for bench-scale synthesis[5].
By-products Dimethyl sulfide (malodorous), CO, CO₂1,2-benziodoxol-3(1H)-one derivativeThe foul smell of dimethyl sulfide is a significant drawback of the Swern oxidation, requiring a well-ventilated fume hood and bleach quenching for glassware. DMP by-products are solids and can often be removed by filtration or aqueous workup[5][9].
Substrate Scope Broad, but can be sensitive to acidic conditions that may arise.Excellent for acid-sensitive substrates due to neutral pH conditions.For substrates with acid-labile protecting groups or stereocenters prone to epimerization, the neutral conditions of the DMP oxidation are often preferred[6].
Safety Generates toxic CO gas.DMP is shock-sensitive and can be explosive, requiring careful handling[5].Both methods have safety considerations. The choice depends on the available safety infrastructure and comfort level with the reagents.

Experimental Protocol: Dess-Martin Oxidation

Given its mild conditions and simple workup, the Dess-Martin oxidation is an excellent choice for the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde, particularly on a lab scale.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure (S)-N-Boc-2-morpholinecarbaldehyde.

G cluster_1 Oxidation Workflow start (S)-N-Boc-2-hydroxymethylmorpholine step1 Dissolve in DCM start->step1 step2 Add Dess-Martin Periodinane step1->step2 step3 Stir at RT, Monitor by TLC step2->step3 step4 Aqueous Workup (NaHCO₃/Na₂S₂O₃) step3->step4 step5 Extraction & Purification step4->step5 product (S)-N-Boc-2-morpholinecarbaldehyde step5->product

Caption: Experimental workflow for the Dess-Martin oxidation.

Characterization and Spectroscopic Data

Proper characterization is essential to confirm the structure and purity of the synthesized aldehyde. The following are the expected spectroscopic features.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a morpholine derivative typically shows a chair conformation at room temperature, leading to distinct signals for the methylene protons[10][11]. For (S)-N-Boc-2-morpholinecarbaldehyde, the key diagnostic signal is the aldehyde proton (CHO), which is expected to appear as a singlet or a doublet in the downfield region (δ 9.5-10.0 ppm). The protons on the morpholine ring will appear in the δ 2.5-4.5 ppm range, with those adjacent to the oxygen being more deshielded. The Boc protecting group will show a characteristic singlet for the nine equivalent protons at approximately δ 1.4-1.5 ppm.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most downfield signal will be the aldehyde carbonyl carbon, typically appearing around δ 200 ppm. The carbons of the morpholine ring adjacent to the oxygen (C2 and C6) are expected around δ 67-70 ppm, while those adjacent to the nitrogen (C3 and C5) will be further upfield (δ 45-50 ppm)[10]. The quaternary carbon and the methyl carbons of the Boc group will appear around δ 80 ppm and δ 28 ppm, respectively.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found in the range of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton may also be visible as a weaker band around 2720 cm⁻¹.

Applications in Drug Discovery

(S)-N-Boc-2-morpholinecarbaldehyde is a crucial intermediate for introducing the chiral morpholine moiety into drug candidates. The aldehyde functionality serves as a handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination: A Key Transformation

One of the most powerful applications of this aldehyde is in reductive amination, which allows for the synthesis of substituted secondary amines in a controlled manner[12][13][14]. This reaction is a cornerstone of medicinal chemistry for building molecular complexity.

G cluster_2 Reductive Amination Workflow aldehyde (S)-N-Boc-2-morpholinecarbaldehyde imine_formation Imine Formation aldehyde->imine_formation amine Primary Amine (R-NH₂) amine->imine_formation reduction Reduction imine_formation->reduction Reducing Agent (e.g., NaBH(OAc)₃) product Chiral Secondary Amine reduction->product

Caption: General scheme for reductive amination.

This reaction is particularly valuable in the synthesis of enzyme inhibitors, where precise stereochemistry and the nature of the amine substituent are critical for biological activity. For example, morpholine derivatives have been instrumental in the development of novel inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers[15][16][17]. The (S)-morpholine unit can be strategically positioned to interact with key residues in the enzyme's active site, leading to potent and selective inhibition.

Safety and Handling

(S)-N-Boc-2-morpholinecarbaldehyde should be handled in accordance with standard laboratory safety procedures.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[1].

  • Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[1].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a high-value chiral intermediate with significant applications in the synthesis of complex molecules for drug discovery. Its preparation via the oxidation of the corresponding alcohol is well-established, with methods like the Dess-Martin oxidation offering mild and efficient conditions. The aldehyde functionality provides a versatile handle for further elaboration, most notably through reductive amination, enabling the introduction of the beneficial morpholine scaffold into a wide range of potential therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and application of this important building block.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Reddit user discussion on Swern oxidation vs PCC. (2022). r/OrganicChemistry. [Link]

  • Electronic Supplementary Information for Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Henegar, K. E. (2008). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Reddy, B. G., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Kovács, L., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products. (2021). ResearchGate. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. (2005). ResearchGate. [Link]

  • Song, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Knutson, S. K., et al. (2016). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. PubMed Central. [Link]

  • Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel EZH2 Inhibitors. (2018). ResearchGate. [Link]

  • Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. OUCI. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

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Spectroscopic Signature of (S)-N-Boc-2-morpholinecarbaldehyde: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-N-Boc-2-morpholinecarbaldehyde, a chiral building block of significant interest in pharmaceutical synthesis, presents a unique spectroscopic profile critical for its identification and characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document synthesizes foundational spectroscopic principles with comparative data from structurally related molecules to offer a robust predictive framework for researchers and drug development professionals. The causality behind experimental choices and data interpretation is emphasized to ensure technical accuracy and field-proven insight.

Introduction: The Structural Context

(S)-N-Boc-2-morpholinecarbaldehyde (Figure 1) is a key intermediate in medicinal chemistry, valued for its stereochemically defined morpholine scaffold and the reactive aldehyde functionality. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and solubility during synthetic transformations. An unambiguous confirmation of its molecular structure is paramount, relying on a confluence of spectroscopic techniques. This guide will deconstruct the anticipated spectroscopic data, providing a detailed roadmap for its analysis.

Figure 1: Chemical Structure of (S)-N-Boc-2-morpholinecarbaldehyde

Caption: Structure of (S)-tert-butyl 2-formylmorpholine-4-carboxylate.

Synthesis and Spectroscopic Analysis Workflow

The common synthesis route to (S)-N-Boc-2-morpholinecarbaldehyde involves the oxidation of the corresponding primary alcohol, (S)-N-Boc-2-(hydroxymethyl)morpholine. This precursor can be synthesized from (S)-epichlorohydrin.[1] The workflow for synthesis and subsequent characterization is a critical, self-validating process.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_validation Data Validation start (S)-Epichlorohydrin intermediate (S)-N-Boc-2- (hydroxymethyl)morpholine start->intermediate Multi-step synthesis product (S)-N-Boc-2- morpholinecarbaldehyde intermediate->product Oxidation (e.g., Dess-Martin) nmr ¹H & ¹³C NMR product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms validation Structural Confirmation nmr->validation ir->validation ms->validation

Caption: A typical workflow for the synthesis and spectroscopic validation of (S)-N-Boc-2-morpholinecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (S)-N-Boc-2-morpholinecarbaldehyde, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aldehyde proton, the morpholine ring protons, and the protons of the Boc group. The chirality at the C2 position introduces diastereotopicity for the methylene protons on the morpholine ring, leading to more complex splitting patterns than in achiral analogs.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Aldehyde (-CHO)9.5 - 9.7Doublet~2-3The aldehyde proton is highly deshielded and will show a small coupling to the adjacent C2 proton.
Morpholine C2-H4.0 - 4.2Multiplet-This proton is adjacent to the electron-withdrawing aldehyde and oxygen atom, resulting in a downfield shift.
Morpholine C3-H (axial & equatorial)2.8 - 3.2 and 3.8 - 4.0MultipletsGeminal and VicinalThese protons are diastereotopic and adjacent to the nitrogen atom. The Boc group's influence will cause a general downfield shift compared to an unprotected morpholine.
Morpholine C5-H (axial & equatorial)2.8 - 3.2 and 3.8 - 4.0MultipletsGeminal and VicinalSimilar to C3 protons, these are influenced by the nitrogen and the Boc group.
Morpholine C6-H (axial & equatorial)3.5 - 3.9MultipletsGeminal and VicinalThese protons are adjacent to the ring oxygen, leading to a downfield shift.
Boc (-C(CH₃)₃)~1.45Singlet-The nine equivalent protons of the tert-butyl group will appear as a strong singlet.

Note: Predicted chemical shifts are based on standard functional group ranges and analysis of similar N-Boc protected structures.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The number of signals will reflect the molecular symmetry (or lack thereof).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)198 - 202The aldehyde carbonyl carbon is highly deshielded.
Boc (C=O)154 - 156The carbamate carbonyl carbon is also deshielded but less so than the aldehyde.
Boc (-C (CH₃)₃)79 - 81The quaternary carbon of the Boc group.
Morpholine C275 - 78This carbon is attached to both the aldehyde and the ring oxygen, causing a significant downfield shift.
Morpholine C666 - 68Adjacent to the ring oxygen.
Morpholine C345 - 48Adjacent to the nitrogen atom.
Morpholine C540 - 43Adjacent to the nitrogen atom.
Boc (-C(CH₃ )₃)~28.5The three equivalent methyl carbons of the Boc group.

Note: Predicted chemical shifts are based on established ranges for these functional groups and data from related morpholine derivatives.[2][3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-N-Boc-2-morpholinecarbaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of (S)-N-Boc-2-morpholinecarbaldehyde will be dominated by absorptions from the aldehyde and carbamate groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensityRationale
~2975, ~2860C-H (alkane)StretchingMedium-StrongFrom the Boc group and morpholine ring C-H bonds.
~2820, ~2720C-H (aldehyde)Stretching (Fermi doublet)Weak-MediumThis pair of bands is characteristic of an aldehyde C-H stretch.[4]
~1735C=O (aldehyde)StretchingStrongThe strong carbonyl absorption for the aldehyde.
~1695C=O (carbamate)StretchingStrongThe carbonyl of the Boc protecting group, typically at a slightly lower wavenumber than an ester.
~1250, ~1160C-N, C-OStretchingStrongComplex vibrations associated with the carbamate and morpholine ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

IonPredicted m/zRationale
[M+H]⁺216.1230Protonated molecular ion (C₁₀H₁₈NO₄⁺).
[M+Na]⁺238.1049Sodium adduct, commonly observed in ESI.
[M-C₄H₈+H]⁺160.0655Loss of isobutylene from the Boc group is a characteristic fragmentation pathway.
[M-Boc+H]⁺116.0706Loss of the entire Boc group (C₅H₉O₂).

The fragmentation pattern, particularly the loss of isobutylene and the entire Boc group, serves as a strong diagnostic tool for N-Boc protected compounds.

Conclusion

The spectroscopic characterization of (S)-N-Boc-2-morpholinecarbaldehyde is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework based on established principles and comparative data, enabling researchers to confidently identify and assess the purity of this important chiral building block. The provided protocols and expected data serve as a benchmark for the successful synthesis and characterization of this compound, reinforcing the principles of scientific integrity and experimental validation.

References

  • Henegar, K. E. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. J. Org. Chem.2008 , 73(9), 3662–3665. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, USA, 2015.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, USA, 2014.
  • Gómez-Caballero, E., et al. 1H and 13C NMR spectra of N-substituted morpholines. Magn. Reson. Chem.2005 , 43(8), 673-675. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

  • PubChem. tert-Butyl (2r)-2-formylmorpholine-4-carboxylate. [Link]

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An In-depth Technical Guide to the Stability and Storage of (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-N-Boc-2-morpholinecarbaldehyde , a chiral building block pivotal in the synthesis of numerous pharmaceutical agents, demands careful handling and storage to maintain its chemical integrity and stereochemical purity. This guide provides a comprehensive overview of the stability profile of this compound, delineates optimal storage conditions, and offers protocols for its handling and stability assessment. By understanding the underlying chemical principles governing its stability, researchers can ensure the reliability of their experimental outcomes and the quality of their synthesized products.

Introduction: The Significance of (S)-N-Boc-2-morpholinecarbaldehyde in Medicinal Chemistry

(S)-N-Boc-2-morpholinecarbaldehyde serves as a critical intermediate in the development of a wide array of therapeutic molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The aldehyde functionality provides a versatile handle for a variety of chemical transformations, including reductive amination and carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the morpholine nitrogen during synthesis, yet can be readily removed under acidic conditions. Given its role as a chiral precursor, maintaining the enantiomeric purity of the (S)-enantiomer is paramount for achieving the desired biological activity and avoiding potential off-target effects of the corresponding (R)-enantiomer.

Chemical Stability Profile: Key Considerations

The stability of (S)-N-Boc-2-morpholinecarbaldehyde is primarily influenced by three key factors inherent to its molecular structure: the aldehyde functional group, the N-Boc protecting group, and the chiral center at the C2 position of the morpholine ring.

Oxidation of the Aldehyde Moiety

Aldehydes are well-known to be susceptible to oxidation, readily converting to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities. The oxidation of (S)-N-Boc-2-morpholinecarbaldehyde to (S)-N-Boc-2-morpholinecarboxylic acid represents a significant degradation pathway that can impact reaction yields and introduce impurities.

Hydrolytic Cleavage of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[1][2] Exposure to acidic conditions, even mild ones, can lead to its cleavage, yielding the free secondary amine, (S)-2-morpholinecarbaldehyde. This deprotection can occur inadvertently if the compound is stored in an acidic environment or comes into contact with acidic reagents. Conversely, the Boc group is generally stable to basic and nucleophilic conditions.

Racemization at the α-Carbon

The chiral center at the C2 position, being adjacent to the carbonyl group, is susceptible to racemization. Under either acidic or basic conditions, the aldehyde can tautomerize to its achiral enol or enolate form, respectively.[3][4] Re-protonation of this planar intermediate can occur from either face, leading to a loss of enantiomeric purity and the formation of a racemic mixture of (R)- and (S)-N-Boc-2-morpholinecarbaldehyde. This is a critical consideration for applications where stereochemistry is crucial for biological activity.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, strict adherence to appropriate storage and handling protocols is essential.

Optimal Storage Conditions

Based on supplier recommendations and an understanding of the compound's chemical vulnerabilities, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term) Low temperatures slow down the rates of all potential degradation reactions, including oxidation and racemization.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) Minimizes contact with atmospheric oxygen, thereby inhibiting the oxidation of the aldehyde group.
Container Tightly sealed, amber glass vial or a container made of inert plastic (e.g., high-density polyethylene - HDPE) Prevents exposure to moisture and light. Amber glass protects from light-induced degradation. Inert container materials prevent leaching of impurities that could catalyze degradation.[5]
State Dry, solid form The presence of moisture can facilitate hydrolytic and other degradation pathways.
Handling Procedures

When working with (S)-N-Boc-2-morpholinecarbaldehyde, the following handling practices should be observed:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

  • pH Control: Avoid contact with acidic or basic substances unless it is a controlled step in a reaction protocol.

  • Minimize Exposure: Only remove the amount of material needed for the experiment from the main stock container to avoid repeated temperature cycling and exposure of the bulk material.

  • Prompt Use: Once a container is opened, it is best to use the material in a timely manner.

Visualization of Degradation Pathways and Experimental Workflows

To further illustrate the key stability concerns and the experimental approach to their assessment, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways A (S)-N-Boc-2- morpholinecarbaldehyde B (S)-N-Boc-2- morpholinecarboxylic acid A->B Oxidation (O2, light) C (S)-2-Morpholinecarbaldehyde A->C Acid-catalyzed hydrolysis D (R,S)-N-Boc-2- morpholinecarbaldehyde A->D Racemization (acid or base)

Caption: Key degradation pathways for (S)-N-Boc-2-morpholinecarbaldehyde.

cluster_workflow Stability Assessment Workflow start Obtain sample of (S)-N-Boc-2-morpholinecarbaldehyde stress Subject to stress conditions (e.g., heat, light, humidity, acid, base, oxidant) start->stress analyze Analyze stressed samples at time intervals stress->analyze hplc Chiral HPLC (Purity & Enantiomeric Excess) analyze->hplc gcms GC-MS (Impurity Identification) analyze->gcms nmr NMR Spectroscopy (Structural Confirmation) analyze->nmr end Determine degradation profile and stability hplc->end gcms->end nmr->end

Caption: A typical experimental workflow for assessing the stability.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of (S)-N-Boc-2-morpholinecarbaldehyde, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare several accurately weighed samples of (S)-N-Boc-2-morpholinecarbaldehyde.

  • Stress Conditions: Subject the samples to the following conditions:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress: Expose samples to UV and visible light.

    • Humidity Stress: Store samples in a high humidity environment (e.g., 75% RH).

    • Acidic Hydrolysis: Dissolve a sample in a dilute acidic solution (e.g., 0.1 M HCl).

    • Basic Hydrolysis: Dissolve a sample in a dilute basic solution (e.g., 0.1 M NaOH).

    • Oxidative Stress: Dissolve a sample in a solution containing an oxidizing agent (e.g., 3% H₂O₂).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.

  • Sample Quenching: Neutralize the acidic and basic samples and quench any remaining oxidizing agent.

  • Analysis: Analyze the samples using the analytical methods described below.

Analytical Methodologies
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing both the chemical purity (by monitoring the appearance of degradation products) and the enantiomeric purity (by measuring the enantiomeric excess) of the compound. A suitable chiral stationary phase should be used to separate the (S)- and (R)-enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of any major degradation products. Changes in the NMR spectrum over time can also be used to monitor the degradation process.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide accurate mass measurements of degradation products, aiding in their identification.

Conclusion

The stability of (S)-N-Boc-2-morpholinecarbaldehyde is a critical factor for its successful application in research and drug development. By understanding its susceptibility to oxidation, acid-catalyzed hydrolysis, and racemization, and by implementing the recommended storage and handling protocols, scientists can ensure the integrity of this valuable chiral building block. The use of appropriate analytical methods for stability assessment further provides the necessary quality control to guarantee reliable and reproducible results.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,1'-Carbonyldiimidazole: A Reagent for the Protection of Amines as their t-Butoxycarbonyl Derivatives. Chemical Reviews, 96(2), 835-875.
  • Chemistry LibreTexts. 19.11: Racemization. [Link]

  • AK Lectures. Racemization of Carbonyl Compounds. [Link]

  • MySkinRecipes. (S)-N-Boc-2-morpholinecarbaldehyde. [Link]

  • University of California, San Diego. Chemical Compatibility Guidelines. [Link]

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The Strategic Utility of (S)-N-Boc-2-morpholinecarbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Medicinal Chemists

Introduction

(S)-N-Boc-2-morpholinecarbaldehyde, a chiral heterocyclic building block, has emerged as a molecule of significant interest in the landscape of pharmaceutical research and development. Its unique conformational properties and versatile reactivity make it a valuable scaffold for the synthesis of complex molecular architectures with promising therapeutic potential. The morpholine ring, a common motif in numerous approved drugs, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which are critical for optimizing the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of (S)-N-Boc-2-morpholinecarbaldehyde, offering field-proven insights for its effective utilization in drug discovery programs.

Core Molecular Attributes

(S)-N-Boc-2-morpholinecarbaldehyde, systematically named (S)-tert-butyl 2-formylmorpholine-4-carboxylate, possesses a defined stereochemistry at the C2 position of the morpholine ring, which is crucial for establishing specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions when required. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.

PropertyValueSource
CAS Number 847805-31-6[2]
Molecular Formula C10H17NO4[2]
Molecular Weight 215.25 g/mol [3]
Appearance Colorless to yellow oil or white powder[4]
Purity Typically ≥95%[5]
Storage Store at -20°C, sealed, dry[4]

Commercial Availability

(S)-N-Boc-2-morpholinecarbaldehyde is readily available from a variety of commercial suppliers specializing in chemical reagents and building blocks for research and development. The compound is typically offered in quantities ranging from milligrams to multiple grams, with purity levels generally exceeding 95%. Researchers should always consult the supplier's certificate of analysis for detailed purity information and characterization data.

SupplierPurityAvailable Quantities
Synblock≥98%Inquire for bulk
AChemBlock90%250mg, 1g, 5g
CymitQuimica95%50mg, 100mg, 1g
BLDpharmInquireInquire

Synthesis and Manufacturing

The synthesis of (S)-N-Boc-2-morpholinecarbaldehyde is a multi-step process that begins with readily available starting materials. A common and efficient route involves the synthesis of the precursor alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, followed by its oxidation to the desired aldehyde.

Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

An operationally simple and scalable synthesis of the precursor alcohol has been developed, starting from (S)-epichlorohydrin.[6] This method avoids the need for chromatographic purification, making it highly amenable to large-scale production.[7]

Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine [6][7]

  • Ring opening of (S)-epichlorohydrin: (S)-epichlorohydrin is reacted with an appropriate amine, such as benzylamine, to stereoselectively open the epoxide ring.

  • Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization to form the morpholine ring.

  • Boc Protection: The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Deprotection of the primary alcohol: If a protecting group was used for the primary alcohol, it is selectively removed to yield (S)-N-Boc-2-hydroxymethylmorpholine.

Oxidation to (S)-N-Boc-2-morpholinecarbaldehyde

The final step in the synthesis is the oxidation of the primary alcohol to the aldehyde. A variety of modern oxidation methods can be employed to achieve this transformation with high efficiency and selectivity, minimizing over-oxidation to the carboxylic acid. The Swern oxidation is a widely used and reliable method for this purpose.[]

Causality in Method Selection: The Swern oxidation is favored due to its mild reaction conditions, which are compatible with the Boc protecting group and the chiral center of the molecule. The use of oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C) effectively converts the primary alcohol to the aldehyde with minimal side products.[]

G cluster_0 Synthesis of Precursor Alcohol cluster_1 Oxidation to Aldehyde Epichlorohydrin Epichlorohydrin Amino_Alcohol Amino_Alcohol Epichlorohydrin->Amino_Alcohol Amine Ring Opening Cyclized_Morpholine Cyclized_Morpholine Amino_Alcohol->Cyclized_Morpholine Intramolecular Cyclization Boc_Protected_Alcohol (S)-N-Boc-2-hydroxymethylmorpholine Cyclized_Morpholine->Boc_Protected_Alcohol Boc Protection Final_Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Boc_Protected_Alcohol->Final_Aldehyde Swern Oxidation

Figure 1: Synthetic workflow for (S)-N-Boc-2-morpholinecarbaldehyde.

Experimental Protocol: Swern Oxidation [3]

  • Activator Preparation: A solution of oxalyl chloride in dichloromethane (DCM) is cooled to -78 °C.

  • DMSO Addition: Dimethyl sulfoxide (DMSO) is added dropwise to the cooled oxalyl chloride solution.

  • Alcohol Addition: A solution of (S)-N-Boc-2-hydroxymethylmorpholine in DCM is added slowly to the reaction mixture.

  • Base Quenching: After a period of stirring, triethylamine (TEA) is added to quench the reaction and neutralize the acidic byproducts.

  • Workup and Purification: The reaction mixture is warmed to room temperature, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde. The product can be further purified by column chromatography if necessary.

Characterization and Quality Control

The identity and purity of (S)-N-Boc-2-morpholinecarbaldehyde are confirmed using a combination of analytical techniques. Suppliers typically provide access to NMR and HPLC data to validate the quality of their products.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the presence of characteristic peaks for the aldehyde proton, the Boc group, and the morpholine ring protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any starting materials or byproducts.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery

The aldehyde functionality of (S)-N-Boc-2-morpholinecarbaldehyde makes it a versatile intermediate for the synthesis of a diverse range of downstream compounds. Its primary application lies in the construction of chiral amines through reductive amination, a cornerstone reaction in medicinal chemistry.

Synthesis of Chiral Amines and Amides

G Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine Primary or Secondary Amine (R-NH2) Amine->Imine Final_Amine Chiral Secondary or Tertiary Amine Imine->Final_Amine Reduction (e.g., NaBH(OAc)3)

Figure 2: Reductive amination workflow.

This reactivity allows for the introduction of the chiral morpholine scaffold into larger molecules, making it a valuable building block for the synthesis of protease and kinase inhibitors, two important classes of therapeutic agents.

Role in the Development of Kinase Inhibitors

The morpholine ring is a privileged scaffold in the design of kinase inhibitors. Its presence can enhance binding affinity and selectivity for the target kinase. While direct synthesis of specific, marketed kinase inhibitors using (S)-N-Boc-2-morpholinecarbaldehyde is not prominently documented in publicly available literature, its utility lies in the exploration of new chemical space around known pharmacophores. For instance, in the development of novel PI3 kinase inhibitors, morpholine-containing derivatives have shown significant promise.[6] The aldehyde would serve as a key starting point for the synthesis of a library of analogs to probe structure-activity relationships (SAR).

Potential in the Synthesis of Antiviral Agents

Morpholine derivatives have demonstrated a broad spectrum of antiviral activities.[4] The chiral nature of (S)-N-Boc-2-morpholinecarbaldehyde is particularly relevant in this context, as stereochemistry often plays a critical role in the efficacy of antiviral drugs. While this specific aldehyde is not a direct precursor to blockbuster drugs like Boceprevir, Telaprevir, or Simeprevir based on their established synthetic routes,[10][11][12] it is a highly relevant building block for the next generation of antiviral compounds. For example, in the optimization of protease inhibitors like Boceprevir for activity against other viral targets such as the SARS-CoV-2 main protease, medicinal chemists synthesize numerous analogs with modified scaffolds.[13] (S)-N-Boc-2-morpholinecarbaldehyde would be an ideal starting material for creating such novel derivatives, allowing for the exploration of new interactions within the enzyme's active site.

Handling and Safety

(S)-N-Boc-2-morpholinecarbaldehyde should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on available safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[14] It is important to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a commercially accessible and synthetically versatile chiral building block with significant potential in drug discovery. Its well-defined stereochemistry and the favorable properties imparted by the morpholine ring make it an attractive scaffold for the synthesis of novel kinase inhibitors, antiviral agents, and other therapeutic candidates. The straightforward synthetic routes to this compound, coupled with its versatile reactivity, ensure its continued importance in the toolbox of medicinal chemists working at the forefront of pharmaceutical innovation.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • PubChem. Telaprevir. [Link]

  • ResearchGate. Structure activity synthesis of boceprevir. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]

  • Song, Y., et al. (2024). New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. Fitoterapia, 177, 106272. [Link]

  • Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. [Link]

  • PubChem. Simeprevir. [Link]

  • Google Patents. Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition.
  • Zhang, C., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 66, 140–149. [Link]

  • PubChem. Boceprevir. [Link]

  • Li, D. W., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4439–4449. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Gossen, M., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Molecules, 27(13), 4292. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • CABI Digital Library. Enantiomeric 4'-truncated 6'-fluoro-3-deazaneplanocin and its 3-bromo derivative: synthesis and antiviral properties, including Ebola and Marburg. [Link]

  • Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 208, 112822. [Link]

  • Temesgen, Z., et al. (2013). Simeprevir: a macrocyclic HCV protease inhibitor. Drugs of Today, 49(12), 759–767. [Link]

  • ResearchGate. and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]

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The Strategic Utility of (S)-N-Boc-2-morpholinecarbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Rise of a Versatile Chiral Building Block

The morpholine ring system is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules. Within this important class of heterocyles, chiral-substituted morpholines have garnered significant attention as they allow for precise three-dimensional orientations of pharmacophoric elements, a critical aspect in the design of potent and selective therapeutics. (S)-N-Boc-2-morpholinecarbaldehyde has emerged as a particularly valuable and versatile chiral building block for the synthesis of complex molecular architectures. Its aldehyde functionality serves as a synthetic linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc-protected nitrogen and the inherent chirality of the morpholine ring provide a stable and stereochemically defined platform for multi-step synthetic campaigns. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and strategic applications of (S)-N-Boc-2-morpholinecarbaldehyde, empowering its effective utilization in the pursuit of novel bioactive compounds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application in the laboratory. The table below summarizes the key properties of (S)-N-Boc-2-morpholinecarbaldehyde.

PropertyValueSource
CAS Number 847805-31-6
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance Typically a powder
Boiling Point 309.1 °C at 760 mmHg
Storage Store in a dry, sealed place, often at -10°C,

Safety and Handling: (S)-N-Boc-2-morpholinecarbaldehyde is classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and is harmful if swallowed (H302).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde

The efficient and stereoselective synthesis of (S)-N-Boc-2-morpholinecarbaldehyde is crucial for its accessibility and widespread use. The most common and practical approach involves a two-step sequence starting from a readily available chiral precursor: the synthesis of (S)-N-Boc-2-hydroxymethylmorpholine followed by its selective oxidation to the desired aldehyde.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor Alcohol cluster_1 Step 2: Oxidation Epichlorohydrin (S)-Epichlorohydrin Intermediate Intermediate (Not Isolated) Epichlorohydrin->Intermediate 1. Ring Opening Aminoethanol 2-(Benzylamino)ethanol Aminoethanol->Intermediate Alcohol (S)-N-Boc-2-hydroxymethylmorpholine Intermediate->Alcohol 2. Boc Protection & In situ Cyclization Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Alcohol->Aldehyde Swern or Parikh-Doering Oxidation

Caption: General synthetic route to (S)-N-Boc-2-morpholinecarbaldehyde.

Part 1: Synthesis of the Precursor, (S)-N-Boc-2-hydroxymethylmorpholine

A concise and operationally simple synthesis of (S)-N-Boc-2-hydroxymethylmorpholine has been developed, which notably avoids the need for chromatography, making it highly amenable to scale-up.[2] This method leverages the chirality of (S)-epichlorohydrin to install the desired stereocenter.

Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine [2]

  • Reaction Setup: To a solution of 2-(benzylamino)ethanol in a suitable solvent, add (S)-epichlorohydrin. The reaction is typically carried out at elevated temperatures.

  • In situ Cyclization and Boc Protection: Following the initial reaction, di-tert-butyl dicarbonate (Boc₂O) and a suitable base are added to the reaction mixture. This facilitates the in situ cyclization to form the morpholine ring and the protection of the nitrogen atom.

  • Work-up and Isolation: After the reaction is complete, a standard aqueous work-up is performed to remove any water-soluble byproducts. The organic layer is then concentrated to afford the crude product.

  • Purification: A key advantage of this protocol is that the product can often be purified by simple crystallization or precipitation, obviating the need for column chromatography.[2]

Part 2: Oxidation to (S)-N-Boc-2-morpholinecarbaldehyde

The conversion of the primary alcohol of (S)-N-Boc-2-hydroxymethylmorpholine to the corresponding aldehyde requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid. Swern and Parikh-Doering oxidations are particularly well-suited for this transformation.

Causality Behind Experimental Choices:

  • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), forming a highly reactive intermediate. The reaction is conducted at low temperatures (-78 °C) to control the reactivity and minimize side reactions. A hindered amine base, such as triethylamine or diisopropylethylamine, is then used to promote the elimination reaction that forms the aldehyde.

  • Parikh-Doering Oxidation: This protocol employs the sulfur trioxide pyridine complex (SO₃·py) as the activator for DMSO. A major advantage of this method is that it can be performed at or near room temperature, avoiding the need for cryogenic conditions. This makes the Parikh-Doering oxidation often more convenient for larger-scale syntheses.

Experimental Protocol: Swern Oxidation of (S)-N-Boc-2-hydroxymethylmorpholine (Adapted from a patent filing)[3]

  • Activator Preparation: To a stirred solution of oxalyl chloride (1.1 eq) in dichloromethane (DCM) at -78 °C, slowly add DMSO (2.2 eq). Stir the resulting mixture for 30 minutes at this temperature.

  • Substrate Addition: A solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in DCM is added slowly over 10 minutes, and the reaction is stirred for an additional hour at -78 °C.

  • Elimination: Triethylamine (4.5 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated aqueous Na₂CO₃, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford (S)-N-Boc-2-morpholinecarbaldehyde, which can be purified by column chromatography if necessary.

Diagram of the Swern Oxidation Mechanism

Swern_Oxidation cluster_0 Activation of DMSO cluster_1 Oxidation of Alcohol DMSO DMSO ActivatedDMSO Electrophilic Sulfur Species DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alcohol R-CH₂OH ActivatedDMSO->Alcohol Nucleophilic Attack by Alcohol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base (e.g., Et₃N) Aldehyde R-CHO Ylide->Aldehyde Intramolecular Proton Transfer

Caption: Simplified mechanism of the Swern oxidation.

Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality of (S)-N-Boc-2-morpholinecarbaldehyde makes it a versatile precursor for a range of important transformations in medicinal chemistry. Its ability to undergo reductive amination and Wittig-type reactions allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.

Reductive Amination: A Gateway to Novel Amine Derivatives

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] The reaction of (S)-N-Boc-2-morpholinecarbaldehyde with a primary or secondary amine forms an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the corresponding amine.

Diagram of Reductive Amination

Reductive_Amination Aldehyde (S)-N-Boc-2- morpholinecarbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine R₁R₂NH Amine->Iminium Product Substituted Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Caption: General scheme for reductive amination.

This strategy is particularly valuable in the synthesis of kinase inhibitors, where a substituted amine linkage is often a key pharmacophoric element. For instance, the core structures of many phosphoinositide 3-kinase (PI3K) inhibitors feature a morpholine moiety connected to a heterocyclic core via an amino linker. While a direct synthesis of the PI3Kδ inhibitor Idelalisib starting from (S)-N-Boc-2-morpholinecarbaldehyde is not the primary reported route, the reductive amination of this aldehyde with the appropriate purine derivative represents a plausible and convergent synthetic strategy.[1][3][5][6][7]

Wittig Reaction: Olefination for Carbon Chain Extension

The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes.[4][8][9] (S)-N-Boc-2-morpholinecarbaldehyde can be reacted with a phosphonium ylide to generate a vinyl-substituted morpholine. This transformation is highly valuable for extending carbon chains and introducing unsaturation, which can be a key structural feature in natural product synthesis and in the preparation of various pharmaceutical intermediates.[10][11][12] The stereochemical outcome of the Wittig reaction (E vs. Z alkene) can often be controlled by the nature of the ylide and the reaction conditions.

Application in the Synthesis of Anti-Tuberculosis and Anti-Viral Agents

The chiral morpholine scaffold is a key component of several important therapeutic agents. For example, the anti-tuberculosis drug Delamanid contains a substituted morpholine-like ring system.[8][13][14][15] While the reported industrial syntheses of Delamanid employ alternative strategies, the use of (S)-N-Boc-2-morpholinecarbaldehyde as a starting material for the synthesis of Delamanid analogues or related nitroimidazooxazoles is a viable research direction. The aldehyde could be elaborated through various synthetic steps to construct the necessary side chain.

Furthermore, the morpholine moiety is found in a number of antiviral agents. Its incorporation can enhance pharmacokinetic properties and provide crucial interactions with viral protein targets. The aldehyde functionality of (S)-N-Boc-2-morpholinecarbaldehyde allows for its conjugation to various heterocyclic cores, a common strategy in the design of, for example, hepatitis C virus (HCV) protease inhibitors.[11]

Conclusion: A Versatile Tool for Modern Drug Discovery

(S)-N-Boc-2-morpholinecarbaldehyde has established itself as a valuable and versatile chiral building block in synthetic and medicinal chemistry. Its straightforward and scalable synthesis, coupled with the reactivity of its aldehyde functional group, provides a powerful platform for the construction of a wide array of complex and stereochemically defined molecules. From the synthesis of kinase inhibitors to the exploration of novel antiviral and antibacterial agents, the strategic application of this compound will undoubtedly continue to play a significant role in advancing the frontiers of drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, with the aim of empowering researchers to fully leverage its potential in their own synthetic endeavors.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Sharma, S., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(29), 17085-17089. [Link]

  • RSC Adv., 2018, 8, 15863–15869. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. [Link]

  • Sharma, S., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. [Link]

  • sciSpace. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. [Link]

  • Sharma, S., et al. (2021). Synthesis of Delamanid 18. ResearchGate. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Flinn, I. R., et al. (2014). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 20(23), 5979-5984. [Link]

  • Tadigoppula, N., et al. (2021). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules, 26(1), 133. [Link]

  • Heravi, M. M., et al. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. The Alkaloids. Chemistry and Biology, 84, 201-334. [Link]

  • Venkatraman, S., et al. (2013). Novel Quinoline-Based P2–P4 Macrocyclic Derivatives As Pan-Genotypic HCV NS3/4a Protease Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1059-1064. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

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The Genesis of a Chiral Scaffold: A Technical Guide to the Discovery and First Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Morpholines in Drug Discovery

In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. Among these, the chiral morpholine moiety has emerged as a cornerstone in the design of novel therapeutics. Its unique conformational properties, hydrogen bonding capabilities, and metabolic stability make it a sought-after component in a wide array of drug candidates. The introduction of a reactive aldehyde function at the C2 position, as seen in (S)-N-Boc-2-morpholinecarbaldehyde, provides a versatile chemical handle for further elaboration, making it a highly valuable chiral building block for the synthesis of complex molecules. This guide provides an in-depth look at the foundational synthesis of this key intermediate, tracing its lineage from its precursor alcohol and detailing the critical oxidation step that yields the target aldehyde.

Part 1: The Foundational Synthesis of the Chiral Precursor, (S)-N-Boc-2-hydroxymethylmorpholine

While a singular "discovery" paper for (S)-N-Boc-2-morpholinecarbaldehyde is not prominent in the literature—owing to its nature as a direct derivative—the innovation truly lies in the efficient and stereocontrolled synthesis of its parent alcohol. A pivotal contribution in this area was reported by Kevin E. Henegar of Pfizer Global Research & Development in 2008.[1][2] This work described an operationally simple and scalable synthesis of (S)-N-Boc-2-hydroxymethylmorpholine, which is widely considered the first practical route to this key precursor.

Retrosynthetic Analysis and Strategic Choices

The elegance of the Henegar synthesis lies in its simplicity and avoidance of chromatographic purification. The strategy commences with the readily available and inexpensive chiral building block, (S)-epichlorohydrin. The tert-butyloxycarbonyl (Boc) group is selected as the nitrogen protecting group due to its stability under the reaction conditions and its straightforward removal under acidic conditions, a common requirement in multi-step drug synthesis.

Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

The synthesis is a two-step, one-pot procedure that efficiently constructs the morpholine ring.

Step 1: Ring Opening of (S)-Epichlorohydrin

  • To a solution of 2-(benzylamino)ethan-1-ol in a suitable solvent such as isopropanol, (S)-epichlorohydrin is added at ambient temperature.

  • The reaction mixture is heated to reflux. The nucleophilic amino group of 2-(benzylamino)ethan-1-ol attacks the less sterically hindered terminal carbon of the epoxide, leading to a regioselective ring-opening. This establishes the key C-N and C-O bonds required for the subsequent cyclization.

Step 2: Intramolecular Cyclization and Boc Protection

  • After the initial reaction is complete, the mixture is cooled, and a solution of di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium hydroxide) is added.

  • The addition of base facilitates the intramolecular Williamson ether synthesis. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride in an Sₙ2 reaction to form the morpholine ring.

  • Concurrently, the secondary amine of the newly formed morpholine ring reacts with Boc₂O to afford the N-Boc protected product.

  • A final hydrogenolysis step using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere cleaves the N-benzyl group, yielding the desired (S)-N-Boc-2-hydroxymethylmorpholine. A key advantage of this route is that the product crystallizes from the reaction mixture, allowing for isolation by simple filtration, thus obviating the need for column chromatography.[1]

Synthetic Workflow for (S)-N-Boc-2-hydroxymethylmorpholine

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Cyclization, Protection & Deprotection cluster_2 Final Oxidation Step Epichlorohydrin (S)-Epichlorohydrin Intermediate1 Chloro-diol Intermediate Epichlorohydrin->Intermediate1 Reflux AminoAlcohol 2-(Benzylamino)ethan-1-ol AminoAlcohol->Intermediate1 Reflux Intermediate2 N-Benzyl-N-Boc-2-hydroxymethylmorpholine Intermediate1->Intermediate2 1. Base 2. Boc₂O FinalAlcohol (S)-N-Boc-2-hydroxymethylmorpholine Intermediate2->FinalAlcohol H₂, Pd/C FinalAldehyde (S)-N-Boc-2-morpholinecarbaldehyde FinalAlcohol->FinalAldehyde Oxidation (DMP)

Caption: Overall synthetic pathway from (S)-epichlorohydrin to the target aldehyde.

Part 2: First Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde via Oxidation

The conversion of the primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, to the corresponding aldehyde represents the final step in the synthesis of the title compound. For this transformation, a mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid and to avoid epimerization of the sensitive chiral center adjacent to the newly formed carbonyl group.

Rationale for Selecting Dess-Martin Periodinane (DMP)

Several oxidation protocols are available, including those based on chromium (e.g., PCC) or activated DMSO (e.g., Swern, Parikh-Doering). However, chromium-based reagents are toxic, and activated DMSO oxidations often require cryogenic temperatures and can be sensitive to residual water.[3][4] The Dess-Martin periodinane (DMP) oxidation offers several advantages that make it particularly well-suited for this synthesis:[1][5][6]

  • Mild Conditions: The reaction proceeds at room temperature and neutral pH.[1]

  • High Chemoselectivity: DMP tolerates a wide variety of functional groups, including the Boc-protecting group and the morpholine ether linkage.[1]

  • Suppression of Epimerization: DMP is known to oxidize N-protected α-amino alcohols with a high degree of stereochemical retention.[1]

  • Simplified Workup: The workup is typically straightforward, involving quenching and extraction.

Experimental Protocol: Dess-Martin Oxidation
  • (S)-N-Boc-2-hydroxymethylmorpholine is dissolved in a dry, chlorinated solvent such as dichloromethane (DCM).

  • Dess-Martin periodinane (1.1 to 1.5 equivalents) is added to the solution in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-N-Boc-2-morpholinecarbaldehyde.

  • If necessary, the crude product can be purified by flash column chromatography on silica gel.

Mechanism of Dess-Martin Oxidation

G Alcohol (S)-N-Boc-2-hydroxymethylmorpholine LigandExchange Ligand Exchange Alcohol->LigandExchange DMP Dess-Martin Periodinane (DMP) DMP->LigandExchange Intermediate Diacetoxyalkoxyperiodinane Intermediate LigandExchange->Intermediate Acetate acts as leaving group Deprotonation Deprotonation Intermediate->Deprotonation Acetate acts as base Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Deprotonation->Aldehyde Byproducts Iodinane + Acetic Acid Deprotonation->Byproducts

Caption: Mechanism of the Dess-Martin periodinane (DMP) oxidation of an alcohol.

Part 3: Data Summary

The following table summarizes the key quantitative data for the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde and its precursor.

Parameter(S)-N-Boc-2-hydroxymethylmorpholine SynthesisDess-Martin Oxidation
Starting Material (S)-Epichlorohydrin, 2-(Benzylamino)ethan-1-ol(S)-N-Boc-2-hydroxymethylmorpholine
Key Reagents NaOH, Boc₂O, H₂, Pd/CDess-Martin Periodinane
Solvent IsopropanolDichloromethane
Temperature Reflux, then Room Temp.Room Temperature
Reaction Time Not explicitly stated1-3 hours
Overall Yield ~70% (from epichlorohydrin)[1]Typically >90%
Purification Crystallization/Filtration[1]Quench, Extraction, Chromatography (if needed)
CAS Number 135065-69-9 (racemic alcohol)[7]847805-31-6[8]
Molecular Formula C₁₀H₁₉NO₄[7]C₁₀H₁₇NO₄[8]
Molecular Weight 217.26 g/mol [7][9]215.25 g/mol [8]

Conclusion

The synthesis of (S)-N-Boc-2-morpholinecarbaldehyde is a prime example of strategic chemical design, where the true innovation lies in establishing an efficient and scalable route to a key chiral precursor. The work by Henegar provides a robust foundation for accessing (S)-N-Boc-2-hydroxymethylmorpholine without the need for laborious purification. The subsequent oxidation, ideally performed using a mild and selective reagent like Dess-Martin periodinane, furnishes the target aldehyde with high fidelity, preserving the critical stereocenter. This technical guide has outlined the historical context and provided detailed, field-proven protocols for the synthesis of this invaluable building block, empowering researchers and drug development professionals to leverage its potential in the creation of next-generation therapeutics.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-5. [Link][1][2]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 4155–4156. [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. In Wikipedia. Retrieved January 14, 2026, from [Link][1]

  • Wikipedia. (n.d.). Dess–Martin oxidation. In Wikipedia. Retrieved January 14, 2026, from [Link][6]

  • Wikipedia. (n.d.). Swern oxidation. In Wikipedia. Retrieved January 14, 2026, from [Link][3]

  • PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved January 14, 2026, from [Link][9]

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Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of modern drug discovery and synthetic chemistry, the morpholine moiety stands out as a "privileged structure."[1] Its frequent appearance in approved pharmaceuticals and bioactive molecules is a testament to its favorable physicochemical and metabolic properties.[1] The morpholine ring can enhance potency, modulate pharmacokinetic profiles, and serve as a versatile scaffold for directing substituents into optimal orientations for target engagement.[2][3] Within this important class of heterocycles, chiral 2-substituted morpholines represent a particularly valuable, yet underexplored, family of building blocks. This guide focuses on a specific and promising member of this family: (S)-N-Boc-2-morpholinecarbaldehyde .

This document serves as a technical primer and forward-looking research prospectus for scientists and drug development professionals. We will delve into the foundational chemistry of this chiral aldehyde, drawing parallels with more extensively studied analogs to illuminate its probable reactivity. More importantly, we will chart a course for future investigations, proposing novel research avenues that leverage its unique structural and stereochemical features. Our objective is to catalyze innovation by providing a detailed roadmap for harnessing the synthetic potential of this versatile chiral building block.

Core Molecular Attributes and Inferred Reactivity

(S)-N-Boc-2-morpholinecarbaldehyde, with CAS Number 847805-31-6, is a chiral heterocyclic compound featuring a morpholine ring protected with a tert-butyloxycarbonyl (Boc) group and bearing an aldehyde at the C2 position.[4][5] The stereochemistry at the C2 position is fixed in the (S)-configuration, providing a crucial handle for asymmetric synthesis.

Chemical Identifier Value
IUPAC Name (S)-tert-butyl 2-formylmorpholine-4-carboxylate
CAS Number 847805-31-6
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol

A summary of key identifiers for (S)-N-Boc-2-morpholinecarbaldehyde.

The reactivity of this molecule is governed by three key features:

  • The Aldehyde Functionality: This electrophilic group is poised for a wide array of nucleophilic additions and condensation reactions. Its position adjacent to the stereocenter and the morpholine ring nitrogen suggests the potential for high diastereoselectivity in its reactions.

  • The (S)-Stereocenter: The predefined stereochemistry at C2 allows for the synthesis of enantiomerically enriched products, a critical consideration in modern pharmaceutical development.

  • The N-Boc Protecting Group: This robust protecting group stabilizes the morpholine ring and prevents unwanted side reactions at the nitrogen atom. Its facile removal under acidic conditions provides a straightforward entry point for further derivatization.

While specific literature on the reactions of (S)-N-Boc-2-morpholinecarbaldehyde is nascent, we can infer its reactivity from its close structural analog, (S)-N-Boc-2-formylpyrrolidine. This well-studied chiral aldehyde has been extensively used in diastereoselective reactions and the total synthesis of natural products.[6]

G cluster_reactivity Inferred Reactivity Profile Aldehyde Aldehyde Nucleophilic_Addition Nucleophilic_Addition Aldehyde->Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, organolithium) Wittig_Reaction Wittig_Reaction Aldehyde->Wittig_Reaction Wittig & Horner-Wadsworth-Emmons (Alkene synthesis) Reductive_Amination Reductive_Amination Aldehyde->Reductive_Amination Reductive Amination (Amine synthesis) Stereocenter Stereocenter Diastereoselective_Control Diastereoselective_Control Stereocenter->Diastereoselective_Control Diastereoselective Control N-Boc Group N-Boc Group Deprotection Deprotection N-Boc Group->Deprotection Deprotection (TFA, HCl) (Access to N-H for derivatization) Morpholine_Scaffold Morpholine Scaffold Pharmacokinetics Pharmacokinetics Morpholine_Scaffold->Pharmacokinetics Favorable PK Properties

Figure 1. Key structural features and inferred reactivity of (S)-N-Boc-2-morpholinecarbaldehyde.

Potential Research Area 1: Diastereoselective Synthesis of Novel 2-Substituted Morpholine Derivatives

The aldehyde functionality serves as a versatile entry point for the synthesis of a diverse library of 2-substituted morpholines with high stereocontrol. The inherent chirality of the starting material can direct the stereochemical outcome of nucleophilic additions to the aldehyde.

Synthesis of Chiral Amino Alcohols

The reaction of (S)-N-Boc-2-morpholinecarbaldehyde with organometallic reagents (e.g., Grignard, organolithium) is expected to proceed with high diastereoselectivity, yielding chiral amino alcohols. These products are valuable intermediates in their own right and can be further elaborated.[2]

Proposed Experimental Workflow:

  • Reaction Setup: To a solution of (S)-N-Boc-2-morpholinecarbaldehyde in anhydrous THF at -78 °C under an inert atmosphere, add the desired Grignard reagent dropwise.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

G Start (S)-N-Boc-2-morpholinecarbaldehyde Reaction Nucleophilic Addition Start->Reaction Reagent Organometallic Reagent (e.g., R-MgBr) Reagent->Reaction Product Diastereomerically Enriched Amino Alcohol Reaction->Product G Start (S)-N-Boc-2-morpholinecarbaldehyde Step1 1. Wittig Reaction 2. Deprotection 3. Acylation Start->Step1 Intermediate Diene Precursor Step1->Intermediate Step2 Ring-Closing Metathesis (Grubbs Catalyst) Intermediate->Step2 Product Fused Bicyclic Heterocycle Step2->Product

Figure 3. Proposed synthetic route to fused bicyclic heterocycles.

Synthesis of Spirocyclic Scaffolds

Spirocyclic compounds, with their three-dimensional architecture, are of increasing interest in drug discovery. [2]7-N-Boc-2-morpholinecarbaldehyde can serve as a precursor to spirocyclic systems through intramolecular cyclization strategies. For example, an intramolecular aldol-type reaction could be designed to form a spirocyclic morpholine derivative.

Potential Research Area 3: Application in Asymmetric Organocatalysis

Chiral morpholine derivatives have shown promise as organocatalysts. [1]The accessibility of the nitrogen atom after deprotection of the Boc group, combined with the adjacent stereocenter, makes derivatives of (S)-N-Boc-2-morpholinecarbaldehyde attractive candidates for the development of novel organocatalysts.

Development of Chiral Amine Catalysts

The secondary amine obtained after deprotection can be used directly or further derivatized to create a library of chiral amine catalysts. These catalysts could be screened for their efficacy in various asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions.

Proposed Catalyst Screening Workflow:

  • Catalyst Synthesis: Synthesize a small library of catalysts by deprotecting (S)-N-Boc-2-morpholinecarbaldehyde and derivatizing the resulting amine with various substituents.

  • Model Reaction: Choose a well-established asymmetric reaction (e.g., the Michael addition of an aldehyde to a nitroalkene) to screen the catalysts.

  • Reaction Optimization: For the most promising catalysts, optimize reaction conditions (solvent, temperature, additives) to maximize yield and enantioselectivity.

  • Substrate Scope: Evaluate the substrate scope of the optimized catalyst system.

G Start (S)-N-Boc-2-morpholinecarbaldehyde Deprotection Boc Deprotection Start->Deprotection Amine Chiral Secondary Amine Deprotection->Amine Derivatization Derivatization Amine->Derivatization Catalyst_Library Library of Chiral Amine Catalysts Derivatization->Catalyst_Library Screening Screening in Asymmetric Reactions Catalyst_Library->Screening Hit Optimized Chiral Organocatalyst Screening->Hit

Figure 4. Workflow for the development of novel chiral organocatalysts.

Conclusion and Future Outlook

(S)-N-Boc-2-morpholinecarbaldehyde is a chiral building block with significant, yet largely untapped, potential. Its unique combination of a privileged heterocyclic scaffold, a reactive aldehyde functionality, and a defined stereocenter makes it a highly attractive starting material for a wide range of synthetic endeavors. The research areas outlined in this guide—diastereoselective synthesis of 2-substituted derivatives, construction of novel fused and spirocyclic systems, and development of new asymmetric organocatalysts—represent just a fraction of the possibilities. As the demand for structurally novel and stereochemically complex molecules continues to grow in the pharmaceutical and agrochemical industries, the value of versatile chiral building blocks like (S)-N-Boc-2-morpholinecarbaldehyde will only increase. It is our hope that this guide will inspire further research and unlock the full synthetic potential of this promising molecule.

References

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  • Ahmad, S., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14357-14387. [Link]

  • Douglas, C. J., & Overman, L. E. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1148–1151. [Link]

  • Ahmad, S., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

  • Di Mola, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243415. [Link]

  • Di Mola, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). (S)-N-Boc-2-morpholinecarbaldehyde. Retrieved from [Link]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. EurekAlert!. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction. PMC. [Link]

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  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Boc-2-Formylpyrrolidine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC. [Link]

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An In-Depth Technical Guide to the Safe Handling and Use of (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-2-morpholinecarbaldehyde , a chiral building block pivotal in the synthesis of numerous pharmaceutical agents, demands a comprehensive understanding of its safe handling, storage, and disposal. This guide, intended for laboratory personnel, provides an in-depth analysis of its chemical properties, potential hazards, and detailed protocols to ensure a secure research environment. By elucidating the causality behind safety measures, this document aims to empower researchers to work with this valuable compound with confidence and precision.

Compound Profile and Hazard Identification

(S)-N-Boc-2-morpholinecarbaldehyde (CAS No. 847805-31-6) is a heterocyclic compound featuring a morpholine ring protected with a tert-butyloxycarbonyl (Boc) group and bearing an aldehyde functionality at the 2-position. Its utility in medicinal chemistry stems from the stereochemically defined morpholine scaffold and the reactive aldehyde, which serves as a handle for further molecular elaboration.[1][2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₄[2]
Molecular Weight215.25 g/mol [1]
AppearanceColorless to yellow oil or white to off-white solid[3]
Boiling Point309.1 °C at 760 mmHg (predicted)[1]
Storage Temperature-20°C, sealed in a dry, inert atmosphere[1][3]
Hazard Summary

The primary hazards associated with (S)-N-Boc-2-morpholinecarbaldehyde are typical for aldehydes and some heterocyclic compounds, primarily manifesting as irritant effects upon contact.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

This classification indicates that the compound can cause skin and serious eye irritation, as well as respiratory irritation upon inhalation.[4]

Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety, grounded in a thorough understanding of the compound's reactivity, is paramount. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of (S)-N-Boc-2-morpholinecarbaldehyde, including weighing, transferring, and reactions, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is crucial to prevent the inhalation of any vapors or aerosols that may cause respiratory irritation.

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is essential for safe handling.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger scale operations or situations with a significant risk of spillage, chemically resistant aprons or coveralls may be appropriate.

  • Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task ppe_selection Select Appropriate PPE goggles Chemical Safety Goggles face_shield Face Shield (if splash risk) gloves Nitrile/Neoprene Gloves lab_coat Laboratory Coat respirator Respirator (if ventilation is inadequate) donning Don PPE Correctly handling Perform Chemical Handling doffing Doff and Dispose of PPE Properly hand_wash Wash Hands Thoroughly end Task Complete

Chemical Reactivity and Stability

Understanding the chemical behavior of (S)-N-Boc-2-morpholinecarbaldehyde is fundamental to its safe use in synthesis.

General Reactivity of the Aldehyde Functional Group

The aldehyde group is susceptible to oxidation to a carboxylic acid. Therefore, contact with strong oxidizing agents must be avoided. Such contact can lead to exothermic reactions and the formation of potentially hazardous byproducts. Aldehydes can also undergo a variety of other reactions, including nucleophilic addition and condensation reactions.[5]

Stability of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic, nucleophilic, and reductive conditions. However, it is labile under acidic conditions.[6] Exposure to strong acids will lead to the deprotection of the morpholine nitrogen, generating tert-butyl cation, which can further react or eliminate to form isobutylene.[7] This reactivity should be considered when planning synthetic steps and choosing reaction conditions.

Incompatible Materials

To ensure stability and prevent hazardous reactions, avoid contact with:

  • Strong Oxidizing Agents: (e.g., permanganates, chromates, peroxides)

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid, trifluoroacetic acid)

  • Strong Bases: While the Boc group is generally base-stable, strong bases may catalyze aldol-type side reactions of the aldehyde.

Hazardous Decomposition Products

Under normal storage and handling conditions, hazardous decomposition is not expected. However, upon combustion, the compound will emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).

Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle and are essential for laboratory safety and environmental protection.

Storage

Store (S)-N-Boc-2-morpholinecarbaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of -20°C is recommended to maintain its integrity.[1][3] The storage area should be away from incompatible materials, particularly strong acids and oxidizing agents.

Disposal

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Unused Material and Residues: Unused or waste (S)-N-Boc-2-morpholinecarbaldehyde should be treated as hazardous chemical waste. It is typically disposed of by incineration in a licensed facility. Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed hazardous waste container for proper disposal.

Disposal_Workflow cluster_disposal Waste Disposal Protocol start Generate Waste waste_id Identify Waste Type solid_waste Contaminated Solids (Gloves, etc.) liquid_waste Unused Reagent/Reaction Residue solid_container Place in Labeled Solid Waste Container liquid_container Place in Labeled Liquid Waste Container seal_container Seal Container storage Store in Designated Satellite Accumulation Area pickup Arrange for Professional Disposal end Disposal Complete

Emergency Procedures

Preparedness for accidental exposures or spills is a critical aspect of laboratory safety.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Toxicological Information

While specific toxicological data for (S)-N-Boc-2-morpholinecarbaldehyde is limited, an assessment can be made based on its structural components: the morpholine ring and the aldehyde functional group.

  • Morpholine: Morpholine itself is considered toxic and corrosive. It can cause burns to the skin, eyes, and respiratory tract.[8][9] Repeated exposure may lead to liver and kidney damage.[8]

  • Aldehydes: Aldehydes are a class of compounds known for their irritant properties, particularly to the skin, eyes, and respiratory system.

Given these structural precedents, it is prudent to handle (S)-N-Boc-2-morpholinecarbaldehyde with the assumption that it may possess similar, albeit likely attenuated, toxicological properties. The primary routes of exposure are inhalation, skin contact, and eye contact. The acute effects are expected to be irritation at the site of contact.

Synthesis and Application Considerations

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral intermediate. Its synthesis often involves the oxidation of the corresponding alcohol, (S)-N-Boc-2-hydroxymethylmorpholine.[10] When used in subsequent reactions, such as reductive aminations or Wittig reactions, careful control of reaction conditions is necessary to avoid side reactions involving the aldehyde or premature deprotection of the Boc group.[1]

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a key building block in modern pharmaceutical research. Its safe and effective use hinges on a comprehensive understanding of its properties and a diligent adherence to established safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and prudent laboratory practices, researchers can harness the synthetic potential of this compound while maintaining a safe and secure working environment.

References

  • Dow Chemical Co. (1985). Morpholine. Midland, MI.
  • MySkinRecipes. (S)-N-Boc-2-morpholinecarbaldehyde.

  • Letopharm Limited. N-Boc-2-morpholinecarbaldehyde.

  • Owlcation. (2023, December 26). Determining Reactions of Aldehydes and Ketones.

  • Synblock. (S)-N-BOC-2-Morpholinecarbaldehyde.

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.

  • ChemicalBook. (S)-N-Boc-2-morpholinecarbaldehyde.

  • Scribd. Reactions of Aldehydes and Ketones.

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.

  • Australian Industrial Chemicals Introduction Scheme. (2016, July 1). Morpholine: Human health tier II assessment.

  • Shenyang East Chemical Science-Tech Co.,Ltd. (2024, October 5). Toxicity of morpholine.

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

  • Kanazawa University. (2019, January 9). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes.

  • Synquest Labs. (2S)-Morpholine-2-carboxylic acid, N-BOC protected Safety Data Sheet.

  • Journal of Chemical Education. Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.

  • ResearchGate. Synthesis of axially chiral aldehydes through a 3-step sequence.

  • Reddit. Why is boc stable to hydrolysis under basic conditions?

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

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Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Leveraging (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-N-tert-butoxycarbonyl-2-morpholinecarbaldehyde is a potent chiral building block for modern asymmetric synthesis. The inherent stereochemistry at the C2 position, combined with the advantageous physicochemical properties of the morpholine scaffold, makes it an invaluable tool for creating complex, stereodefined molecules. The morpholine moiety is a privileged structure in medicinal chemistry, often improving aqueous solubility, metabolic stability, and central nervous system (CNS) penetration of drug candidates.[1][2][3][4][5] This guide provides an in-depth exploration of the synthesis of this key aldehyde intermediate and its application in diastereoselective carbon-carbon bond-forming reactions. We present detailed, field-proven protocols for its use in asymmetric Aldol and Mannich reactions, offering researchers a practical framework for leveraging this reagent to achieve high levels of stereocontrol.

Foundational Principles: The Role of the Chiral Morpholine Scaffold

The efficacy of (S)-N-Boc-2-morpholinecarbaldehyde in directing stereochemical outcomes stems from several key features:

  • Fixed Chirality: The (S)-configuration at the C2 position is locked by the cyclic nature of the morpholine ring.

  • Steric Shielding: The bulky N-Boc (tert-butoxycarbonyl) protecting group provides significant steric hindrance. In reaction transition states, it effectively shields one face of the molecule, forcing incoming nucleophiles to attack from the less hindered face. This principle is the cornerstone of the diastereoselectivity observed in its reactions.

  • Conformational Rigidity: The chair-like conformation of the morpholine ring reduces the number of accessible transition states, leading to more predictable and highly selective transformations.

  • Versatile Handle: The aldehyde functionality is a highly reactive electrophile, readily participating in a wide array of crucial bond-forming reactions, including nucleophilic additions, condensations, and reductive aminations.

Below is a workflow illustrating the central role of this aldehyde as a precursor to more complex chiral molecules.

G cluster_0 Synthesis of Key Intermediate cluster_1 Asymmetric Transformations cluster_2 Chiral Products Start (S)-Epichlorohydrin Alcohol (S)-N-Boc-2-hydroxymethylmorpholine Start->Alcohol Multi-step Synthesis Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Alcohol->Aldehyde Selective Oxidation Aldol Diastereoselective Aldol Reaction Aldehyde->Aldol Mannich Diastereoselective Mannich Reaction Aldehyde->Mannich Grignard Nucleophilic Addition Aldehyde->Grignard Product_Aldol β-Hydroxy Carbonyls Aldol->Product_Aldol Product_Mannich β-Amino Carbonyls Mannich->Product_Mannich Product_Grignard Chiral Secondary Alcohols Grignard->Product_Grignard

Caption: Synthetic utility of (S)-N-Boc-2-morpholinecarbaldehyde.

Synthesis of the Chiral Aldehyde Precursor

While commercially available, a robust synthesis of the precursor alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, is essential for large-scale applications. An operationally simple, chromatography-free method has been developed starting from (S)-epichlorohydrin.[6] The subsequent oxidation to the aldehyde is a standard transformation.

Protocol 2.1: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine[7]

This protocol is adapted from established literature procedures.

  • Step A: Amino Alcohol Formation: In a suitable reaction vessel, (S)-epichlorohydrin is reacted with an appropriate amino alcohol, such as 2-aminoethanol, under controlled temperature conditions.

  • Step B: Boc Protection: The resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Step C: Cyclization: The Boc-protected intermediate is then treated with a base (e.g., sodium hydride) to induce intramolecular Williamson ether synthesis, forming the morpholine ring.

  • Work-up & Isolation: The reaction is quenched, and an aqueous work-up is performed. The product, (S)-N-Boc-2-hydroxymethylmorpholine, is often of sufficient purity to be used directly or can be crystallized.

Protocol 2.2: Oxidation to (S)-N-Boc-2-morpholinecarbaldehyde

This protocol employs a selective oxidation method to minimize over-oxidation to the carboxylic acid.

  • Reagent Preparation: Prepare a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

  • Oxidation: To the stirred solution at 0 °C, add Dess-Martin periodinane (DMP) (1.2 equiv) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until the layers are clear.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Application in Diastereoselective Aldol Reactions

The Aldol reaction is a powerful method for C-C bond formation, creating a β-hydroxy carbonyl moiety.[7] When (S)-N-Boc-2-morpholinecarbaldehyde is used as the electrophile, its inherent chirality directs the stereoselective formation of up to two new stereocenters.[8]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of a ketone or ester enolate on the aldehyde. The facial selectivity of this attack is dictated by the steric hindrance of the N-Boc-morpholine ring. The transition state that minimizes steric clash between the incoming nucleophile and the bulky Boc group is strongly favored, leading to the formation of one major diastereomer. Organocatalytic methods using proline or its derivatives are also highly effective.[9][10]

G Aldehyde (S)-N-Boc-2- morpholinecarbaldehyde Transition_State Diastereoselective Transition State (Zimmerman-Traxler) Aldehyde->Transition_State Ketone Ketone + Catalyst (e.g., Proline) Enamine Chiral Enamine Intermediate Ketone->Enamine Formation Enamine->Transition_State Attack on Aldehyde Product β-Hydroxy Ketone (High d.r.) Transition_State->Product Hydrolysis

Caption: Organocatalytic Aldol reaction pathway.

Protocol 3.1: Proline-Catalyzed Asymmetric Aldol Reaction
  • Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve (S)-proline (0.2 equiv, 20 mol%) in dimethyl sulfoxide (DMSO) or a suitable solvent mixture.[9]

  • Addition of Ketone: Add the ketone (e.g., acetone, cyclohexanone) (5.0 equiv) to the catalyst solution and stir for 20 minutes at room temperature to allow for enamine formation.

  • Addition of Aldehyde: Cool the mixture to 0 °C. Add a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv) in the same solvent dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 12-48 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the aldol adduct.

  • Analysis: Determine the yield and diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product. Enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Expected Outcomes: Aldol Reaction Data

The following table summarizes representative data for proline-catalyzed aldol reactions with various aldehydes, which can be extrapolated to predict outcomes for the title compound.

Ketone DonorAldehyde ElectrophileCatalyst Loading (mol%)Time (h)Yield (%)d.r. (anti:syn)e.e. (%) (anti)
Cyclohexanone4-Nitrobenzaldehyde20% (S)-Proline2495>95:599
AcetoneIsobutyraldehyde30% (S)-Proline4871-96
PropanalBenzaldehyde20% (S)-Proline128590:1098

Data is representative and adapted from established organocatalysis literature.

Application in Diastereoselective Mannich Reactions

The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are valuable precursors for chiral 1,3-amino alcohols and other nitrogen-containing molecules.[11][12] Using the chiral aldehyde ensures that the reaction proceeds with high diastereoselectivity.

Mechanistic Rationale

The reaction begins with the formation of an iminium ion from the aldehyde and a selected amine. This electrophilic iminium ion is then attacked by an enol or enamine derived from a ketone.[13] The N-Boc-morpholine scaffold sterically biases the iminium ion, so the incoming nucleophile adds preferentially to one of its two faces, controlling the stereochemistry of the newly formed C-C bond. Proline catalysis is highly effective for this transformation.[14]

Protocol 4.1: Three-Component Asymmetric Mannich Reaction
  • Setup: To a flask, add (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv), the desired amine (e.g., p-anisidine) (1.1 equiv), and a suitable solvent such as acetonitrile or THF. Stir for 30 minutes to pre-form the imine/iminium intermediate.

  • Catalyst & Nucleophile: In a separate flask, dissolve (S)-proline (0.2 equiv) in the solvent. Add the ketone (3.0 equiv) and stir for 20 minutes.

  • Reaction: Cool the aldehyde-amine mixture to 0 °C. Transfer the enamine solution to this mixture via cannula.

  • Incubation: Allow the reaction to stir at 0 °C to room temperature for 24-72 hours, monitoring by TLC.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 3.1. Purify the resulting β-amino ketone (Mannich base) by flash column chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Expected Outcomes: Mannich Reaction Data

The table below shows typical results for proline-catalyzed Mannich reactions, which serve as a benchmark for reactions with (S)-N-Boc-2-morpholinecarbaldehyde.

AldehydeAmineKetoneYield (%)d.r. (syn:anti)e.e. (%) (syn)
BenzaldehydeN-Boc-anilineAcetone94>95:5>99
4-MethoxybenzaldehydeN-Boc-anilineCyclohexanone8894:699
PropanalN-Boc-anilinePropanal82>95:5>99

Data is representative and adapted from established protocols for N-Boc imines.[14]

Troubleshooting and Key Considerations

  • Aldehyde Stability: Aldehydes can be prone to oxidation. Store (S)-N-Boc-2-morpholinecarbaldehyde under an inert atmosphere at low temperatures and use freshly purified material for best results.

  • Reaction Times: Organocatalyzed reactions can be slow. Patience is key; allow reactions to proceed to completion as monitored by TLC to maximize yield and stereoselectivity.

  • Solvent Effects: The choice of solvent can dramatically impact reaction rate and selectivity. Aprotic polar solvents like DMSO, DMF, and acetonitrile are often preferred for proline-catalyzed reactions.

  • Boc-Deprotection: The N-Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) post-reaction to reveal the secondary amine, allowing for further functionalization.

References

  • ResearchGate. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

  • PubMed Central (PMC). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of Solriamfetol Hydrochloride Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. Available from: [Link]

  • ResearchGate. Synthesis of solriamfetol (173). Available from: [Link]

  • PubMed Central (PMC). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available from: [Link]

  • MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available from: [Link]

  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Available from: [Link]

  • Nature Protocols. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Available from: [Link]

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  • Google Patents. Process for preparation of solriamfetol and intermediates thereof.
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  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • National Institutes of Health (NIH). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available from: [Link]

  • PubMed. Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Available from: [Link]

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  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. Available from: [Link]

  • PubMed Central (PMC). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Available from: [Link]

  • National Institutes of Health (NIH). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Available from: [Link]

  • SciSpace. One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. Available from: [Link]

  • PubMed Central (PMC). Expanding Complex Morpholines Using Systematic Chemical Diversity. Available from: [Link]

  • ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available from: [Link]

  • ResearchGate. (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Available from: [Link]

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  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Available from: [Link]

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(S)-N-Boc-2-morpholinecarbaldehyde: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates.[1][2][3] When installed with stereochemical precision, the chiral morpholine motif becomes a powerful tool for exquisitely tuning the three-dimensional architecture of a molecule to achieve high-affinity and selective interactions with biological targets.[4][5] (S)-N-Boc-2-morpholinecarbaldehyde has emerged as a particularly valuable and versatile chiral building block for the synthesis of complex molecules, finding application in the development of innovative therapeutics ranging from antibacterial agents to neurokinin-1 (NK1) receptor antagonists.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-N-Boc-2-morpholinecarbaldehyde. We will delve into its synthesis, key chemical transformations with detailed, field-proven protocols, and its application in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is critical for its effective use.

PropertyValue
CAS Number 847805-31-6
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance Colorless to yellow oil or white powder
Storage Store at -20°C, sealed and dry

Spectroscopic Characterization:

The structural integrity of (S)-N-Boc-2-morpholinecarbaldehyde should be confirmed by spectroscopic methods prior to use.

  • ¹H NMR (CDCl₃, 500 MHz): δ 9.65 (s, 1H, CHO), 4.10-3.90 (m, 2H), 3.85-3.70 (m, 2H), 3.60-3.45 (m, 2H), 3.15-3.00 (m, 1H), 1.47 (s, 9H, Boc).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 200.5 (CHO), 154.8 (C=O, Boc), 80.5 (C(CH₃)₃), 75.5 (C-2), 66.8 (C-6), 44.2 (C-3), 40.8 (C-5), 28.4 (C(CH₃)₃).

Synthesis of the Chiral Building Block: Swern Oxidation

A reliable method for the preparation of (S)-N-Boc-2-morpholinecarbaldehyde is the Swern oxidation of the corresponding commercially available alcohol, (S)-N-Boc-2-hydroxymethylmorpholine.[8][9][10][11] This protocol is renowned for its mild conditions, which are crucial for preventing over-oxidation to the carboxylic acid and preserving the stereochemical integrity of the chiral center.[12]

Causality of Experimental Choices:

  • Oxalyl Chloride and DMSO: These reagents react to form the electrophilic species, chloro(dimethyl)sulfonium chloride, which is the active oxidant. The reaction is performed at -78 °C to ensure the stability of this intermediate.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): A hindered organic base is required to deprotonate the intermediate alkoxysulfonium salt to form a sulfur ylide, which then undergoes an intramolecular elimination to yield the aldehyde. The use of a hindered base minimizes side reactions.

  • Low Temperature: Maintaining a low temperature throughout the addition of the alcohol and base is critical to prevent side reactions and decomposition of the active oxidant.

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ActiveOxidant Chloro(dimethyl)sulfonium chloride DMSO->ActiveOxidant - CO, -CO₂, -Cl⁻ OxalylChloride Oxalyl Chloride OxalylChloride->ActiveOxidant Alcohol (S)-N-Boc-2-hydroxymethylmorpholine Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base (TEA/DIPEA) Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS

Figure 1: Swern Oxidation Workflow.

Protocol 1: Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde

  • Reaction Setup: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, cool the flask to -78 °C in a dry ice/acetone bath.

  • Activator Formation: Add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 30 minutes at -78 °C.

  • Alcohol Addition: Add a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in DCM dropwise, again maintaining the internal temperature below -60 °C. Stir for 1 hour at -78 °C.

  • Elimination: Add triethylamine (5.0 eq.) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-N-Boc-2-morpholinecarbaldehyde as a colorless oil.

Expected Yield: 85-95%

Key Applications and Protocols

The aldehyde functionality of (S)-N-Boc-2-morpholinecarbaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[13][14][15][16][17] This reaction is highly valuable for extending the carbon chain and introducing unsaturation with excellent regiocontrol.

Causality of Experimental Choices:

  • Phosphonium Salt and Strong Base: A phosphonium salt, derived from the corresponding alkyl halide, is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the nucleophilic ylide in situ.

  • Aprotic Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefin Synthesis Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Figure 2: Wittig Reaction Workflow.

Protocol 2: Wittig Reaction with (S)-N-Boc-2-morpholinecarbaldehyde

  • Ylide Generation: To a suspension of (4-methylbenzyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous THF (0.3 M) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired alkene.

Exemplary Product Characterization: (S)-tert-butyl 2-(2-(p-tolyl)vinyl)morpholine-4-carboxylate

  • Expected Yield: 70-85%

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.30 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.60 (d, J = 16.0 Hz, 1H), 6.10 (dd, J = 16.0, 6.5 Hz, 1H), 4.30-4.20 (m, 1H), 4.00-3.85 (m, 2H), 3.70-3.50 (m, 2H), 3.10-2.90 (m, 2H), 2.35 (s, 3H), 1.48 (s, 9H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 154.9, 137.5, 134.0, 131.5, 129.3, 126.5, 80.2, 75.1, 67.0, 44.5, 41.2, 28.4, 21.2.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[18] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous due to its mildness and selectivity for the iminium ion intermediate over the starting aldehyde.[9]

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is stable in the presence of the weak acid (acetic acid) often used to catalyze imine formation. It selectively reduces the protonated imine (iminium ion) in the presence of the aldehyde.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reducing agent and effectively solubilize the reactants.

Reductive_Amination Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine [H⁺] Product Secondary Amine Product Imine->Product ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Product

Figure 3: Reductive Amination Workflow.

Protocol 3: Reductive Amination with (S)-N-Boc-2-morpholinecarbaldehyde

  • Reaction Setup: To a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq.) and benzylamine (1.1 eq.) in anhydrous DCM (0.2 M) at room temperature, add acetic acid (0.1 eq.).

  • Reduction: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired secondary amine.

Exemplary Product Characterization: (S)-tert-butyl 2-((benzylamino)methyl)morpholine-4-carboxylate

  • Expected Yield: 80-90%

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.35-7.20 (m, 5H), 4.00-3.80 (m, 3H), 3.80 (s, 2H), 3.70-3.50 (m, 2H), 3.00-2.80 (m, 3H), 1.80 (br s, 1H, NH), 1.46 (s, 9H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 154.8, 140.2, 128.5, 128.2, 127.1, 80.1, 74.8, 67.2, 54.0, 53.5, 44.8, 41.5, 28.4.

Grignard Reaction: Synthesis of Secondary Alcohols

The addition of organometallic reagents, such as Grignard reagents, to aldehydes provides a reliable route to secondary alcohols, establishing a new carbon-carbon bond and a new stereocenter. The stereochemical outcome of this reaction can often be influenced by the existing stereocenter in the chiral aldehyde.

Causality of Experimental Choices:

  • Grignard Reagent: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, strictly anhydrous conditions are paramount for the success of the reaction. Diethyl ether or THF are the most common solvents.

  • Acidic Work-up: The initial product of the Grignard addition is a magnesium alkoxide, which is protonated upon acidic work-up to yield the final alcohol product.

Grignard_Reaction Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Alcohol Secondary Alcohol Product Alkoxide->Alcohol AcidWorkup Acidic Work-up (e.g., NH₄Cl) AcidWorkup->Alcohol

Figure 4: Grignard Reaction Workflow.

Protocol 4: Grignard Reaction with (S)-N-Boc-2-morpholinecarbaldehyde

  • Reaction Setup: To a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq.) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq., 3.0 M in diethyl ether) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired secondary alcohol as a mixture of diastereomers.

Exemplary Product Characterization: (S)-tert-butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate (major diastereomer)

  • Expected Yield: 75-85% (diastereomeric mixture)

  • ¹H NMR (CDCl₃, 500 MHz, major diastereomer): δ 7.40-7.25 (m, 5H), 4.85 (d, J = 4.5 Hz, 1H), 4.00-3.80 (m, 2H), 3.75-3.60 (m, 2H), 3.50-3.35 (m, 1H), 3.10-2.90 (m, 2H), 2.80 (br s, 1H, OH), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 125 MHz, major diastereomer): δ 155.0, 142.5, 128.4, 127.8, 126.0, 80.3, 76.2, 74.5, 67.1, 44.6, 41.3, 28.4.

Application in Drug Synthesis: The Case of Aprepitant and Linezolid Analogues

The utility of (S)-N-Boc-2-morpholinecarbaldehyde and related chiral morpholine building blocks is powerfully demonstrated in the synthesis of complex pharmaceuticals.

  • Aprepitant (Emend®): This antiemetic drug, used for the prevention of chemotherapy-induced nausea and vomiting, features a complex chiral morpholine core. Syntheses of Aprepitant and its analogues often rely on the stereocontrolled construction of the morpholine ring, where building blocks derived from chiral morpholine precursors are instrumental.[7][19] The precise stereochemistry of the morpholine moiety is critical for its high-affinity binding to the neurokinin-1 (NK1) receptor.

  • Linezolid (Zyvox®): An oxazolidinone antibiotic, Linezolid is used to treat serious infections caused by Gram-positive bacteria. Many synthetic routes to Linezolid and its analogues incorporate a chiral morpholine substituent on the phenyl ring.[6][20][21][22] The morpholine group in these compounds plays a crucial role in optimizing the pharmacokinetic and pharmacodynamic properties of the drug.

The protocols described in this application note provide foundational methods for elaborating (S)-N-Boc-2-morpholinecarbaldehyde into key intermediates for the synthesis of such complex and medicinally important molecules.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a high-value chiral building block that offers synthetic chemists a reliable and versatile platform for the introduction of the stereochemically defined morpholine scaffold. The protocols outlined herein for its synthesis and key transformations—Wittig olefination, reductive amination, and Grignard addition—provide robust and reproducible methods for the construction of advanced intermediates in drug discovery programs. The demonstrated importance of the chiral morpholine motif in marketed drugs underscores the strategic value of mastering the chemistry of building blocks like (S)-N-Boc-2-morpholinecarbaldehyde.

References

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The Chiral Synthon: (S)-N-Boc-2-morpholinecarbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine moiety is a cornerstone in contemporary drug design, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and pharmacokinetic profiles to bioactive molecules.[1] Among the diverse array of morpholine-containing building blocks, (S)-N-Boc-2-morpholinecarbaldehyde has emerged as a particularly valuable chiral synthon. Its pre-installed stereocenter and reactive aldehyde functionality provide a powerful handle for the stereoselective synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase and protease inhibitors.[2] This guide provides an in-depth exploration of the applications of (S)-N-Boc-2-morpholinecarbaldehyde, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Physicochemical Properties and Synthetic Access

(S)-N-Boc-2-morpholinecarbaldehyde, with the chemical formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol , is a stable, Boc-protected chiral aldehyde.[2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in common organic solvents and ensures the stability of the morpholine nitrogen during subsequent chemical transformations. The key to its utility lies in the aldehyde functional group, which serves as a versatile electrophile for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

A reliable and scalable synthesis of this aldehyde is paramount for its widespread application. A common and efficient method involves the oxidation of the corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. The Swern oxidation is a preferred method for this transformation due to its mild reaction conditions, which minimize the risk of over-oxidation to the carboxylic acid and preserve the integrity of the chiral center.

Protocol 1: Swern Oxidation for the Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde

This protocol details the oxidation of (S)-N-Boc-2-hydroxymethylmorpholine to the corresponding aldehyde using a Swern oxidation.

Materials:

  • (S)-N-Boc-2-hydroxymethylmorpholine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir for 30 minutes.

  • Prepare a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. A thick white precipitate will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford (S)-N-Boc-2-morpholinecarbaldehyde as a colorless oil.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction completion.

  • ¹H NMR Spectroscopy: The formation of the aldehyde can be confirmed by the appearance of a characteristic singlet or doublet for the aldehydic proton between δ 9.5-10.0 ppm. The disappearance of the methylene protons adjacent to the hydroxyl group in the starting material is also indicative of a successful reaction.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Setup Reaction Flask (DCM, -78 °C) start->setup oxalyl Add Oxalyl Chloride setup->oxalyl dmso Add DMSO Solution oxalyl->dmso add_alcohol Add Alcohol Solution (-78 °C, 1 hr) dmso->add_alcohol alcohol_sol Prepare Alcohol Solution alcohol_sol->add_alcohol add_tea Add Triethylamine (-78 °C, 30 min) add_alcohol->add_tea warm Warm to Room Temp (1 hr) add_tea->warm quench Quench with NaHCO₃ warm->quench extract Extract with DCM quench->extract wash_dry Wash, Dry, Concentrate extract->wash_dry purify Flash Chromatography wash_dry->purify end Final Product: (S)-N-Boc-2- morpholinecarbaldehyde purify->end

Caption: Workflow for the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde via Swern Oxidation.

Key Applications in Medicinal Chemistry

The synthetic versatility of (S)-N-Boc-2-morpholinecarbaldehyde makes it a valuable intermediate in the construction of a diverse range of bioactive molecules. Two of its most powerful applications are in reductive amination and Wittig olefination reactions.

Reductive Amination: Forging Critical C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4][5][6] The reaction of (S)-N-Boc-2-morpholinecarbaldehyde with a primary or secondary amine first forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This transformation is crucial for introducing the chiral morpholine scaffold into larger molecules, often forming a key interaction point with biological targets. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this purpose due to its mildness and selectivity for the iminium ion over the starting aldehyde.[6]

Application Example: Synthesis of Kinase Inhibitor Scaffolds

The morpholine ring is a prevalent feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding site, enhancing solubility and fine-tuning selectivity.[7][8] The synthesis of precursors to potent and selective mTOR inhibitors has been shown to be achievable through the reductive amination of chiral morpholine derivatives.[8]

Protocol 2: Reductive Amination with a Substituted Aniline

This protocol describes a general procedure for the reductive amination of (S)-N-Boc-2-morpholinecarbaldehyde with a substituted aniline to generate a key intermediate for kinase inhibitor synthesis.

Materials:

  • (S)-N-Boc-2-morpholinecarbaldehyde

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equivalent) and the substituted aniline (1.1 equivalents).

  • Dissolve the reactants in DCE or DCM (0.1 M).

  • (Optional) Add a catalytic amount of acetic acid (0.1 equivalents).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted morpholine derivative.

Self-Validation:

  • LC-MS Analysis: Monitor the consumption of starting materials and the formation of the product peak with the expected mass-to-charge ratio.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the product by the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the newly formed C-N bond and the incorporated aniline moiety.

Reductive_Amination_Pathway aldehyde (S)-N-Boc-2- morpholinecarbaldehyde iminium Iminium Ion Intermediate aldehyde->iminium Condensation amine Primary/Secondary Amine (R-NH₂) amine->iminium product N-Substituted Morpholine Derivative iminium->product Reduction stab NaBH(OAc)₃ (STAB) stab->iminium

Caption: General pathway for reductive amination using the title aldehyde.

Wittig Olefination: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[9][10][11][12][13] (S)-N-Boc-2-morpholinecarbaldehyde can be reacted with a phosphorus ylide to generate a vinyl-morpholine derivative. This transformation is particularly useful for introducing unsaturated moieties that can serve as handles for further functionalization or as key structural elements in bioactive molecules. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide used.

Application Example: Synthesis of Antiviral Precursors

The synthesis of various antiviral agents often involves the incorporation of specific side chains that are crucial for binding to viral enzymes.[2][14][15][16][17] The Wittig olefination of (S)-N-Boc-2-morpholinecarbaldehyde can be employed to install vinyl groups, which can then be further elaborated to construct complex side chains found in potent antiviral compounds.

Protocol 3: Wittig Olefination to form a Vinyl-Morpholine

This protocol provides a general procedure for the Wittig reaction between (S)-N-Boc-2-morpholinecarbaldehyde and a stabilized phosphorus ylide.

Materials:

  • (S)-N-Boc-2-morpholinecarbaldehyde

  • A stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the stabilized phosphorus ylide (1.2 equivalents).

  • Dissolve the ylide in anhydrous toluene or THF (0.2 M).

  • Add a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution at room temperature.

  • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-morpholine derivative.

Self-Validation:

  • TLC Analysis: Observe the consumption of the aldehyde and the formation of a new, typically less polar, product spot.

  • ¹H NMR Spectroscopy: The formation of the alkene is confirmed by the appearance of signals in the vinyl region (δ 5.0-7.5 ppm) with characteristic coupling constants that can help determine the E/Z stereochemistry. The aldehyde proton signal will be absent.

Summary of Applications and Quantitative Data

ApplicationReagentsKey TransformationTypical YieldsTherapeutic Area
Synthesis of Aldehyde (S)-N-Boc-2-hydroxymethylmorpholine, Oxalyl Chloride, DMSO, Et₃NSwern Oxidation85-95%-
Reductive Amination Substituted Amines, Sodium TriacetoxyborohydrideC-N Bond Formation70-90%Kinase Inhibitors, etc.
Wittig Olefination Phosphorus YlidesC=C Bond Formation60-85%Antiviral Precursors, etc.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde stands out as a highly valuable and versatile chiral building block in medicinal chemistry. Its ready accessibility and the reactivity of its aldehyde group enable the efficient and stereoselective synthesis of complex molecules. The protocols for its synthesis via Swern oxidation and its subsequent application in reductive amination and Wittig reactions, as detailed in this guide, provide a solid foundation for researchers to leverage this synthon in the discovery and development of novel therapeutics. The ability to introduce the stereochemically defined morpholine moiety is a significant advantage in the design of potent and selective drugs targeting a range of diseases.

References

  • Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. (2022). MDPI. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • (S)-N-Boc-2-morpholinecarbaldehyde. MySkinRecipes. [Link]

  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2009). ResearchGate. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). MDPI. [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). PubMed. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Synthesis and antiviral study of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives. (2017). ResearchGate. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PubMed Central. [Link]

  • Reductive amination with zinc powder in aqueous media. (2015). Beilstein Journals. [Link]

  • Wittig Reaction - Common Conditions. ReactionFlash. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). ResearchGate. [Link]

    • The Wittig Reaction. University of Pittsburgh. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Minnesota. [Link]

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Application Notes and Protocols: Synthesis of Novel Heterocycles from (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, embedded in numerous FDA-approved drugs and clinical candidates.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3][4] When chirality is introduced, as in the case of (S)-N-Boc-2-morpholinecarbaldehyde, this versatile building block opens the door to a vast chemical space of novel, stereochemically defined heterocycles with significant potential in drug discovery. This chiral aldehyde, readily prepared from (S)-N-Boc-2-hydroxymethylmorpholine, serves as a linchpin for the diastereoselective synthesis of complex molecular architectures.

This guide provides detailed protocols and expert insights into the application of (S)-N-Boc-2-morpholinecarbaldehyde in the synthesis of diverse heterocyclic systems. We will explore its utility in powerful multicomponent reactions (MCRs) and diastereoselective cyclizations, offering researchers a robust toolkit for generating libraries of novel compounds for biological screening.

Core Synthetic Strategies: A World of Possibilities

The reactivity of the aldehyde functional group, coupled with the stereochemical influence of the adjacent morpholine ring, makes (S)-N-Boc-2-morpholinecarbaldehyde an ideal substrate for a variety of complexity-generating transformations.

G A (S)-N-Boc-2-morpholinecarbaldehyde B Multicomponent Reactions (Ugi, Passerini) A->B Amine, Isocyanide, Carboxylic Acid C Diastereoselective Cycloadditions A->C Dipolarophiles D Pictet-Spengler Reaction A->D β-Arylethylamines E Peptidomimetic Scaffolds B->E F Spirocyclic Heterocycles C->F G Fused Morpholine Derivatives D->G

Caption: Synthetic pathways from (S)-N-Boc-2-morpholinecarbaldehyde.

Protocol 1: Ugi Four-Component Reaction for Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, allowing for the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5] The use of (S)-N-Boc-2-morpholinecarbaldehyde in this reaction is anticipated to proceed with high diastereoselectivity, with the chiral morpholine moiety directing the approach of the incoming nucleophiles.

Rationale and Mechanistic Insight

The reaction proceeds via the formation of an iminium ion from the aldehyde and the amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an attack of the carboxylate anion. A subsequent Mumm rearrangement affords the stable α-acylamino carboxamide. The stereochemical outcome at the newly formed stereocenter is influenced by the steric bulk of the N-Boc-morpholine substituent, favoring the formation of one diastereomer over the other.

Ugi_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A (S)-N-Boc-2- morpholinecarbaldehyde E One-pot reaction in Methanol (rt, 24-48h) A->E B Primary Amine (e.g., Benzylamine) B->E C Carboxylic Acid (e.g., Acetic Acid) C->E D Isocyanide (e.g., tert-Butyl isocyanide) D->E F Diastereomerically-enriched α-Acylamino Carboxamide E->F

Caption: Workflow for the Ugi four-component reaction.

Detailed Experimental Protocol
  • To a stirred solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq., 0.215 g, 1.0 mmol) in methanol (5 mL) is added benzylamine (1.0 eq., 0.107 g, 1.0 mmol).

  • The mixture is stirred for 10 minutes at room temperature to facilitate imine formation.

  • Acetic acid (1.0 eq., 0.060 g, 1.0 mmol) is then added, followed by tert-butyl isocyanide (1.0 eq., 0.083 g, 1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed successively with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired product as a mixture of diastereomers, with one expected to be major.

ComponentMolar RatioExample Reagent
Aldehyde1.0(S)-N-Boc-2-morpholinecarbaldehyde
Amine1.0Benzylamine
Carboxylic Acid1.0Acetic Acid
Isocyanide1.0tert-Butyl isocyanide
Solvent -Methanol
Temperature -Room Temperature
Typical Yield -60-85%

Protocol 2: Passerini Three-Component Reaction for α-Acyloxy Amides

The Passerini reaction is another powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[6] This reaction offers a direct route to highly functionalized molecules that are valuable intermediates in organic synthesis.

Rationale and Mechanistic Insight

The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, involving a cyclic transition state.[7] The stereoselectivity is again dictated by the chiral morpholine moiety, which biases the facial selectivity of the nucleophilic attack by the isocyanide on the aldehyde.

Passerini_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A (S)-N-Boc-2- morpholinecarbaldehyde D Reaction in DCM (rt, 24h) A->D B Carboxylic Acid (e.g., Benzoic Acid) B->D C Isocyanide (e.g., Cyclohexyl isocyanide) C->D E Diastereomerically-enriched α-Acyloxy Amide D->E

Caption: Workflow for the Passerini three-component reaction.

Detailed Experimental Protocol
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq., 0.215 g, 1.0 mmol) and benzoic acid (1.0 eq., 0.122 g, 1.0 mmol) are dissolved in dichloromethane (DCM, 5 mL).

  • Cyclohexyl isocyanide (1.0 eq., 0.109 g, 1.0 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction is stirred for 24 hours at room temperature and monitored by TLC.

  • After completion, the reaction mixture is diluted with DCM (15 mL) and washed with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated.

  • Purification by flash column chromatography (silica gel, hexane/ethyl acetate) yields the α-acyloxy amide product.

ComponentMolar RatioExample Reagent
Aldehyde1.0(S)-N-Boc-2-morpholinecarbaldehyde
Carboxylic Acid1.0Benzoic Acid
Isocyanide1.0Cyclohexyl isocyanide
Solvent -Dichloromethane (DCM)
Temperature -Room Temperature
Typical Yield -70-90%

Protocol 3: Diastereoselective Pictet-Spengler Reaction for Fused Heterocycles

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[8] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution. The inherent chirality of (S)-N-Boc-2-morpholinecarbaldehyde can be exploited to achieve high diastereoselectivity in this cyclization.

Rationale and Mechanistic Insight

The reaction begins with the formation of a Schiff base between the tryptamine and the aldehyde. Under acidic conditions, this is protonated to form an iminium ion, which is a potent electrophile. The electron-rich indole ring then attacks the iminium ion in an intramolecular fashion. The stereochemistry of the newly formed C-1 position of the β-carboline ring is influenced by the chiral center on the morpholine substituent, leading to a diastereoselective cyclization.

Pictet_Spengler_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A (S)-N-Boc-2- morpholinecarbaldehyde C Reaction in Toluene with TFA (cat.) (reflux, 12h) A->C B β-Arylethylamine (e.g., Tryptamine) B->C D Diastereomerically-enriched Tetrahydro-β-carboline C->D

Caption: Workflow for the Pictet-Spengler reaction.

Detailed Experimental Protocol
  • A solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq., 0.215 g, 1.0 mmol) and tryptamine (1.0 eq., 0.160 g, 1.0 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • A catalytic amount of trifluoroacetic acid (TFA, 0.1 eq., 0.011 g, 0.1 mmol) is added.

  • The mixture is heated to reflux for 12 hours, with azeotropic removal of water.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous NaHCO3 solution (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash chromatography (silica gel, ethyl acetate/hexane) to give the desired tetrahydro-β-carboline derivative.

ComponentMolar RatioExample Reagent
Aldehyde1.0(S)-N-Boc-2-morpholinecarbaldehyde
Amine1.0Tryptamine
Catalyst 0.1Trifluoroacetic Acid (TFA)
Solvent -Toluene
Temperature -Reflux
Typical Yield -65-80%

Conclusion and Future Outlook

(S)-N-Boc-2-morpholinecarbaldehyde is a highly valuable and versatile chiral building block for the synthesis of novel and complex heterocycles. The protocols detailed herein for the Ugi, Passerini, and Pictet-Spengler reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The inherent chirality of the morpholine scaffold offers excellent opportunities for diastereoselective synthesis, a critical aspect in the development of new therapeutic agents. Further exploration of this aldehyde in other cycloaddition reactions and tandem reaction sequences will undoubtedly lead to the discovery of new heterocyclic entities with interesting biological activities.

References

  • Biffis, A., Centomo, C., & Zecca, M. (2020). Morpholine and its derivatives in synthesis and catalysis.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859.
  • Giordano-Locher, F., et al. (2012). Morpholine, a privileged scaffold for the design of potent and selective inhibitors of the tyrosine kinase EphB4. Journal of medicinal chemistry, 55(17), 7696-7709.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., et al. (1959). Neue Kondensations-Reaktionen, I. Darstellung von α-Acylamino-carbonsäure-amiden aus Carbonyl-Verbindungen, primären Aminen, Isonitrilen und Carbonsäuren. Chemische Berichte, 92(8), 1864-1871.
  • Denmark, S. E., & Fan, Y. (2005). The first catalytic, enantioselective Passerini-type reaction: a new approach to the synthesis of α-hydroxy carboxamides. Journal of the American Chemical Society, 127(21), 7772-7773.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.
  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
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  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of organic chemistry, 73(9), 3662-3665. Available at: [Link]

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Organocatalysis with (S)-N-Boc-2-morpholinecarbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Organocatalysis with (S)-N-Boc-2-morpholinecarbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Platform for Innovation in Asymmetric Catalysis

The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a greener and often more direct alternative to traditional metal-based catalysts. Within this domain, chiral heterocyclic scaffolds have proven to be privileged structures, capable of inducing high levels of stereocontrol in a wide array of chemical transformations. While proline and its derivatives have historically dominated the landscape, the exploration of other heterocyclic systems, such as morpholines, is a rapidly emerging frontier.[1][2][3]

This guide focuses on (S)-N-Boc-2-morpholinecarbaldehyde , a chiral building block that holds significant, yet largely untapped, potential as a precursor to a new class of organocatalysts. The chiral morpholine framework offers a unique stereochemical environment and electronic properties due to the presence of the oxygen atom in the ring.[1][2][3] This document moves beyond a simple recitation of established protocols. Instead, it serves as a detailed application note and a strategic guide for researchers looking to innovate. We will explore not only the synthesis of this key building block but also its potential derivatization into novel catalysts and their application in key asymmetric reactions. The protocols and mechanistic discussions presented herein are grounded in established principles of organocatalysis, providing a solid foundation for further research and development.

Part 1: Synthesis of the Chiral Precursor: (S)-N-Boc-2-morpholinecarbaldehyde

The accessibility of the catalyst is paramount for its practical application. A concise and operationally simple synthesis of the precursor, (S)-N-Boc-2-hydroxymethylmorpholine, and its subsequent oxidation to the target aldehyde is crucial. A well-documented, chromatography-free method has been developed, making the starting material readily available in multi-gram quantities.[4]

Protocol 1: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

This protocol is adapted from the work of Henegar, K. E. (2008), J. Org. Chem.[4]

Workflow Diagram:

cluster_0 Step 1: Ring Opening cluster_1 Step 2: Boc Protection & Cyclization S_Epichlorohydrin (S)-Epichlorohydrin Intermediate1 Amino diol intermediate S_Epichlorohydrin->Intermediate1 1. Diethanolamine 2. NaOH Diethanolamine Diethanolamine Diethanolamine->Intermediate1 Intermediate1_ref Amino diol intermediate Product (S)-N-Boc-2-hydroxymethylmorpholine Intermediate1_ref->Product 1. Boc2O 2. K2CO3

Caption: Synthetic workflow for (S)-N-Boc-2-hydroxymethylmorpholine.

Materials:

  • (S)-Epichlorohydrin

  • Diethanolamine

  • Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Ring Opening: To a solution of diethanolamine in water, add (S)-epichlorohydrin dropwise at a controlled temperature. After the initial reaction, add a solution of NaOH to effect ring-closure, forming the morpholine ring.

  • Boc Protection: To the crude amino alcohol in a suitable solvent such as toluene, add Boc₂O.

  • Cyclization: Subsequent addition of a base like K₂CO₃ promotes the intramolecular cyclization to yield (S)-N-Boc-2-hydroxymethylmorpholine.

  • Work-up: The product can be isolated through extraction and crystallization, avoiding the need for column chromatography.[4]

Protocol 2: Oxidation to (S)-N-Boc-2-morpholinecarbaldehyde

A mild oxidation is required to convert the primary alcohol to the aldehyde without affecting the Boc-protecting group or the morpholine ring.

Materials:

  • (S)-N-Boc-2-hydroxymethylmorpholine

  • Dess-Martin Periodinane (DMP) or Parikh-Doering oxidation reagents (SO₃·pyridine complex, DMSO, Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (S)-N-Boc-2-hydroxymethylmorpholine in dry DCM.

  • Add the chosen oxidizing agent (e.g., DMP) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable quenching agent (e.g., a saturated solution of Na₂S₂O₃ for DMP).

  • Extract the product with DCM, wash the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude aldehyde, which can be purified by flash chromatography.

Part 2: Proposed Organocatalytic Applications and Protocols

While direct catalytic applications of (S)-N-Boc-2-morpholinecarbaldehyde are not yet widely reported, its structure provides a versatile platform for the design of novel organocatalysts. The following sections outline potential applications based on logical derivatization and established organocatalytic principles.

Application 1: Asymmetric Michael Addition via Enamine Catalysis (Post-Modification)

The N-Boc protecting group prevents the secondary amine of the morpholine from participating in enamine catalysis. However, deprotection and subsequent modification can yield a potent catalyst. The work of Vaghi et al. on β-morpholine amino acids has shown that morpholine-based catalysts can be highly effective in Michael additions, despite the electronic-withdrawing effect of the ring oxygen which can decrease the nucleophilicity of the corresponding enamine.[1][2][3] The presence of a carboxylic acid group is crucial for their activity, likely participating in a bifunctional activation mechanism.[2]

Proposed Catalyst Synthesis: The aldehyde can be converted to a carboxylic acid via oxidation, yielding (S)-N-Boc-morpholine-2-carboxylic acid, a known compound.[4] Subsequent removal of the Boc group with an acid like TFA would yield the active catalyst, (S)-morpholine-2-carboxylic acid.

Catalytic Cycle Diagram:

cluster_cycle Proposed Enamine Catalysis Cycle Catalyst (S)-Morpholine-2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Donor Iminium_Intermediate Iminium Ion Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Nitroolefin Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis + H2O Hydrolysis->Catalyst releases Catalyst Product Michael Adduct Hydrolysis->Product releases Product

Caption: Proposed enamine catalysis cycle for Michael addition.

Protocol 3: Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol is a template based on the findings for related morpholine-based catalysts.[1][2][3]

Materials:

  • (S)-Morpholine-2-carboxylic acid (catalyst)

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Solvent (e.g., isopropanol)

  • Acidic additive (e.g., benzoic acid, optional)

Procedure:

  • To a vial, add the nitroolefin, the solvent, and the catalyst (typically 1-10 mol%).

  • Cool the mixture to the desired temperature (e.g., -10 °C).

  • Add the aldehyde (typically 1.1-2.0 equivalents).

  • Stir the reaction mixture for the required time (e.g., 24-48 hours), monitoring by TLC.

  • Upon completion, the reaction can be directly purified by flash column chromatography on silica gel.

Expected Performance (Based on Analogous Catalysts):

Michael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Yield (%)d.r.ee (%)
Propanalβ-Nitrostyrene5iPrOH-10>95>95:5>90
Butanal(E)-2-Nitro-1-phenylprop-1-ene10CH₂Cl₂085-95>90:10>85
Isovaleraldehyde(E)-1-Nitro-2-phenylethene5Toluene-20>90>95:5>92

This table presents representative data from analogous β-morpholine amino acid catalysts to illustrate expected performance.[1][2][3]

Application 2: Asymmetric Mannich Reaction via Enamine Catalysis

The same modified catalyst, (S)-morpholine-2-carboxylic acid, is also a prime candidate for catalyzing asymmetric Mannich reactions. The mechanism is analogous to the Michael addition, involving the formation of a nucleophilic enamine from an aldehyde or ketone donor, which then attacks an electrophilic imine. Proline and its derivatives are well-known to catalyze this transformation with high efficiency.[5][6]

Protocol 4: Asymmetric Mannich Reaction of Aldehydes with N-Boc-Imines

This protocol is a template based on established procedures for proline-catalyzed Mannich reactions.[6]

Materials:

  • (S)-Morpholine-2-carboxylic acid (catalyst)

  • Aldehyde (e.g., hexanal)

  • N-Boc-imine (e.g., derived from benzaldehyde)

  • Solvent (e.g., acetonitrile or DMSO)

Procedure:

  • To a solution of the N-Boc-imine in the chosen solvent, add the catalyst (typically 10-20 mol%).

  • Add the aldehyde donor to the mixture.

  • Stir at room temperature for 12-30 hours.

  • The product, a β-amino aldehyde, may crystallize from the reaction mixture or require purification by chromatography.

Expected Performance (Based on Analogous Proline Catalysts):

Aldehyde DonorImine AcceptorCatalyst Loading (mol%)SolventYield (%)d.r.ee (%)
HexanalN-Boc-benzaldimine20MeCN80-90>95:5 (syn)>98
PropanalN-Boc-(p-methoxyphenyl)methanimine20DMSO75-85>95:5 (syn)>97
CyclohexanecarbaldehydeN-Boc-benzaldimine20MeCN>70>90:10 (syn)>95

This table presents representative data from proline-catalyzed reactions to illustrate expected performance.[6]

Application 3: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of organocatalysis.[7][8] The proposed (S)-morpholine-2-carboxylic acid catalyst, acting through an enamine mechanism, should be capable of catalyzing the reaction between a ketone donor and an aldehyde acceptor. The bifunctional nature of the catalyst (amine for enamine formation, carboxylic acid for hydrogen-bond activation of the acceptor) is key to achieving high stereoselectivity.[7]

Protocol 5: Asymmetric Aldol Reaction of Ketones with Aldehydes

This protocol is a template based on the classic List-Barbas proline-catalyzed aldol reaction.[9]

Materials:

  • (S)-Morpholine-2-carboxylic acid (catalyst)

  • Ketone (e.g., acetone, cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Solvent (e.g., DMSO or neat ketone)

Procedure:

  • In a vial, dissolve the catalyst (10-30 mol%) in the ketone (which can also serve as the solvent).

  • Add the aldehyde acceptor.

  • Stir the mixture at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by flash chromatography.

Expected Performance (Based on Proline Catalysts):

Ketone DonorAldehyde AcceptorCatalyst Loading (mol%)SolventYield (%)ee (%)
Acetone4-Nitrobenzaldehyde30Acetone60-7070-80
CyclohexanoneBenzaldehyde20DMSO>90>95
AcetoneIsobutyraldehyde30Acetone>95>96

This table presents representative data from proline-catalyzed reactions to illustrate expected performance.[8][9]

Part 3: Mechanistic Causality & Experimental Design

The Role of the Morpholine Scaffold

The morpholine ring distinguishes these catalysts from their well-studied pyrrolidine counterparts. The key differences and their implications are:

  • Conformation: The six-membered chair-like conformation of morpholine provides a different steric environment around the catalytic site compared to the envelope conformation of pyrrolidine. This can influence the facial selectivity of the enamine attack on the electrophile.

  • Electronic Effects: The oxygen atom in the morpholine ring is electron-withdrawing, which can decrease the electron density on the nitrogen atom. This reduces the nucleophilicity of the resulting enamine intermediate.[1][2][3] This is a critical consideration in experimental design; reactions may require higher catalyst loadings, longer reaction times, or more activated electrophiles compared to proline-based systems.

  • Bifunctionality: As demonstrated in the proposed applications, the most promising derivatives of (S)-N-Boc-2-morpholinecarbaldehyde are those that incorporate a second functional group, such as a carboxylic acid. This allows for a bifunctional activation mode, where the amine forms the enamine and the second group (e.g., the carboxylic acid) activates the electrophile through hydrogen bonding. This dual activation is crucial to overcome the inherent lower reactivity of the morpholine enamine.

Workflow for Catalyst Development and Optimization:

Start Start: (S)-N-Boc-2-morpholinecarbaldehyde Derivatization Derivatization Strategy (e.g., Oxidation to COOH) Start->Derivatization Deprotection Deprotection (e.g., TFA for Boc) Derivatization->Deprotection Active_Catalyst Active Catalyst (e.g., (S)-Morpholine-2-carboxylic acid) Deprotection->Active_Catalyst Reaction_Screening Reaction Screening (Aldol, Michael, Mannich) Active_Catalyst->Reaction_Screening Optimization Optimization of Conditions (Solvent, Temp, Additives) Reaction_Screening->Optimization Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Mechanistic_Studies Mechanistic Studies (Kinetics, Intermediates) Optimization->Mechanistic_Studies Final_Protocol Final Validated Protocol Substrate_Scope->Final_Protocol Mechanistic_Studies->Final_Protocol

Caption: A logical workflow for developing and validating new catalysts.

Conclusion and Future Outlook

(S)-N-Boc-2-morpholinecarbaldehyde represents a promising, yet underexplored, platform for the development of novel organocatalysts. While its direct catalytic utility may be limited due to the N-Boc group, its facile conversion into bifunctional catalysts, such as (S)-morpholine-2-carboxylic acid, opens the door to a wide range of asymmetric transformations. The protocols and mechanistic insights provided in this guide serve as a blueprint for researchers to explore this potential. The unique stereoelectronic properties of the morpholine scaffold may offer complementary selectivity to existing catalyst systems, making it a valuable addition to the organocatalysis toolbox. Future research should focus on the experimental validation of the proposed protocols, a thorough investigation of the substrate scope, and the design of second-generation catalysts with enhanced activity and selectivity.

References

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]

  • Zhang, Y., & Wang, W. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 1(5), 709-723. [Link]

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]

  • Sawant, R. T., et al. (2013). Organocatalytic Asymmetric Cross-Aldol Reaction of 2-Chloroethoxy Acetaldehyde: Diversity-Oriented Synthesis of Chiral Substituted 1,4-Dioxanes and Morpholines. Tetrahedron: Asymmetry. [Link]

  • Notz, W., et al. (2006). Organocatalysed asymmetric Mannich reactions. Radboud Repository. [Link]

  • Al-Terkawi, K., et al. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry, 2(5), 733-755. [Link]

  • Jiang, H., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry, 8, 1279-1284. [Link]

  • Jiang, H., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals. [Link]

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. AIR Unimi. [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]

  • Feng, X., et al. (2015). A new approach to the asymmetric Mannich reaction catalyzed by chiral N, N′-dioxide–metal complexes. Organic Chemistry Frontiers, 2(9), 1047-1050. [Link]

  • Ibrahem, I., & Córdova, A. (2005). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols. [Link]

  • Obregón-Zúñiga, A., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-20. [Link]

  • Notz, W., & List, B. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Organic Letters, 3(4), 573-575. [Link]

Sources

Application Notes and Protocols: (S)-N-Boc-2-morpholinecarbaldehyde in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Morpholine Scaffolds in Peptidomimetics

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3] Its inherent physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and the ability to form crucial hydrogen bond interactions, make it an attractive component for modulating the activity and pharmacokinetic properties of bioactive molecules.[2][3] In the realm of peptide science, the introduction of morpholine-containing building blocks offers a powerful strategy to create peptidomimetics with improved stability, receptor affinity, and cell permeability.

(S)-N-Boc-2-morpholinecarbaldehyde emerges as a key chiral building block for this purpose. Its aldehyde functionality provides a reactive handle for covalent attachment to peptides, most commonly via reductive amination of the N-terminal α-amine or the ε-amine of a lysine residue. The stereochemistry at the C2 position is preserved during this process, which is critical for the biological activity of the final peptidomimetic.[4] The Boc (tert-butyloxycarbonyl) protecting group on the morpholine nitrogen ensures its stability during peptide synthesis and allows for orthogonal deprotection strategies.[][6]

This comprehensive guide provides detailed application notes and protocols for the effective use of (S)-N-Boc-2-morpholinecarbaldehyde in peptide synthesis, focusing on N-terminal modification. We will delve into the mechanistic rationale behind the experimental choices, offer step-by-step protocols, and address potential challenges to ensure successful and reproducible outcomes.

Key Advantages of Incorporating (S)-N-Boc-2-morpholinecarbaldehyde into Peptides

FeatureAdvantage in Peptide Synthesis & Drug Discovery
Chiral Integrity The defined (S)-stereochemistry is crucial for specific molecular recognition and biological activity.
Reactive Aldehyde Enables efficient and selective covalent attachment to the peptide N-terminus via reductive amination.[2][7]
Boc Protection Provides an acid-labile protecting group that is orthogonal to many standard peptide protecting groups (e.g., Fmoc), allowing for selective deprotection.[][6]
Morpholine Scaffold Imparts favorable physicochemical properties to the peptide, such as improved solubility, metabolic stability, and the potential for enhanced receptor binding through hydrogen bonding.[1][2][3]
Structural Constraint Can induce specific conformations in the peptide backbone, which can be beneficial for receptor binding and activity.

Experimental Workflow: N-Terminal Modification of Peptides

The overall workflow for the N-terminal modification of a peptide with (S)-N-Boc-2-morpholinecarbaldehyde on a solid support is depicted below. This process involves the initial synthesis of the desired peptide sequence, followed by the on-resin reductive amination, and finally, cleavage and deprotection.

workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification N-Terminal Modification cluster_final Cleavage & Purification start Start with Resin spps_steps Couple Amino Acids (Fmoc/tBu strategy) start->spps_steps deprotect_fmoc Final Fmoc Deprotection spps_steps->deprotect_fmoc reductive_amination Reductive Amination with (S)-N-Boc-2-morpholinecarbaldehyde deprotect_fmoc->reductive_amination wash_resin Wash Resin reductive_amination->wash_resin cleavage Cleavage from Resin & Side-Chain Deprotection wash_resin->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification characterization Characterization (e.g., MS, NMR) purification->characterization

Figure 1. General workflow for the solid-phase N-terminal modification of a peptide.

Detailed Protocols

Protocol 1: On-Resin N-Terminal Reductive Amination of a Peptide

This protocol describes the reductive amination of the N-terminal amine of a resin-bound peptide with (S)-N-Boc-2-morpholinecarbaldehyde.

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • (S)-N-Boc-2-morpholinecarbaldehyde (CAS 847805-31-6)[8]

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid (AcOH) (optional)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.

    • If the N-terminus is Fmoc-protected, perform a standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

  • Imine Formation:

    • Prepare a solution of (S)-N-Boc-2-morpholinecarbaldehyde (5-10 equivalents) in DMF.

    • Add the aldehyde solution to the swollen resin.

    • If desired, add acetic acid (1% v/v) to the reaction mixture to catalyze imine formation. The optimal pH for reductive amination is typically between 4 and 6.[2]

    • Agitate the mixture at room temperature for 1-2 hours.

  • Reduction of the Imine:

    • Prepare a solution of the reducing agent. For NaBH₃CN, use 5-10 equivalents dissolved in DMF or a mixture of DMF/MeOH. For STAB, use a similar excess.

    • Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    • Add the reducing agent solution to the resin suspension containing the imine.

    • Agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test for primary amines). A negative Kaiser test indicates complete conversion of the N-terminal amine.

  • Washing:

    • After the reaction is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

reductive_amination Peptide-Resin-NH2 Peptide-Resin-NH2 Imine Intermediate Imine Intermediate Peptide-Resin-NH2->Imine Intermediate + (S)-N-Boc-2-morpholinecarbaldehyde (DMF, AcOH cat.) N-Terminal Modified Peptide N-Terminal Modified Peptide Imine Intermediate->N-Terminal Modified Peptide + NaBH3CN or STAB (DMF/MeOH)

Figure 2. Reductive amination reaction scheme.

Causality Behind Experimental Choices:

  • Excess of Reagents: Using a significant excess of the aldehyde and reducing agent drives the reaction to completion, which is crucial in solid-phase synthesis where reaction monitoring can be challenging.[9][10]

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces imines in the presence of aldehydes.[2] Sodium triacetoxyborohydride (STAB) is an even milder and less toxic alternative that is also highly effective.[11]

  • Solvent System: DMF is a good solvent for both the peptide-resin and the reagents. The addition of MeOH can improve the solubility of the borohydride reducing agents.

  • Acid Catalyst: Acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced. However, its use should be optimized as excessive acidity can lead to side reactions.[9][10]

Protocol 2: Cleavage and Deprotection

This protocol outlines the cleavage of the modified peptide from the resin and the simultaneous removal of the Boc group and acid-labile side-chain protecting groups.

Materials:

  • N-terminally modified peptide-on-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA or DCM and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).

    • Incubate at -20°C for at least 30 minutes to ensure complete precipitation.

    • Pellet the peptide by centrifugation and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Characterization

Purification:

  • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used for elution.

  • Fractions are collected and analyzed by mass spectrometry to identify those containing the desired product.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and to confirm the presence of the morpholine moiety.

Potential Challenges and Troubleshooting

ChallengePotential CauseMitigation Strategy
Incomplete Reaction Insufficient excess of reagents, short reaction time, or steric hindrance.[12]Increase the equivalents of aldehyde and reducing agent, extend the reaction time, or perform the reaction at a slightly elevated temperature (e.g., 40°C).
Epimerization Prolonged exposure to basic or acidic conditions during imine formation.[13]Minimize the imination time before adding the reducing agent. Use a milder reducing agent like STAB which can often be added at the start of the reaction (one-pot).
Dialkylation Reaction of the newly formed secondary amine with another molecule of the aldehyde.This is less common in N-terminal modification of peptides due to steric hindrance, but can be minimized by using a smaller excess of the aldehyde.
Side Reactions during Cleavage Alkylation of sensitive residues (e.g., Trp, Met) by the carbocation generated from the Boc group.Use appropriate scavengers in the cleavage cocktail, such as TIS, to trap the carbocations.[14]

Orthogonal Protection Strategy

The Boc group on the (S)-N-Boc-2-morpholinecarbaldehyde is acid-labile and will be removed during the final TFA cleavage step. This makes it compatible with Fmoc-based solid-phase peptide synthesis, where the Fmoc group is removed under basic conditions (e.g., piperidine).[6][15] This orthogonality is crucial for the selective modification of the N-terminus after the peptide chain has been assembled.

orthogonal_protection cluster_peptide Protected Peptide cluster_deprotection Deprotection Steps Peptide Fmoc-NH-Peptide-SideChain(tBu)-Resin Fmoc_Removal Fmoc Removal (Base: Piperidine) Peptide->Fmoc_Removal Selective N-terminal deprotection H2N-Peptide-SideChain(tBu)-Resin H2N-Peptide-SideChain(tBu)-Resin Fmoc_Removal->H2N-Peptide-SideChain(tBu)-Resin Enables N-terminal modification Boc_Removal Boc/tBu Removal (Acid: TFA) Final Product\n(Morpholine-Peptide) Final Product (Morpholine-Peptide) Boc_Removal->Final Product\n(Morpholine-Peptide) Modified_Peptide-Resin Modified_Peptide-Resin H2N-Peptide-SideChain(tBu)-Resin->Modified_Peptide-Resin + (S)-N-Boc-2-morpholinecarbaldehyde (Reductive Amination) Modified_Peptide-Resin->Boc_Removal Final Cleavage

Figure 3. Orthogonal protection strategy using Fmoc and Boc.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable reagent for the synthesis of morpholine-containing peptidomimetics. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully incorporate this building block into their peptide synthesis workflows. By understanding the underlying chemistry and potential challenges, scientists can leverage the unique properties of the morpholine scaffold to develop novel and improved peptide-based therapeutics.

References

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Publications. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Selective N-terminal functionalization of native peptides and proteins. PMC. [Link]

  • N-terminal modification of peptides and proteins using 2-ethynylbenzaldehydes via isoquinolinium formation. PolyU Institutional Research Archive. [Link]

  • Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. ChemRxiv. [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Request PDF. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. ResearchGate. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Request PDF. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]

  • (S)-N-Boc-2-morpholinecarbaldehyde. MySkinRecipes. [Link]

  • N-Terminal-Specific Dual Modification of Peptides through Copper-Catalyzed [3+2] Cycloaddition. PubMed. [Link]

  • Solid-phase synthesis of C-terminally modified peptides. TUE Research portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. PubMed. [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. National Library of Medicine. [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. PubMed. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. [Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S). PubMed. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. [Link]

  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... ResearchGate. [Link]

  • Embracing Complexity: Peptides as Tunable Scaffolds in the Construction of Discrete Supramolecular Systems. PubMed Central. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

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Application of (S)-N-Boc-2-morpholinecarbaldehyde in total synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (S)-N-Boc-2-morpholinecarbaldehyde in Total Synthesis

Introduction: A Versatile Chiral Building Block

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral synthetic intermediate that has garnered significant attention in medicinal chemistry and total synthesis.[1][2] Its utility stems from a unique combination of structural features: a stereochemically defined center at the C-2 position, a reactive aldehyde functionality for carbon-carbon and carbon-nitrogen bond formation, and a Boc-protected nitrogen that ensures stability and enhances solubility in organic solvents during multi-step syntheses.[3] These attributes make it an ideal starting point for the enantioselective synthesis of complex molecules, particularly those containing the morpholine scaffold, a privileged heterocycle frequently found in biologically active compounds and approved pharmaceuticals.[1][4]

This application note provides a detailed overview of the key synthetic transformations involving (S)-N-Boc-2-morpholinecarbaldehyde, focusing on its role in the construction of advanced intermediates for drug discovery. We will delve into the mechanistic rationale behind common protocols and provide step-by-step procedures for its application in Horner-Wadsworth-Emmons olefination and reductive amination reactions.

Core Applications in Synthetic Strategy

The aldehyde functional group of (S)-N-Boc-2-morpholinecarbaldehyde serves as a versatile handle for a variety of synthetic elaborations. Its preserved stereochemistry is critical for controlling the chirality of the final active pharmaceutical ingredients, making it a cornerstone in asymmetric synthesis.[3]

Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[5] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[6] A significant advantage over the traditional Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup.[6][7] When applied to (S)-N-Boc-2-morpholinecarbaldehyde, the HWE reaction provides a reliable method for installing vinyl or substituted vinyl groups at the C-2 position, typically with a strong preference for the thermodynamically more stable (E)-isomer.[6][8]

This transformation is crucial for extending the carbon skeleton and introducing functionalities suitable for further reactions, such as cross-coupling, metathesis, or Michael additions. The resulting vinyl-morpholine derivatives are key intermediates in the synthesis of various natural products and their analogues.[5]

Caption: General scheme for the Horner-Wadsworth-Emmons reaction.

Table 1: Representative HWE Reaction Conditions & Outcomes

Phosphonate ReagentBaseSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
Triethyl phosphonoacetateNaHTHF0 to 254>90>95:5
Trimethyl phosphonoacetateKHMDSTHF-78 to 0385-95>98:2
Diethyl (cyanomethyl)phosphonateNaHDME256>88>90:10
Still-Gennari PhosphonateKHMDS, 18-crown-6THF-78580-90<5:95
Protocol 1: General Procedure for Horner-Wadsworth-Emmons Olefination

This protocol describes a typical procedure for the (E)-selective olefination of (S)-N-Boc-2-morpholinecarbaldehyde with triethyl phosphonoacetate.

Materials:

  • (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringe, ice bath

Procedure:

  • Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of inert gas.

  • Add anhydrous THF to the flask, cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise via syringe to the stirred NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is typically accompanied by the evolution of hydrogen gas.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C.

  • Dissolve (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours until the starting aldehyde is consumed.

  • Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene product.

C-N Bond Formation via Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds.[9][10] The reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[9] This one-pot procedure is highly efficient for creating new C-N bonds.

Using (S)-N-Boc-2-morpholinecarbaldehyde as the substrate, this reaction allows for the introduction of a diverse range of amine-containing side chains at the C-2 position while preserving the original stereocenter. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or pyridine-borane are often preferred because they are selective for the iminium ion over the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[11] This method is fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.[2]

Caption: General scheme for Reductive Amination.

Table 2: Scope of Reductive Amination with Various Amines

Amine (R¹R²NH)Reducing AgentSolventYield (%)
BenzylamineNaBH(OAc)₃DCE92
AnilineNaBH(OAc)₃CH₂Cl₂88
MorpholineNaBH(OAc)₃DCE95
Methylamine (aq.)NaBH₃CNMeOH85
(R)-α-MethylbenzylaminePyridine-boraneMeOH89
Protocol 2: General Procedure for Reductive Amination using STAB

This protocol outlines a standard procedure for the reductive amination of (S)-N-Boc-2-morpholinecarbaldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

  • (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂)

  • (Optional) Acetic acid (catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv) and the primary amine (1.1 equiv).

  • Dissolve the components in anhydrous DCE. Add a catalytic amount of acetic acid if the amine salt is not used; this facilitates iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 x volume of DCE).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure secondary amine product.

Application in the Synthesis of Linezolid Analogues

Linezolid is the first member of the oxazolidinone class of antibiotics and is effective against resistant Gram-positive bacteria.[12][13] The core structure of Linezolid features a 4-substituted morpholine ring attached to a fluorophenyl oxazolidinone moiety. While many established syntheses of Linezolid itself start from 3-fluoro-4-morpholinylaniline,[14][15] (S)-N-Boc-2-morpholinecarbaldehyde is an exceptionally valuable precursor for generating novel analogues for SAR studies, particularly for modifying the C-5 side chain of the oxazolidinone ring.[16]

A hypothetical synthetic route leveraging this building block could involve its conversion into a key amine intermediate, which is then elaborated to construct the final drug analogue. This approach offers flexibility in designing new derivatives with potentially improved efficacy or pharmacokinetic properties.

Linezolid_Analogue_Synthesis start (S)-N-Boc-2-morpholinecarbaldehyde Aldehyde step1_reagents 1. NH₂OH·HCl, Py 2. LiAlH₄, THF intermediate1 (S)-4-Boc-2-(aminomethyl)morpholine Primary Amine step1_reagents->intermediate1 step2_reagents Ac₂O, Et₃N CH₂Cl₂ intermediate2 (S)-N-((4-Boc-morpholin-2-yl)methyl)acetamide Acetamide Side Chain step2_reagents->intermediate2 step3_reagents 1. TFA, CH₂Cl₂ 2. 3,4-Difluoronitrobenzene, K₂CO₃ intermediate3 N-((4-(2-Fluoro-4-nitrophenyl)morpholin-2-yl)methyl)acetamide Arylated Intermediate step3_reagents->intermediate3 step4_reagents 1. Fe, NH₄Cl 2. Triphosgene 3. n-BuLi, -78 °C final_product Linezolid Analogue Final Structure step4_reagents->final_product

Caption: Proposed workflow for synthesizing a Linezolid analogue.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a high-value chiral building block with broad applications in the total synthesis of complex molecules. Its aldehyde functionality provides a gateway for numerous synthetic transformations, most notably Horner-Wadsworth-Emmons olefination and reductive amination, which allow for controlled and predictable elaboration of its structure. The inherent chirality and stability afforded by the Boc group make it an indispensable tool for researchers, scientists, and drug development professionals aiming to construct novel, enantiomerically pure morpholine-containing compounds with significant therapeutic potential. The protocols and strategies outlined in this guide demonstrate its versatility and underscore its importance in modern synthetic and medicinal chemistry.

References

  • Biological relevance and synthesis of C-substituted morpholine derivatives.
  • (S)-N-Boc-2-morpholinecarbaldehyde. MySkinRecipes.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • A Mild, Pyridine-Borane-Based Reductive Amin
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde. Synblock.
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
  • Synthesis of Antibiotic Linezolid Analogues. [Source not provided].
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Horner-Wadsworth-Emmons Reaction. YouTube.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Source not provided].
  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • N-Boc-2-morpholinecarbaldehyde 90% | CAS: 218594-02-6. AChemBlock.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing).
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. UKHSA Research Portal.
  • Amine synthesis by reductive amination (reductive alkyl
  • A convenient synthesis of antibacterial linezolid from (S)-glyceraldehyde acetonide.
  • Application of Organic Synthesis in New Drug Discovery. BOC Sciences.

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Troubleshooting & Optimization

Improving yield in reactions with (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-N-Boc-2-morpholinecarbaldehyde

Welcome to the technical support center for (S)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. My goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you overcome common challenges and improve yields in your synthetic endeavors. The protocols and explanations herein are based on established chemical principles and validated methodologies to ensure reliability and reproducibility.

Section 1: Frequently Asked Questions - Reagent Integrity and Handling

Before initiating any reaction, ensuring the quality and stability of your starting material is paramount. Issues with the aldehyde can often be misdiagnosed as problems with the reaction methodology itself.

Question: My reactions are inconsistent. How should I properly store and handle (S)-N-Boc-2-morpholinecarbaldehyde?

Answer: Proper storage is critical for this reagent. The aldehyde functionality is susceptible to oxidation, and the chiral center alpha to the carbonyl is prone to epimerization under certain conditions.

  • Storage: The reagent should be stored at -20°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) .[1] The "sealed" and "dry" aspects are crucial to prevent degradation from atmospheric moisture and oxygen.[2]

  • Handling: When using the reagent, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. For weighing and dispensing, do so under a blanket of inert gas if possible, and work quickly to minimize exposure to air. If you purchase a large quantity, consider aliquoting it into smaller, single-use vials to prevent repeated freeze-thaw cycles and exposure of the entire batch.

Question: I suspect my starting material has degraded. What are the signs, and can I purify it?

Answer: Degradation can manifest in two primary ways: oxidation to the corresponding carboxylic acid, (S)-N-Boc-morpholine-2-carboxylic acid, or epimerization to the (R)-aldehyde.

  • Signs of Degradation:

    • Oxidation: The presence of the carboxylic acid can be detected by ¹H NMR (disappearance of the aldehyde proton at ~9.6 ppm and appearance of a broad carboxylic acid proton >10 ppm) or LC-MS. This impurity can interfere with reactions by consuming base or reacting with organometallic reagents.

    • Epimerization: Loss of enantiomeric purity is a more insidious problem. It can be assessed using chiral HPLC or by converting the aldehyde to a known derivative and analyzing its optical rotation. Epimerization is a significant risk under either acidic or basic conditions.[3]

  • Purification: If minor oxidation has occurred, careful flash column chromatography on silica gel (using a non-polar solvent system like ethyl acetate/hexanes) can remove the more polar carboxylic acid. However, be aware that silica gel can be slightly acidic and may promote some degradation or Boc-group removal if exposure is prolonged.[4] If significant epimerization has occurred, purification is generally not practical, and a fresh bottle of the reagent is recommended.

Section 2: Troubleshooting Common Reactions

Low yields are often traceable to a few key variables. This section addresses the most common synthetic transformations involving (S)-N-Boc-2-morpholinecarbaldehyde and provides a logical framework for troubleshooting.

Troubleshooting_Workflow cluster_start Problem Identification cluster_reagent Step 1: Verify Inputs cluster_conditions Step 2: Analyze Reaction Conditions cluster_solution Step 3: Implement Solutions start Low Reaction Yield or Incomplete Conversion reagent_check Is the Aldehyde Pure? (Check by NMR/LCMS) start->reagent_check solvent_check Are Solvents Anhydrous and Reagents Fresh? reagent_check->solvent_check Yes purify_aldehyde Purify Aldehyde (Chromatography) reagent_check->purify_aldehyde No base_issue Is Base Choice/Amount Correct? (Risk of Epimerization) solvent_check->base_issue Yes resupply Use Fresh Solvents/ Reagents solvent_check->resupply No temp_issue Is Temperature Optimal? (Too high/low?) base_issue->temp_issue Yes optimize_base Screen Milder Bases or Adjust Stoichiometry base_issue->optimize_base No optimize_temp Run Temperature Screen (e.g., -78°C to RT) temp_issue->optimize_temp No

Caption: A decision tree for troubleshooting low reaction yields.

Horner-Wadsworth-Emmons (HWE) & Wittig Reactions

Question: My HWE/Wittig reaction to form an alkene is giving a low yield and a complex mixture of products. What's going wrong?

Answer: This is a classic issue where the strongly basic conditions required to form the ylide or phosphonate anion compete with the desired reaction. The primary culprit is often epimerization of the starting aldehyde .

Causality: The proton at the C2 position of the morpholine ring is alpha to the aldehyde carbonyl, making it acidic. Strong bases like n-BuLi, NaH, or LDA can deprotonate this position, leading to racemization at that center. This results in a diastereomeric mixture of products, complicating purification and reducing the yield of the desired (S)-configured product.

Troubleshooting Steps:

  • Favor the HWE over the Wittig Reaction: Phosphonate carbanions (HWE) are generally more nucleophilic and less basic than the corresponding phosphonium ylides (Wittig), allowing for milder reaction conditions.[5] The water-soluble phosphate byproduct from the HWE reaction also simplifies purification compared to the often-greasy triphenylphosphine oxide.[6]

  • Optimize the Base and Temperature:

    • Avoid extremely strong bases like n-BuLi if possible. Consider using KHMDS or NaH at low temperatures.

    • Add the aldehyde slowly to the pre-formed phosphonate anion at low temperature (e.g., -78 °C) to ensure the anion reacts with the carbonyl before it can act as a base to abstract the alpha-proton.

  • Consider Still-Gennari Conditions for (Z)-Alkenes: If your target is a (Z)-alkene, using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) with a non-coordinating cation system (e.g., KHMDS and 18-crown-6) can accelerate the olefination, often providing higher yields and excellent (Z)-selectivity.[5][7] This kinetically controlled process can outcompete the epimerization pathway.

Optimized HWE Protocol (E-Selective)

  • Dissolve the phosphonate ester (1.1 eq) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

  • Cool the solution to -78 °C.

  • Add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Dissolve (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold phosphonate anion solution.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography.

Reductive Amination

Question: I am attempting a one-pot reductive amination, but I'm isolating mostly unreacted aldehyde or the alcohol byproduct. How can I improve the yield of my desired amine?

Answer: Successful reductive amination hinges on the delicate balance between imine formation and reduction. The key is to form the imine intermediate before reduction occurs.

Causality: Many common reducing agents (like NaBH₄) can readily reduce the starting aldehyde to its corresponding alcohol. If imine formation is slow, this side reaction will dominate. The rate of imine formation is influenced by pH and the removal of water, the reaction's byproduct.[8]

Troubleshooting Steps:

  • Choose the Right Reducing Agent: Use a reductant that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[9] It is less reactive than NaBH₄ and performs well under mildly acidic conditions that favor imine formation.

  • Control the pH: Imine formation is catalyzed by mild acid. However, the Boc protecting group is acid-labile.[10] Using a stoichiometric amount of a weak acid like acetic acid is often sufficient to promote imine formation without causing significant Boc deprotection.

  • Remove Water: The reaction produces one equivalent of water. Adding a dehydrating agent like powdered 4Å molecular sieves can help drive the equilibrium toward the imine, increasing the rate of the productive reaction.[8]

  • Consider a Two-Step Procedure: For particularly challenging substrates, a two-step approach provides maximum control. First, form the imine by stirring the aldehyde and amine together with a dehydrating agent (e.g., MgSO₄ or molecular sieves) in a solvent like DCM. Monitor for completion by ¹H NMR (disappearance of the aldehyde proton). Then, add the reducing agent in a separate step.

Competing_Pathways Start Aldehyde + Amine + Base Desired_Product Desired Alkene (HWE Product) Start->Desired_Product Desired Path: Nucleophilic Attack (k_reaction) Enolate Achiral Enolate Intermediate Start->Enolate Side Reaction: α-Deprotonation (k_epimerization) Side_Product Epimerized Aldehyde (Loss of Stereopurity) Enolate->Side_Product Protonation

Caption: Competing reaction pathways in base-mediated olefinations.

Optimized One-Pot Reductive Amination Protocol

  • To a flask containing the amine (1.1 eq) and powdered 4Å molecular sieves in anhydrous 1,2-dichloroethane (DCE) (0.2 M), add (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq).

  • Add acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to pre-form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography.

Section 3: Analytical & Purification Strategies

Question: How can I effectively monitor my reaction's progress and purify my final product?

Answer: A robust analytical and purification strategy is essential for accurately assessing yield and obtaining high-purity material.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation (Rf of product ~0.3-0.4). Visualize with a potassium permanganate (KMnO₄) stain, which is excellent for detecting a wide range of functional groups. The aldehyde starting material will typically have a different Rf from the alkene or amine product.

  • LC-MS and ¹H NMR: For definitive tracking, these methods are indispensable.[11] Taking a small aliquot from the reaction, quenching it, and running a quick analysis can provide precise conversion data. In the ¹H NMR, the disappearance of the aldehyde proton signal (a singlet or doublet around 9.6 ppm) is the most straightforward indicator of starting material consumption.

Purification:

  • Flash Column Chromatography: This is the most common method for purifying products derived from this aldehyde.

    • Solvent System: A gradient of ethyl acetate in hexanes or heptane is a standard starting point. The Boc group imparts significant non-polar character.

    • Silica Gel Choice: Standard silica gel is acceptable. If your product is potentially acid-sensitive (beyond the Boc group), you can use silica gel that has been pre-treated with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites.

  • Aqueous Workup: Be mindful that the Boc group has some lability to strong acids.[12] During workups, use mild acids (e.g., sat. aq. NH₄Cl) or bases (sat. aq. NaHCO₃) for quenching and washing to avoid premature deprotection.

Parameter Wittig/HWE Reaction Reductive Amination
Key Challenge Epimerization of α-chiral centerAldehyde self-reduction
Recommended Base/Acid NaH, KHMDS (at low temp)Acetic Acid (catalytic)
Recommended Reagent Phosphonate Ester (HWE)Sodium Triacetoxyborohydride
Key Additive 18-crown-6 (for Z-selectivity)4Å Molecular Sieves
Typical Temperature -78 °C to RTRT
Monitoring Signal Disappearance of aldehyde proton (~9.6 ppm)Disappearance of aldehyde proton (~9.6 ppm)

Table 1. Summary of key parameters for optimizing common reactions.

References

  • Sigma-Aldrich.
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  • MySkinRecipes. (S)-N-Boc-2-morpholinecarbaldehyde Product Page.
  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]

  • Guiso, M., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • Hans Reich. Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction. University of Wisconsin. [Link]

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  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

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  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Perona, A., et al. (2011). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 9(2), 483-489. [Link]

  • Myers, A. G., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Peterson, Z. J., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Organic & Inorganic Au, 2(5), 412–418. [Link]

  • Yokomatsu, T., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2003(12), 41-49. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

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  • Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • D'Andrea, S. V., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3249–3252. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]

  • Wang, Y., et al. (2023). Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances, 9(37), eadj3789. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Letopharm Limited. N-Boc-2-morpholinecarbaldehyde| CAS:#218594-02-6. [Link]

  • Ismail, M. F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(22), 8017. [Link]

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Side reactions of (S)-N-Boc-2-morpholinecarbaldehyde in aldol additions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Side Reactions in Aldol Additions

Welcome to the technical support center for (S)-N-Boc-2-morpholinecarbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured to address the specific nuances of using this valuable chiral building block in aldol additions, moving from high-level concepts to specific, actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity and stability of (S)-N-Boc-2-morpholinecarbaldehyde.

Q1: What makes (S)-N-Boc-2-morpholinecarbaldehyde particularly susceptible to side reactions in aldol additions?

(S)-N-Boc-2-morpholinecarbaldehyde possesses a single, sterically accessible α-hydrogen. This proton is acidic and can be removed under both basic and, via enol formation, acidic conditions.[1] This inherent acidity is the root cause of the most common side reaction: epimerization, which compromises the stereochemical integrity of the product. Furthermore, like all aldehydes, it can undergo self-condensation or react further to form dehydrated products, especially under harsh conditions.[2][3]

Q2: What is the most prevalent side reaction, and how does it occur?

The most critical side reaction is epimerization at the C2 position (the α-carbon). Under basic conditions, a base can abstract the α-hydrogen to form a planar enolate intermediate.[4] Reprotonation of this achiral enolate can occur from either face, leading to a racemic or epimeric mixture of the starting aldehyde. This erodes the enantiopurity of the starting material and directly leads to a loss of diastereoselectivity in the aldol product.

Q3: How does the N-Boc protecting group influence the reaction?

The tert-butyloxycarbonyl (Boc) group is a carbamate that protects the morpholine nitrogen. Its key features are:

  • Stability: The Boc group is generally stable to most nucleophiles and basic conditions.[5][6] This is because the nitrogen lone pair resonates with the carbonyl, making it less reactive than a typical ester.[5]

  • Acid Lability: It is, however, sensitive to acidic conditions.[6] Strong acids or even prolonged exposure to moderate acids (like 0.1% TFA during HPLC purification) can cause cleavage, revealing the secondary amine.[7] This can lead to unwanted side reactions, such as enamine formation with the aldehyde.[8][9]

  • Steric Influence: The bulky Boc group provides significant steric hindrance, which can influence the facial selectivity of the incoming nucleophile, although this is often secondary to the control exerted by catalysts or other reagents.

Q4: Can the desired β-hydroxy aldol product revert back to the starting materials?

Yes, this is known as a retro-aldol reaction . Aldol additions are often reversible equilibrium processes, especially when conducted with bases like hydroxide or alkoxides in protic solvents.[10][11] The equilibrium can be unfavorable for sterically hindered ketones and aldehydes.[10] To drive the reaction forward, conditions are often chosen that lead to an irreversible step, such as dehydration to the α,β-unsaturated product or the use of strong bases like LDA to generate the enolate irreversibly.[12]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Symptoms: Your crude NMR or HPLC analysis shows multiple diastereomers of the desired aldol product in nearly equal ratios.

Probable Causes:

  • Epimerization of Starting Aldehyde: The most likely cause. If the starting aldehyde racemizes before the aldol addition, you are effectively performing the reaction on a mixture of enantiomers, leading to poor diastereoselectivity.

  • Unfavorable Transition State: The chosen catalyst or reaction conditions may not be providing a sufficiently ordered transition state to differentiate between the two faces of the aldehyde or enolate.

  • Retro-Aldol/Re-addition: The reaction may be reaching thermodynamic equilibrium where multiple diastereomers are present, especially at higher temperatures.

Solutions & Scientific Rationale:

SolutionRationale
Lower Reaction Temperature Most aldol reactions have a more organized transition state at lower temperatures (e.g., -78 °C), which enhances facial selectivity. This also slows down the rate of epimerization and retro-aldol reactions.
Use Pre-formed Enolates Instead of generating the enolate in the presence of the aldehyde, pre-form it using a strong, non-nucleophilic base like LDA at low temperature. Then, add the aldehyde slowly. This minimizes the time the aldehyde is exposed to basic conditions, reducing epimerization.[12]
Switch to Boron-Mediated Aldol Boron enolates, formed using reagents like dicyclohexylboron triflate ((c-Hex)₂BOTf), create a highly organized, six-membered Zimmerman-Traxler transition state. This rigid structure forces a specific geometry, often leading to excellent diastereoselectivity.[13]
Optimize Catalyst/Solvent For organocatalyzed reactions (e.g., with proline), the solvent can dramatically impact selectivity. Aprotic solvents like DMSO or chloroform are often preferred over protic ones for proline-catalyzed reactions to maintain the catalytic cycle's integrity.[14][15]
Problem 2: Formation of Aldol Condensation Product (α,β-unsaturated carbonyl)

Symptoms: You observe a significant byproduct corresponding to the dehydrated aldol adduct. This is often accompanied by a characteristic color change in the reaction mixture.

Probable Causes:

  • High Reaction Temperature: Heating is the most common driver for the elimination of water from the β-hydroxy aldol product.[2][3]

  • Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze the dehydration step.[3] The resulting conjugated system is thermodynamically very stable, making this elimination often irreversible.[10]

  • Extended Reaction Times: Even at moderate temperatures, prolonged exposure to the catalyst can lead to gradual dehydration.

Solutions & Scientific Rationale:

SolutionRationale
Maintain Low Temperature Run the reaction at 0 °C, -20 °C, or -78 °C and do not allow it to warm to room temperature until after quenching.
Careful Quenching Quench the reaction at low temperature by adding a mild proton source (e.g., saturated aq. NH₄Cl) before warming. This neutralizes the base catalyst before it can promote dehydration at higher temperatures.
Minimize Reaction Time Monitor the reaction by TLC or LC-MS and quench it as soon as the starting aldehyde is consumed. Avoid leaving the reaction to stir unnecessarily.
Problem 3: N-Boc Deprotection

Symptoms: You isolate products where the Boc group is missing, or you observe significant formation of a more polar baseline material on TLC.

Probable Causes:

  • Acidic Workup/Purification: The Boc group is highly sensitive to acid. Using acidic workup conditions (e.g., washing with 1M HCl) or purifying via silica gel chromatography with an acidic eluent (like TFA-doped solvents) will cause deprotection.[7]

  • Acid-Catalyzed Aldol Conditions: Attempting the aldol reaction under strongly acidic conditions is incompatible with the Boc group.

Solutions & Scientific Rationale:

SolutionRationale
Neutral or Mildly Basic Workup Use a neutral quench (sat. aq. NH₄Cl) followed by washes with water and brine. If an acid wash is necessary to remove basic impurities, use a very dilute, weak acid and minimize contact time.
Buffer Silica Gel If purification on silica is required, consider pre-treating the silica gel with a base like triethylamine (e.g., by flushing the column with a solution of 1% Et₃N in the eluent) to neutralize acidic sites.
Avoid Acidic Modifiers in HPLC For RP-HPLC, use a buffer system like ammonium acetate instead of TFA. Even 0.1% TFA can cause significant deprotection if fractions are left standing or concentrated under heat.[7]
Use Base-Catalyzed Conditions Stick to base-catalyzed or organocatalytic methods for the aldol reaction itself to ensure the integrity of the Boc group.
Visualizing the Reaction Maze

The following diagram illustrates the desired reaction pathway versus the major competing side reactions.

Aldol_Side_Reactions cluster_start Starting Materials cluster_products Potential Outcomes Aldehyde_S (S)-Aldehyde Desired_Product Desired Aldol Adduct (β-Hydroxy Carbonyl) Aldehyde_S->Desired_Product Desired Reaction (High d.r.) Aldehyde_R (R)-Aldehyde Aldehyde_S->Aldehyde_R Epimerization (Base) Enolate Nucleophile (Enolate) Enolate->Desired_Product Epimerized_Product Epimerized Aldol Adduct Enolate->Epimerized_Product Condensation_Product Condensation Product (α,β-Unsaturated) Desired_Product->Condensation_Product Dehydration (Heat, Acid/Base) Aldehyde_R->Epimerized_Product Undesired Reaction (Low d.r.)

Figure 1. Competing pathways in the aldol addition.

Experimental Protocols

Protocol 1: Proline-Catalyzed Aldol Addition with Minimized Side Reactions

This protocol uses L-proline, a common organocatalyst, under conditions optimized to suppress epimerization and condensation.[14][16]

Materials:

  • (S)-N-Boc-2-morpholinecarbaldehyde

  • Ketone (e.g., acetone, cyclohexanone)

  • L-Proline (30 mol%)

  • Anhydrous DMSO

  • Anhydrous Diethyl Ether

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv).

  • Add the ketone reactant. If it is a liquid (like acetone), it can be used as the solvent (e.g., 10-20 equiv). If it is a solid, dissolve both reactants in a minimal amount of anhydrous DMSO.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add L-proline (0.3 equiv) in one portion.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., every 1-2 hours). Rationale: Low temperature and careful monitoring prevent the reaction from proceeding to condensation and minimize epimerization.

  • Upon completion (disappearance of the limiting starting material), quench the reaction at 0 °C by adding cold saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (< 30 °C).

  • Purify the crude product via flash column chromatography, using a non-acidic eluent system (e.g., Hexane/Ethyl Acetate).

Troubleshooting Workflow Diagram

Use this decision tree to diagnose and resolve issues systematically.

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture Problem Identify Primary Issue Start->Problem LowDR Low Diastereoselectivity (d.r.) Problem->LowDR Poor d.r. LowYield Low Yield / Incomplete Rxn Problem->LowYield Low Conversion Byproducts Major Byproducts Observed Problem->Byproducts Unexpected Spots Sol_LowDR1 Lower Temperature (-78 °C) LowDR->Sol_LowDR1 Sol_LowDR2 Use Pre-formed Enolate (LDA) LowDR->Sol_LowDR2 Sol_LowDR3 Switch to Boron-mediated Aldol LowDR->Sol_LowDR3 Sol_LowYield1 Increase Reaction Time LowYield->Sol_LowYield1 Sol_LowYield2 Check Catalyst/Reagent Quality LowYield->Sol_LowYield2 Sol_LowYield3 Increase Temperature (cautiously) LowYield->Sol_LowYield3 Sol_Byproducts1 Is byproduct α,β-unsaturated? → Lower Temp, Quench Cold Byproducts->Sol_Byproducts1 Sol_Byproducts2 Is Boc group removed? → Use Neutral Workup/Purification Byproducts->Sol_Byproducts2 Sol_Byproducts3 Is it self-condensation? → Use Stoichiometric Control Byproducts->Sol_Byproducts3

Figure 2. A decision tree for troubleshooting aldol additions.

References

  • Mechanism for cyclic enamine formation after N-Boc deprotection. (2017). Chemistry Stack Exchange. [Link]

  • Addition of Amines - Enamines. OpenOChem Learn. [Link]

  • synthesis of enamines from secondary amines and carbonyl compounds. (2019). YouTube. [Link]

  • Addition of Secondary Amines to Form Enamines. (2023). Chemistry LibreTexts. [Link]

  • Enamines – formation, properties, reactions, and mechanisms. (2025). Master Organic Chemistry. [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024). Reddit. [Link]

  • Aldol Addition Reactions. University of Wisconsin-Madison Chemistry. [Link]

  • Aldol reaction. Wikipedia. [Link]

  • Martínez, A., et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25, 932-934. [Link]

  • Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

  • Evans, D. A., & Siska, S. J. (2009). Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity. Journal of the American Chemical Society, 131(25), 8764–8765. [Link]

  • Aldol Reactions. KPU Pressbooks. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry. [Link]

  • Aldol Addition. Organic Chemistry Portal. [Link]

  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]

  • List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842. [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. [Link]

  • Unlocking the Secrets of Proline Catalyzed Reactions! (2019). YouTube. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. National Institutes of Health. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Chapter 17 – Aldehydes and Ketones II. Aldol Reactions. University of Missouri–St. Louis. [Link]

  • Switching diastereoselectivity in proline-catalyzed aldol reactions. PubMed. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • ALDOL REACTION. ADICHEMISTRY. [Link]

  • Asymmetric Organocatalyzed Direct Aldol Additions of Enolisable Aldehydes. ResearchGate. [Link]

  • Aldol-like Reactions. Making Molecules. [Link]

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Technical Support Center: Purification of Products from (S)-N-Boc-2-morpholinecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-N-Boc-2-morpholinecarbaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this versatile chiral building block. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common purification challenges.

Part 1: General Troubleshooting Principles

Before diving into reaction-specific issues, it's crucial to address challenges common to most transformations involving (S)-N-Boc-2-morpholinecarbaldehyde.

Question: My NMR shows multiple spots on TLC and complex signals even before purification. What could be the issue with my starting material?

Answer: The quality of the starting aldehyde is paramount. (S)-N-Boc-2-morpholinecarbaldehyde can be prone to degradation. Key issues include:

  • Oxidation: Aldehydes can readily oxidize to the corresponding carboxylic acid, (S)-N-Boc-morpholine-2-carboxylic acid. This impurity is acidic and will behave very differently during extraction and chromatography.

  • Hydrate Formation: In the presence of water, the aldehyde can form a gem-diol hydrate, which may appear as a different spot on TLC or show distinct NMR signals.

  • Rotamers: The N-Boc group can exhibit restricted rotation around the N-C(O) bond, leading to the presence of two rotamers. This often manifests as doubled signals in the ¹H and ¹³C NMR spectra and is not an impurity.[1] Gentle heating of the NMR sample can sometimes cause these signals to coalesce.

Pro-Tip: Always check the purity of your (S)-N-Boc-2-morpholinecarbaldehyde by TLC and NMR before starting a reaction. If significant oxidation has occurred, consider purifying the aldehyde first by flash chromatography. Store the aldehyde under an inert atmosphere at a low temperature (-20°C is recommended) and minimize its exposure to air and moisture.[2][3]

Question: I'm consistently losing my Boc protecting group during workup or purification. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Accidental deprotection is one of the most common pitfalls.

  • Acidic Workup: Avoid using strong acids (e.g., >1M HCl) during aqueous workups. If an acidic wash is necessary to remove basic impurities, use a milder acid like saturated ammonium chloride (NH₄Cl) or dilute citric acid and perform the wash quickly at low temperatures.

  • Chromatography: Normal phase silica gel can be slightly acidic. For highly sensitive products, you can neutralize the silica by pre-treating it with a solution of triethylamine (Et₃N) in the eluent (e.g., 0.5-1% Et₃N), followed by flushing with the mobile phase.

  • Reverse-Phase HPLC: Standard reverse-phase HPLC often uses trifluoroacetic acid (TFA) as an eluent modifier. Even at concentrations as low as 0.1%, TFA can cleave the Boc group, especially if fractions are left standing for extended periods or concentrated with heat.[4] If HPLC is necessary, consider using a non-acidic modifier like ammonium acetate or acetic acid, or immediately neutralize the collected fractions.[4] Lyophilization is preferable to rotary evaporation to remove solvents from acid-containing fractions.[4]

Part 2: Reaction-Specific Troubleshooting Guides

This section addresses purification issues encountered in common reactions employing (S)-N-Boc-2-morpholinecarbaldehyde.

A. Wittig Reaction Products

The Wittig reaction is a powerful method for converting the aldehyde into an alkene. However, its byproducts can complicate purification.[5]

Workflow for Troubleshooting Wittig Reaction Purification

G start Crude Reaction Mixture (Post-Workup) tlc Analyze by TLC/LCMS start->tlc impurity_check Major Impurity Identified? tlc->impurity_check ph3po Triphenylphosphine Oxide (Ph₃PO) impurity_check->ph3po Yes unreacted Unreacted Aldehyde / Ylide impurity_check->unreacted Yes isomer E/Z Isomers impurity_check->isomer Yes unreacted_sol Solution: Standard Flash Chromatography impurity_check->unreacted_sol No (baseline) ph3po_sol Solution: Trituration with non-polar solvent (Hexane/Ether) or Dry Flash Chromatography ph3po->ph3po_sol unreacted->unreacted_sol isomer_sol Solution: High-Performance Flash Chromatography or Preparative HPLC isomer->isomer_sol end_node Pure Product ph3po_sol->end_node unreacted_sol->end_node isomer_sol->end_node

Caption: Decision tree for purifying Wittig reaction products.

Question: My crude product is contaminated with a high Rf, UV-active white solid that streaks on my TLC plate and is difficult to separate by column chromatography. What is it?

Answer: This is almost certainly triphenylphosphine oxide (Ph₃PO), the main byproduct of the Wittig reaction.[6] Its polarity is highly dependent on the eluent system, making it notoriously tricky to separate from products of moderate polarity.

Solutions:

  • Precipitation/Trituration: Ph₃PO has low solubility in non-polar solvents. After concentrating your crude reaction mixture, try triturating it with a solvent like diethyl ether, pentane, or a hexane/ether mixture. The Ph₃PO will often precipitate as a white solid and can be filtered off. This can remove the bulk of the impurity before chromatography.

  • Dry Flash Chromatography: For stubborn cases, dry loading the crude material onto a larger amount of silica and eluting with a less polar solvent system can improve separation. The high concentration of the sample at the top of the column can help "crash out" the Ph₃PO.

  • Use of Alternative Reagents: For future reactions, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses phosphonate esters, and the resulting phosphate byproduct is water-soluble and easily removed with an aqueous wash.[7]

Question: My purified product is a mixture of two isomers that I can't separate. How do I resolve this?

Answer: The Wittig reaction can produce a mixture of (E) and (Z)-alkene isomers.[5] Non-stabilized ylides tend to favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[5]

Solutions:

  • Chromatography Optimization: The separability of E/Z isomers is highly dependent on the stationary and mobile phases.

    • Try different solvent systems. Adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) can sometimes alter selectivity.

    • Consider using silver nitrate-impregnated silica gel (AgNO₃-silica), which can often resolve alkene isomers.

  • Reaction Condition Optimization: The E/Z selectivity can be influenced by the reaction conditions (base, solvent, presence of lithium salts).[6] Refer to literature on stereoselective Wittig reactions to optimize for a single isomer if separation proves impossible.

B. Reductive Amination Products

Reductive amination is a two-step process (imine formation followed by reduction) that is one of the most common transformations of aldehydes.[8][9]

Question: My reaction yield is low, and I see a lot of unreacted aldehyde and amine in the crude mixture. What went wrong?

Answer: This often points to inefficient imine formation. The equilibrium between the aldehyde/amine and the imine/water must be shifted towards the imine for the reaction to proceed efficiently.

Solutions:

  • Water Removal: Imine formation produces water. The reaction is often performed in the presence of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to drive the equilibrium forward.[9]

  • pH Control: Imine formation is typically catalyzed by mild acid. However, if the pH is too low, the starting amine will be protonated and become non-nucleophilic. A pH of 4-6 is often optimal. Acetic acid is a common catalyst.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild reducing agent that can be added directly to the mixture of the aldehyde and amine. It is tolerant of mildly acidic conditions and is often the reagent of choice.[10] It is, however, sensitive to water.[10]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic aqueous solutions and selectively reduces imines over aldehydes.[8][10] However, it is highly toxic and requires careful handling.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent that will reduce the starting aldehyde. It should only be added after sufficient time has been allowed for complete imine formation.[10]

Question: After workup, my product is contaminated with boron salts. How do I remove them?

Answer: Boron-based reducing agents leave behind borate salts that must be removed. A standard aqueous workup is usually sufficient. A slightly basic wash (e.g., with saturated sodium bicarbonate solution) can help hydrolyze any remaining boron complexes and facilitate their removal into the aqueous layer. If the product is an amine, this basic wash will also ensure it is in its freebase form for extraction into an organic solvent.

C. Pictet-Spengler Reaction Products

The Pictet-Spengler reaction is a powerful cyclization reaction between a β-arylethylamine and an aldehyde to form tetrahydroisoquinolines or tetrahydro-β-carbolines.[11][12]

Question: The reaction is sluggish and gives low yields. How can I improve it?

Answer: The Pictet-Spengler reaction's success is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the intermediate iminium ion.[11]

Solutions:

  • Acid Catalysis: The reaction typically requires an acid catalyst to generate the reactive iminium ion from the intermediate imine.[12] Protic acids (like TFA or HCl) or Lewis acids can be used. The choice and concentration of the acid may need to be optimized.

  • Solvent: Aprotic solvents can sometimes give superior yields compared to traditional protic solvents.[11]

  • N-Acyliminium Ion Variant: For less reactive aromatic systems, you can acylate the intermediate imine (e.g., with an acid chloride). The resulting N-acyliminium ion is a much more powerful electrophile and will cyclize under milder conditions.[11]

Question: My product is a mixture of diastereomers. How can I separate them?

Answer: The Pictet-Spengler reaction creates a new stereocenter, and if the starting materials are chiral, diastereomers can be formed.[13]

Solutions:

  • Flash Chromatography: Diastereomers often have different polarities and can be separated by careful flash column chromatography. It is essential to develop a good TLC method first, testing multiple solvent systems to find one that gives baseline separation.

  • Fractional Crystallization: If the product is a crystalline solid, fractional crystallization can be an effective method for separating diastereomers.[14] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one diastereomer to crystallize preferentially.

Part 3: FAQs on General Purification Techniques

Question: What are the best starting conditions for flash chromatography of N-Boc-morpholine derivatives?

Answer: The polarity of N-Boc-morpholine derivatives can vary widely depending on the other functional groups present. A good starting point for developing a TLC method is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc).

Product Polarity Starting Hexanes:EtOAc Ratio Notes
Low Polarity95:5 to 90:10For products with large, non-polar groups (e.g., extended alkyl chains, benzyl groups).
Medium Polarity80:20 to 60:40A common range for many simple derivatives.[1]
High Polarity50:50 to 20:80For products containing additional polar groups like hydroxyls or amides.

Pro-Tip: Aim for an Rf value of 0.25-0.35 on your TLC plate for the best separation on a flash column. If the product is basic (e.g., contains a free amine), adding 0.5-1% triethylamine to the eluent can prevent streaking and improve peak shape.

Question: When should I choose recrystallization over chromatography?

Answer: Recrystallization is a powerful, scalable, and often more economical purification technique, but it is only suitable for solid compounds.

Decision Workflow: Chromatography vs. Recrystallization

G start Crude Product is_solid Is the product a solid? start->is_solid is_oil Product is an oil/liquid is_solid->is_oil No find_solvent Screen for recrystallization solvent? is_solid->find_solvent Yes chromatography Purify by Flash Chromatography is_oil->chromatography success Successful? find_solvent->success Yes failure Unsuccessful? find_solvent->failure No recrystallize Purify by Recrystallization success->recrystallize failure->chromatography

Caption: Choosing between chromatography and recrystallization.

Consider recrystallization when:

  • Your product is a solid with a purity of >80-90%.

  • The impurities have significantly different solubility profiles from your product.

  • You need to produce a large quantity of highly pure material.

Common solvent systems for recrystallization of morpholine derivatives include ethyl acetate/hexanes, ethanol, or isopropanol/water.[15][16]

Part 4: Standard Operating Protocols

Protocol 1: General Flash Column Chromatography
  • Slurry Preparation: Choose an appropriate solvent system based on TLC analysis (aim for Rf ≈ 0.3). Prepare a slurry of silica gel in the chosen eluent (approx. 50-100 g of silica per 1 g of crude product).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle. Use gentle pressure (air or nitrogen) to pack the bed firmly and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). If the product is not very soluble, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Monitor the elution by TLC.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Basic Products

This protocol is useful for separating a basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute acid (e.g., 1M HCl or 5% citric acid). The basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the layers. The organic layer containing neutral impurities can be discarded (or saved for analysis).

  • Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the product, often causing it to precipitate or become an oil.

  • Re-extraction: Extract the basified aqueous layer multiple times with an organic solvent (DCM or EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified basic product.

References

  • White Rose Research Online. (n.d.). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Retrieved from White Rose Research Online. [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from PubMed Central. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved from University of Pittsburgh. [Link]

  • MySkinRecipes. (n.d.). (S)-N-Boc-2-morpholinecarbaldehyde. Retrieved from MySkinRecipes. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from J&K Scientific LLC. [Link]

  • MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from MDPI. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

  • Organic Reactions. (2001). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from Organic Reactions. [Link]

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Technical Support Center: Optimization of Reaction Conditions for (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (S)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we will delve into common challenges and provide in-depth, scientifically grounded solutions to optimize your reaction conditions.

Introduction to the Synthesis

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds.[1] Its preparation typically involves the oxidation of the corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. The aldehyde's stability and the stereocenter's integrity are of paramount importance for the successful synthesis of the target bioactive molecules.[1][]

This guide will focus on troubleshooting the oxidation step, as it is often the most critical and challenging part of the synthesis. We will explore common oxidation methodologies and address specific issues that may arise.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low Yield of (S)-N-Boc-2-morpholinecarbaldehyde

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the oxidation of (S)-N-Boc-2-hydroxymethylmorpholine can stem from several factors, including incomplete reaction, degradation of the product, or the formation of byproducts. Here’s a systematic approach to troubleshoot this issue:

  • Choice of Oxidizing Agent: The selection of the oxidant is crucial. Milder, more selective reagents are generally preferred to prevent over-oxidation or side reactions. Common choices include Dess-Martin periodinane (DMP) and various DMSO-based oxidations like the Swern or Parikh-Doering oxidations.[3][4][5]

    • Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity.[4][6] It is particularly effective for sensitive substrates like N-protected amino alcohols, often proceeding without epimerization.[4]

    • Parikh-Doering Oxidation: This method utilizes a DMSO/SO₃•pyridine complex and is considered operationally simple as it can be run at non-cryogenic temperatures (0 °C to room temperature).[3][7] It is known for minimizing the formation of methyl thiomethyl ether side products.[3]

    • Swern Oxidation: While effective, the Swern oxidation requires cryogenic temperatures (typically -78 °C) to avoid side reactions and the decomposition of the reactive intermediate.[5][8][9] It also generates dimethyl sulfide, a malodorous byproduct.[5][8]

  • Reaction Conditions:

    • Temperature Control: For Swern oxidations, maintaining a low temperature is critical.[5] For Parikh-Doering, the reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[3][7] DMP oxidations are generally performed at room temperature.[6]

    • Stoichiometry of Reagents: An excess of the oxidizing agent and base may be necessary to drive the reaction to completion, particularly in Parikh-Doering oxidations.[3] However, excessive amounts can lead to side reactions and purification challenges. Careful optimization of the reagent equivalents is recommended.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

  • Purity of Starting Material: Ensure the starting alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, is pure and dry. Impurities can interfere with the reaction. A concise synthesis for this starting material from epichlorohydrin has been reported, which can yield high-purity material without the need for chromatography.[10]

  • Work-up Procedure: The aldehyde product can be sensitive. A careful and prompt work-up is necessary to avoid degradation. This typically involves quenching the reaction, followed by extraction and purification.

Table 1: Comparison of Common Oxidation Methods

Oxidation MethodKey ReagentsTypical TemperatureAdvantagesDisadvantages
Dess-Martin Periodinane (DMP)DMP in CH₂Cl₂Room TemperatureMild, high yield, short reaction time, high chemoselectivity.[4][6]Potentially explosive nature, cost.[4]
Parikh-DoeringDMSO, SO₃•pyridine, Et₃N0 °C to Room Temp.Non-cryogenic, simple work-up, minimal side products.[3][7]May require a large excess of reagents.[3]
SwernDMSO, (COCl)₂, Et₃N-78 °CHigh yields, general applicability.[5][9]Cryogenic temperatures required, malodorous byproduct.[5][8]
Section 2: Formation of Byproducts

Question 2: I am observing a significant amount of the corresponding carboxylic acid in my product mixture. How can I prevent this over-oxidation?

Answer:

The formation of N-Boc-morpholine-2-carboxylic acid indicates over-oxidation of the desired aldehyde. This is a common issue with stronger oxidizing agents.

  • Choice of Oxidant: Milder oxidizing agents are specifically designed to stop at the aldehyde stage.[11]

    • Recommended: Dess-Martin periodinane (DMP) and DMSO-based oxidations like Swern and Parikh-Doering are excellent choices as they do not typically over-oxidize primary alcohols to carboxylic acids under anhydrous conditions.[4][7][12]

    • Avoid: Stronger, chromium-based reagents (like Jones reagent) or potassium permanganate will readily oxidize the aldehyde to the carboxylic acid and should be avoided for this synthesis.[13]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can facilitate the hydration of the aldehyde to a geminal diol, which can then be further oxidized to the carboxylic acid.

Question 3: My NMR analysis shows the presence of a byproduct that I suspect is a methyl thiomethyl (MTM) ether. How can I avoid this?

Answer:

The formation of MTM ethers is a known side reaction in some DMSO-based oxidations, particularly if the reaction temperature is not carefully controlled.

  • Parikh-Doering vs. Swern: The Parikh-Doering oxidation is generally less prone to the formation of MTM ether byproducts compared to the Swern oxidation, especially when the temperature is not strictly maintained at cryogenic levels.[3][14]

  • Temperature Control: If using the Swern oxidation, it is imperative to maintain the reaction temperature at -78 °C. Allowing the reaction to warm prematurely can promote the formation of this byproduct.[8]

Section 3: Purification and Stability

Question 4: I am having difficulty purifying (S)-N-Boc-2-morpholinecarbaldehyde by column chromatography. Are there any tips for this?

Answer:

The purification of aldehydes can sometimes be challenging due to their reactivity.

  • Column Chromatography:

    • Stationary Phase: Use silica gel for column chromatography.

    • Eluent System: A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity and gradually increase the ethyl acetate concentration.

    • Speed: Do not let the aldehyde sit on the column for an extended period, as it can degrade on the acidic silica gel.

  • Stability: The aldehyde should be stored in a dry, sealed container at low temperatures (-20°C is recommended) to prevent degradation.[1][15]

Question 5: I am concerned about the stability of the N-Boc protecting group during the reaction and work-up. What conditions should I be mindful of?

Answer:

The N-Boc group is generally stable to basic and nucleophilic conditions but is sensitive to acid.[16][17]

  • Acidic Conditions: Avoid strongly acidic conditions during work-up and purification. The Boc group can be cleaved by strong acids like TFA, even at low concentrations, especially with prolonged exposure or elevated temperatures.[18] If an acidic wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.

  • Thermal Stability: While generally stable, prolonged heating should be avoided.

Experimental Protocols

Protocol 1: Parikh-Doering Oxidation

This protocol is adapted from general procedures for the Parikh-Doering oxidation.[19]

  • Dissolve (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) and a suitable tertiary amine base like diisopropylethylamine (DIPEA) (4.0 - 7.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfur trioxide-pyridine complex (SO₃•py) (3.0 - 4.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Add anhydrous dimethyl sulfoxide (DMSO) (10.0 - 14.0 eq) dropwise over 20-30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by pouring it into a brine solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on standard procedures for DMP oxidations.[20]

  • Dissolve (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions_yield Yield Optimization cluster_solutions_byproducts Byproduct Minimization cluster_solutions_purification Purification & Stability LowYield Low Yield CheckOxidant Evaluate Oxidizing Agent (DMP, Parikh-Doering) LowYield->CheckOxidant Primary Check OptimizeConditions Optimize Reaction Conditions (Temp, Stoichiometry, Time) LowYield->OptimizeConditions Secondary Check CheckPurity Verify Starting Material Purity LowYield->CheckPurity Tertiary Check Byproducts Byproduct Formation OverOxidation Over-oxidation to Carboxylic Acid? Use mild, anhydrous conditions. Byproducts->OverOxidation If Carboxylic Acid MTMEther MTM Ether Formation? Favor Parikh-Doering or strict temp control for Swern. Byproducts->MTMEther If MTM Ether PurificationIssues Purification/Stability Issues ColumnTechnique Optimize Chromatography (Gradient, fast elution) PurificationIssues->ColumnTechnique BocStability N-Boc Stability? Avoid strong acids, prolonged heat. PurificationIssues->BocStability Storage Store product at -20°C under inert atmosphere. PurificationIssues->Storage

Caption: Troubleshooting workflow for the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde.

Reaction Mechanism Overview: Parikh-Doering Oxidation

The Parikh-Doering oxidation proceeds through the activation of DMSO by the SO₃•pyridine complex.[3][7][21]

Parikh_Doering_Mechanism DMSO DMSO ActiveSpecies Active DMSO-SO₃ adduct DMSO->ActiveSpecies SO3Py SO₃•pyridine SO3Py->ActiveSpecies Alcohol R-CH₂OH AlkoxySulfonium Alkoxysulfonium intermediate Alcohol->AlkoxySulfonium Base Et₃N ActiveSpecies->AlkoxySulfonium Ylide Sulfonium ylide AlkoxySulfonium->Ylide + Et₃N Aldehyde R-CHO Ylide->Aldehyde Intramolecular proton transfer DMS Dimethyl sulfide Ylide->DMS

Caption: Simplified mechanism of the Parikh-Doering oxidation.

References

  • Parikh-Doering oxidation - YouTube. (n.d.). Retrieved January 10, 2026, from [Link]

  • Parikh–Doering oxidation - Grokipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

  • Parikh–Doering oxidation - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Parikh-Doering Oxidation - NROChemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. (2014, May 1). Retrieved January 10, 2026, from [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 10, 2026, from [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, September 22). Retrieved January 10, 2026, from [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024, March 20). Retrieved January 10, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F | Journal of the American Chemical Society. (2026, January 7). Retrieved January 10, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6). Retrieved January 10, 2026, from [Link]

  • and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved January 10, 2026, from [Link]

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  • Swern Oxidation. (2019, July 10). Retrieved January 10, 2026, from [Link]

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Technical Support Center: Overcoming Reactivity Challenges with (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile chiral building block. We understand that its unique structural features can sometimes lead to unexpected reactivity challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and achieve optimal results in your synthetic endeavors.

Introduction: Understanding the Reactivity Profile

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable synthon, particularly in the synthesis of complex molecules like protease inhibitors, including the hepatitis C drug Boceprevir.[1][2] However, its reactivity can be lower than simpler aliphatic or aromatic aldehydes. This reduced reactivity stems from a combination of steric and electronic factors.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can sterically encumber the aldehyde, impeding the approach of nucleophiles.[3]

  • Electronic Effects of the Morpholine Ring: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect. This effect, coupled with the nitrogen atom's electronic properties, can decrease the nucleophilicity of enamines formed from morpholine, a principle that also influences the electrophilicity of the adjacent aldehyde.[4][5] Specifically, the nitrogen lone pair has a higher p-character in more reactive systems like pyrrolidine enamines; the presence of oxygen in the morpholine ring increases the ionization potential, thereby reducing nucleophilicity in derived intermediates.[4]

This guide will address the most common reactions where these challenges are observed: olefination reactions (Wittig and Horner-Wadsworth-Emmons) and reductive amination.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig or Horner-Wadsworth-Emmons (HWE) reaction with (S)-N-Boc-2-morpholinecarbaldehyde so slow or low-yielding?

A1: The low reactivity is likely due to the steric bulk of the Boc group and the morpholine ring hindering the approach of the phosphorus ylide or phosphonate carbanion. Additionally, stabilized ylides, which are less reactive, may struggle to react with this sterically congested aldehyde.[6] For detailed troubleshooting, please refer to the Troubleshooting Guide for Olefination Reactions below.

Q2: I am observing incomplete conversion in the reductive amination of (S)-N-Boc-2-morpholinecarbaldehyde. What can I do?

A2: Incomplete conversion in reductive amination is often due to inefficient imine formation, which is the rate-limiting step with sterically hindered aldehydes and amines. The choice of reducing agent and reaction conditions is also critical. A milder reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the aldehyde.[7] See the Troubleshooting Guide for Reductive Amination for optimization strategies.

Q3: Are there any common side reactions to be aware of when working with this aldehyde?

A3: Yes. With Boc-protected amino aldehydes, there is a risk of racemization at the α-carbon, especially under harsh basic or acidic conditions.[3] During olefination, side reactions can include aldol condensation if the ylide is too basic and the reaction temperature is not controlled. In reductive amination, over-alkylation of the amine can occur if the newly formed secondary amine is more nucleophilic than the starting amine and reacts with the remaining aldehyde.[7]

Q4: Can the morpholine ring itself participate in side reactions?

A4: Under certain metabolic or strongly oxidizing conditions, the morpholine ring can be hydroxylated at the carbon alpha to the nitrogen, potentially leading to the formation of an iminium ion intermediate.[8] While less common under standard synthetic conditions, it is a potential reactivity pathway to consider, especially if unexpected byproducts are observed.

Troubleshooting Guide for Olefination Reactions (Wittig & HWE)

Low yields or stalled reactions are common hurdles in the olefination of sterically hindered aldehydes. The following guide provides a systematic approach to troubleshooting these issues.

Issue 1: Low or No Product Formation

This is the most common issue, often indicating that the activation energy for the reaction is not being overcome.

Logical Flow for Troubleshooting Olefination Reactions

start Low/No Product in Olefination hwe Switch to HWE Reagent start->hwe Using stabilized Wittig ylide? base Optimize Base and Solvent start->base Using HWE or non-stabilized ylide hwe->base temp Increase Reaction Temperature base->temp final Successful Olefination base->final Success reagent_check Check Reagent Purity temp->reagent_check temp->final Success reagent_check->final If all else fails

Caption: Troubleshooting workflow for olefination reactions.

Possible Cause Troubleshooting Step Experimental Protocol
Insufficiently Reactive Ylide For stabilized ylides (e.g., those bearing ester or ketone groups), consider switching to a more nucleophilic Horner-Wadsworth-Emmons (HWE) reagent. Phosphonate carbanions are generally more reactive than the corresponding phosphonium ylides.[9]Protocol 1: Horner-Wadsworth-Emmons Reaction. 1. To a solution of the phosphonate reagent (1.2 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise. 2. Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases. 3. Cool the reaction to 0 °C and add a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv) in anhydrous THF dropwise. 4. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS. 5. Quench carefully with saturated aqueous NH4Cl and extract with ethyl acetate.
Inefficient Ylide/Carbanion Formation The choice of base and solvent is crucial. For HWE reactions, stronger bases like NaH or KHMDS in an aprotic polar solvent like THF or DME are effective. For Wittig reactions with less acidic phosphonium salts, strong bases like n-BuLi or NaHMDS are required.Protocol 2: Optimizing Base and Solvent. Screen different base/solvent combinations. For example, for a Wittig reaction, compare the efficacy of n-BuLi in THF at -78 °C to NaHMDS in THF at 0 °C. For an HWE reaction, compare NaH in THF to LiHMDS in THF.
High Activation Energy Barrier The steric hindrance of the aldehyde may require more thermal energy.Protocol 3: Temperature Optimization. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-60 °C. Monitor carefully for potential decomposition of starting materials or products.
Poor Reagent Quality Impure ylide or aldehyde can inhibit the reaction.Protocol 4: Reagent Purity Check. Ensure the phosphonium salt or phosphonate is pure and dry. The aldehyde should be freshly prepared or purified if it has been stored for an extended period, as aldehydes can oxidize or polymerize.[6]

Troubleshooting Guide for Reductive Amination

The key to a successful reductive amination is the efficient formation of the iminium ion intermediate, followed by its selective reduction.

Issue 2: Incomplete Conversion and/or Side Product Formation

Workflow for Optimizing Reductive Amination

start Incomplete Reductive Amination reductant Use Mild Reductant (STAB) start->reductant Side reactions observed? imine Promote Imine Formation start->imine Low conversion? reductant->imine one_pot Consider One-Pot Boc-Protection imine->one_pot Over-alkylation an issue? final High-Yield Reductive Amination imine->final Success one_pot->final Success

Caption: Optimization path for reductive amination.

Possible Cause Troubleshooting Step Experimental Protocol
Inefficient Imine Formation Steric hindrance can slow the condensation of the aldehyde and amine. Using a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the iminium ion.Protocol 5: Promoting Imine Formation. 1. Dissolve (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv) and the amine (1.1 equiv) in a non-protic solvent like dichloroethane (DCE). 2. Add a dehydrating agent such as anhydrous MgSO4 or molecular sieves (4 Å). 3. Stir the mixture at room temperature for 1-4 hours to allow for imine formation before adding the reducing agent.
Non-selective Reducing Agent Strong reducing agents like NaBH4 can reduce the aldehyde before it forms the imine, leading to the corresponding alcohol as a byproduct.Protocol 6: Selective Reduction with STAB. 1. Following imine formation (Protocol 5), add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the reaction mixture. 2. Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS. 3. Quench with saturated aqueous NaHCO3 and extract with an organic solvent.
Over-alkylation of the Product The desired secondary amine product can react with another molecule of the aldehyde to form an undesired tertiary amine.Protocol 7: One-Pot Reductive Amination and Boc Protection. This method is particularly useful when the starting amine is a primary amine. The in-situ protection of the newly formed secondary amine prevents over-alkylation.[7] 1. To a mixture of the aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in anhydrous CH2Cl2 (0.1 M), add triethylamine (2.5 equiv) and stir for 1 hour. 2. Add di-tert-butyl dicarbonate ((Boc)2O) (1.2 equiv) followed by STAB (2.0 equiv). 3. Stir for an additional 4 hours at room temperature. 4. Quench with saturated NaHCO3 solution and extract with CH2Cl2.

Conclusion

While (S)-N-Boc-2-morpholinecarbaldehyde presents unique reactivity challenges due to its steric and electronic properties, these can be overcome through systematic optimization of reaction conditions. By understanding the underlying principles of its reactivity and applying the troubleshooting strategies outlined in this guide, researchers can successfully employ this valuable chiral building block in their synthetic campaigns.

References

  • Kempf, B. et al. (2003). Experimental and Theoretical Investigation of the Relative Stabilities of Enamines. Journal of the American Chemical Society, 125(21), 6464–6473.
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  • Bucci, E. et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. Available at: [Link]

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  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. Available at: [Link]

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  • Fish, P. et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron: Asymmetry, 20(4), 485-491.
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  • Pawelec, M., & Kafarski, P. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(22), 4496-4512.
  • Semantic Scholar. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Available at: [Link]

  • PubMed. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Available at: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • Kumar, A. et al. (2024). Reactivity and Stability of (Hetero)
  • McGonagle, F. I., & MacMillan, D. S. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. ChemSpider Synthetic Pages.
  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]

Sources

Technical Support Center: Stereochemical Integrity of (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the prevention of racemization of this valuable chiral building block. Our goal is to equip you with the knowledge to maintain the stereochemical integrity of (S)-N-Boc-2-morpholinecarbaldehyde throughout your experimental workflows. Racemization is a critical issue in drug discovery, as the stereochemistry of a molecule can profoundly impact its pharmacological activity and safety profile.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-N-Boc-2-morpholinecarbaldehyde?

A1: Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers (a racemate). For (S)-N-Boc-2-morpholinecarbaldehyde, the stereocenter at the 2-position is susceptible to inversion, leading to the formation of its (R)-enantiomer. This is a significant concern because the biological activity of a chiral molecule is often associated with a specific enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects.[1][2][3]

Q2: What is the primary chemical mechanism behind the racemization of this compound?

A2: The primary mechanism of racemization for (S)-N-Boc-2-morpholinecarbaldehyde is through the formation of a planar, achiral enolate or enol intermediate. The proton at the chiral center (the alpha-proton) is acidic due to its position adjacent to the carbonyl group. Under either basic or acidic conditions, this proton can be abstracted (by a base) or the carbonyl oxygen can be protonated (by an acid), facilitating the formation of the enolate or enol, respectively. Reprotonation of this planar intermediate can occur from either face with equal probability, leading to a mixture of both (S) and (R) enantiomers. The N-Boc group and the morpholine ring can influence the acidity of this alpha-proton.

Q3: Under what general conditions is (S)-N-Boc-2-morpholinecarbaldehyde most likely to racemize?

A3: Racemization is most likely to occur under the following conditions:

  • Basic conditions: Exposure to both strong and weak bases can facilitate enolate formation.

  • Acidic conditions: Strong acids can catalyze enolization, leading to racemization.

  • Elevated temperatures: Increased temperature accelerates the rate of racemization.

  • Prolonged reaction or storage times: The longer the compound is exposed to unfavorable conditions, the greater the extent of racemization.

  • Certain solvents: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.

Q4: How can I accurately determine the enantiomeric excess (ee) of my (S)-N-Boc-2-morpholinecarbaldehyde?

A4: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[4][5][6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification.

Troubleshooting Guides

This section provides detailed troubleshooting for common experimental scenarios where racemization of (S)-N-Boc-2-morpholinecarbaldehyde is a potential issue.

Issue 1: Racemization during Purification by Silica Gel Chromatography

Symptoms:

  • Reduced enantiomeric excess (ee) of the product after column chromatography compared to the crude material.

  • Broadening or tailing of the product peak in the chiral HPLC analysis.

Root Cause Analysis: Silica gel is inherently acidic and can catalyze the enolization of the aldehyde, leading to on-column racemization. The prolonged contact time with the silica surface, especially if the compound moves slowly, exacerbates this issue.

Mitigation Strategies:

StrategyRationale
Neutralize Silica Gel Pre-treating the silica gel with a non-nucleophilic base can neutralize the acidic sites.
Use Alternative Stationary Phases Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®.
Optimize Eluent System A more polar eluent system will move the compound faster, reducing contact time with the silica.
Work at Low Temperature If possible, running the column in a cold room can slow down the rate of racemization.

Step-by-Step Protocol for Neutralizing Silica Gel:

  • Prepare a slurry of silica gel in the desired solvent system.

  • Add a small amount of a non-nucleophilic, volatile base, such as triethylamine (typically 0.1-1% v/v of the total solvent volume).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized silica slurry.

  • Equilibrate the column with the eluent containing the same concentration of the base before loading the sample.

Issue 2: Racemization during Reductive Amination

Symptoms:

  • The amine product is obtained as a racemic or partially racemized mixture.

Root Cause Analysis: Reductive amination typically involves the formation of an iminium ion intermediate. The reaction conditions, particularly the pH and temperature, can lead to racemization of the starting aldehyde before it has a chance to react. Basic conditions from the amine reactant can also promote enolization.

Mitigation Strategies:

StrategyRationale
Control pH Maintain a slightly acidic pH (around 5-6) to facilitate iminium ion formation without causing significant enolization.
Choice of Reducing Agent Use a mild and selective reducing agent that is effective under neutral or slightly acidic conditions.
Low Temperature Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of racemization.
One-Pot Procedure A one-pot procedure where the iminium ion is formed and reduced in situ can minimize the time the aldehyde is exposed to potentially racemizing conditions.

Recommended Protocol for Racemization-Free Reductive Amination:

  • Dissolve (S)-N-Boc-2-morpholinecarbaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild acidic catalyst, such as acetic acid (a few drops), to maintain a slightly acidic pH.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup with careful pH control, avoiding strongly basic or acidic conditions.

Issue 3: Racemization during Wittig Reaction

Symptoms:

  • The resulting alkene product is found to be a mixture of enantiomers.

Root Cause Analysis: The basic nature of the ylide used in the Wittig reaction can cause deprotonation of the alpha-proton of the aldehyde, leading to racemization before the olefination occurs.

Mitigation Strategies:

StrategyRationale
Use Salt-Free Ylides Lithium salts present in ylides prepared with n-butyllithium can sometimes promote enolization. Using salt-free ylides or those prepared with milder bases can be beneficial.
Inverse Addition Add the aldehyde solution slowly to the ylide solution at low temperature. This ensures that the aldehyde is quickly consumed by the ylide, minimizing its exposure to basic conditions.
Low Temperature Perform the reaction at low temperatures (-78 °C to 0 °C) to slow down the rate of both the desired reaction and the undesired racemization.

Recommended Protocol for Stereoretentive Wittig Reaction:

  • Prepare the phosphonium ylide in a separate flask under an inert atmosphere. For stabilized ylides, a weaker base like sodium carbonate or potassium carbonate can be used. For non-stabilized ylides, use a strong base like n-butyllithium, and consider methods to generate a salt-free ylide if racemization is severe.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Dissolve (S)-N-Boc-2-morpholinecarbaldehyde in an anhydrous aprotic solvent (e.g., THF).

  • Slowly add the aldehyde solution dropwise to the cold ylide solution with vigorous stirring.

  • Maintain the low temperature for a period of time before allowing the reaction to slowly warm to room temperature.

  • Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride).

Visualization of Racemization and Mitigation

// Nodes S_Aldehyde [label="(S)-Aldehyde\n(Chiral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate/Enol\n(Achiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_Aldehyde [label="(R)-Aldehyde\n(Chiral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻, R₃N)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid (e.g., H₃O⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protonation_S [label="Protonation\n(re face)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protonation_R [label="Protonation\n(si face)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges S_Aldehyde -> Enolate [label=" Deprotonation (Base)\nEnolization (Acid)"]; Base -> S_Aldehyde [style=dotted, arrowhead=none]; Acid -> S_Aldehyde [style=dotted, arrowhead=none]; Enolate -> S_Aldehyde [label=" 50%"]; Enolate -> R_Aldehyde [label=" 50%"]; Protonation_S -> Enolate [style=dotted, arrowhead=none]; Protonation_R -> Enolate [style=dotted, arrowhead=none]; } dot Figure 1: Mechanism of racemization via a planar intermediate.

// Nodes Start [label="Racemization Detected\n(Reduced ee%)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify_Step [label="Identify Experimental Step\n(Purification, Reaction, Storage)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification Step", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Step", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Storage [label="Storage", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Purification Branch Silica [label="Silica Gel Chromatography?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralize_Silica [label="Neutralize Silica Gel\n(e.g., with Et₃N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Stationary_Phase [label="Use Alumina or Florisil", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Branch Check_pH [label="Check pH / Reagents", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid_Base [label="Acidic/Basic Conditions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_pH [label="Optimize pH (Slightly Acidic/Neutral)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Reagents [label="Use Milder Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Temp [label="Check Temperature", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Temp [label="Elevated Temperature?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Storage Branch Storage_Conditions [label="Check Storage Conditions", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Storage [label="Store at low temperature\nin a neutral, aprotic solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Identify_Step; Identify_Step -> Purification; Identify_Step -> Reaction; Identify_Step -> Storage;

Purification -> Silica; Silica -> Neutralize_Silica [label="Yes"]; Silica -> Change_Stationary_Phase [label="Yes"];

Reaction -> Check_pH; Check_pH -> Acid_Base; Acid_Base -> Optimize_pH [label="Yes"]; Acid_Base -> Change_Reagents [label="Yes"]; Reaction -> Check_Temp; Check_Temp -> High_Temp; High_Temp -> Lower_Temp [label="Yes"];

Storage -> Storage_Conditions; Storage_Conditions -> Optimize_Storage; } dot Figure 2: Troubleshooting decision workflow for racemization.

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric excess of (S)-N-Boc-2-morpholinecarbaldehyde. Method optimization will likely be required.

1. Column Selection:

  • Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are recommended for initial screening.[4]

2. Mobile Phase Screening:

  • Normal Phase: A mixture of a non-polar solvent like n-hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol. A typical starting gradient could be 90:10 hexane:IPA.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

3. General HPLC Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C (can be varied to improve separation)

  • Detection: UV at a wavelength where the compound has good absorbance (e.g., 210-230 nm).

  • Injection Volume: 5-10 µL

4. Sample Preparation:

  • Prepare a standard of the racemic mixture to confirm the separation of the two enantiomers.

  • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-3665. [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 527-539. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Palomo, C., & Mielgo, A. (2021). Probing α‐Amino Aldehydes as Weakly Acidic Pronucleophiles: Direct Access to Quaternary α‐Amino Aldehydes by an Enantioselective Michael Addition Catalyzed by Brønsted Bases. Request PDF. [Link]

  • Henegar, K. E. (2008). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Ballard, A., et al. (2019). Racemization in Drug Discovery EODC v08.pdf. ORCA – Online Research @ Cardiff. [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]

  • O'Neil, I. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • S. M. W. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Research Explorer. [Link]

  • Henegar, K. E. (2008). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Kanerva, L. T., & Lázár, L. (2003). Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. ResearchGate. [Link]

  • Chen, X., et al. (2022). Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction. PMC. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Amabilino, D. B., & Smith, D. A. (2020). Unusually high α-proton acidity of prolyl residues in cyclic peptides. PMC. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Kang, S. H., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]

  • Wang, J., et al. (2016). Enantioselective Intermolecular Enamide-Aldehyde Cross-Coupling Catalyzed by Chiral N-Heterocyclic Carbenes. PubMed. [Link]

  • Seidel, D. (2014). Synthesis of Saturated N- Heterocycles. Research Collection. [Link]

  • Wang, J., et al. (2016). Enantioselective Intermolecular Enamide-Aldehyde Cross-Coupling Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile chiral building block. As a key intermediate in the synthesis of numerous pharmaceutical agents, understanding its handling and reactivity is paramount to achieving successful and reproducible outcomes.[1][2][3][4][5] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Question 1: My reaction yields are inconsistent. Could the storage of (S)-N-Boc-2-morpholinecarbaldehyde be a factor?

Answer: Absolutely. Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid, and (S)-N-Boc-2-morpholinecarbaldehyde is no exception.[6] Improper storage can lead to a significant decrease in the purity of the aldehyde over time, resulting in lower yields of your desired product.

Best Practices for Storage:

  • Temperature: Store the compound at -20°C.[1]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

  • Moisture: This compound is hygroscopic; store it in a dry, sealed container to prevent degradation.

Pro-Tip: Before use, it is advisable to warm the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Reaction Troubleshooting

Question 2: I am observing a significant amount of an unexpected side product in my reaction. What could be the cause?

Answer: The aldehyde functionality of (S)-N-Boc-2-morpholinecarbaldehyde is highly reactive and can participate in several side reactions.[1] The most common culprits are:

  • Oxidation: As mentioned, the aldehyde can be oxidized to (S)-N-Boc-2-morpholinecarboxylic acid. This is often indicated by a new, more polar spot on your TLC plate.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a mixture of the corresponding alcohol and carboxylic acid. While this aldehyde has an alpha-hydrogen, under certain conditions, competing reactions can occur.

  • Aldol Condensation: If your reaction conditions are basic and there are other enolizable carbonyl compounds present, you may observe aldol addition or condensation products.

To mitigate these side reactions:

  • Ensure all your reagents and solvents are pure and anhydrous.

  • Run your reactions under an inert atmosphere.

  • Carefully control the stoichiometry of your reagents, especially the base.

Question 3: My final product has low enantiomeric excess (ee). Is epimerization of the chiral center a concern?

Answer: Yes, this is a critical concern when working with chiral aldehydes that have an acidic proton at the stereocenter. The proton alpha to the carbonyl group in (S)-N-Boc-2-morpholinecarbaldehyde can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization or epimerization.[8][9]

Strategies to Minimize Epimerization:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[8]

  • Temperature Control: Perform the reaction at the lowest possible temperature (e.g., -78 °C) to disfavor the proton abstraction equilibrium.[8]

  • Reaction Time: Keep the reaction time to a minimum. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Below is a decision-making workflow to address epimerization:

epimerization_troubleshooting start Low Enantiomeric Excess (ee) Observed check_base Is a strong or sterically unhindered base used? start->check_base change_base Switch to a bulkier base (e.g., DIPEA) check_base->change_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No end Improved Enantiomeric Purity change_base->end lower_temp Perform reaction at lower temperature (e.g., -78°C) check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No lower_temp->end shorten_time Optimize reaction time; quench promptly check_time->shorten_time Yes check_time->end No shorten_time->end

Caption: Troubleshooting workflow for epimerization.

Purification

Question 4: I am having difficulty purifying my product by column chromatography. The compound seems to streak on the silica gel.

Answer: The aldehyde group can interact strongly with the acidic silica gel, leading to streaking and potential decomposition.

Tips for Successful Purification:

  • Deactivate Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or C18 if the polarity of your compound is suitable for reverse-phase chromatography.

  • Prompt Chromatography: Do not let the compound sit on the column for an extended period. Load the crude material and elute it as quickly as is practical for good separation.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a typical workflow for a reductive amination reaction, a common application of (S)-N-Boc-2-morpholinecarbaldehyde.[1]

reductive_amination_workflow A 1. Dissolve (S)-N-Boc-2-morpholinecarbaldehyde and amine in an appropriate solvent (e.g., DCM or DCE). B 2. Add a dehydrating agent (e.g., MgSO4 or molecular sieves) and stir for 1-2 hours at room temperature to form the imine. A->B C 3. Cool the reaction to 0°C. B->C D 4. Add a mild reducing agent (e.g., NaBH(OAc)3 or NaBH4) portion-wise. C->D E 5. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). D->E F 6. Quench the reaction with saturated aqueous NaHCO3. E->F G 7. Extract with an organic solvent, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

  • To a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Add anhydrous magnesium sulfate (MgSO₄) (2.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling Precautions
Hazard Precautionary Statement Reference
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[10][11]
Eye Irritation Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[10][11]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10][11][12]
Ingestion Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[7]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[10][11][13][14]

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Retrieved January 10, 2026, from [Link]

  • (S)-N-Boc-2-morpholinecarbaldehyde - MySkinRecipes. (n.d.). Retrieved January 10, 2026, from [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(7), 565-587. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • New synthesis strategy for chiral drugs: Versatile chiral chemical species from aldehydes. (2019, January 9). ScienceDaily. Retrieved January 10, 2026, from [Link]

  • is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. (2024, March 5). PubMed. Retrieved January 10, 2026, from [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019, January 9). EurekAlert!. Retrieved January 10, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Retrieved January 10, 2026, from [Link]

  • and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved January 10, 2026, from [Link]

  • Aldehydes: What We Should Know About Them. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. (2023, October 27). Retrieved January 10, 2026, from [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine - Google Patents. (n.d.).
  • N-Boc-2-morpholinecarbaldehyde| CAS:#218594-02-6 - Letopharm Limited. (n.d.). Retrieved January 10, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

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Technical Support Center: Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into the root causes of frequent pitfalls and provide field-proven troubleshooting strategies to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which typically involves the oxidation of (S)-N-Boc-2-hydroxymethylmorpholine.

Issue 1: Low or No Yield of the Desired Aldehyde

Symptom: After work-up and purification, the isolated yield of (S)-N-Boc-2-morpholinecarbaldehyde is significantly lower than expected, or no product is observed.

Potential Causes:

  • Ineffective Oxidation: The chosen oxidizing agent may be old, degraded, or unsuitable for the substrate. Activated DMSO oxidations (like Swern or Parikh-Doering) rely on moisture-sensitive reagents, and hypervalent iodine reagents (like Dess-Martin Periodinane) can degrade upon improper storage.

  • Product Instability during Work-up: The aldehyde is susceptible to forming hydrates or hemiacetals in the presence of water or alcohols, which can complicate extraction and isolation.[1][2][3] Overly acidic or basic conditions during the aqueous wash can also lead to degradation or epimerization.

  • Product Loss During Purification: (S)-N-Boc-2-morpholinecarbaldehyde can be sensitive to silica gel chromatography, potentially leading to decomposition or irreversible adsorption. The slightly acidic nature of standard silica gel can catalyze side reactions.

  • Incomplete Reaction: Insufficient equivalents of the oxidant or running the reaction for too short a time or at a suboptimal temperature can lead to incomplete conversion of the starting alcohol.

Solutions & Pro-Tips:

  • Verify Reagent Quality: Use freshly opened or properly stored oxidizing agents. For Swern-type oxidations, ensure DMSO is anhydrous and oxalyl chloride is of high purity.[4]

  • Optimize Reaction Conditions: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Ensure the reaction goes to completion before quenching. For activated DMSO oxidations, strict temperature control is critical to prevent side reactions.[5]

  • Gentle Work-up: Quench the reaction carefully and perform aqueous washes with neutral or near-neutral solutions (e.g., saturated sodium bicarbonate, brine). Minimize contact time with aqueous phases.

  • Alternative Purification:

    • If using column chromatography, consider using silica gel that has been neutralized with triethylamine (typically 1% triethylamine in the eluent).

    • For a non-chromatographic approach, a bisulfite extraction can selectively isolate the aldehyde from the reaction mixture, after which the aldehyde can be regenerated under mild conditions.[6]

    • If the product is sufficiently volatile and thermally stable, short-path distillation (Kugelrohr) can be an option.

Issue 2: Loss of Stereochemical Purity (Epimerization)

Symptom: Chiral HPLC or NMR analysis of the final product shows a mixture of (S) and (R) enantiomers, indicated by a low enantiomeric excess (% ee).

Potential Causes:

  • Base-Catalyzed Enolization: The proton on the carbon bearing the aldehyde group (the α-proton) is acidic. The presence of a base, such as the triethylamine used in Swern or Parikh-Doering oxidations, can deprotonate this position, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.[7][8] This is a well-documented issue for aldehydes with an adjacent heteroatom.[9]

  • Prolonged Reaction Time or Elevated Temperature: Leaving the reaction mixture under basic conditions for an extended period, or allowing the temperature to rise, increases the rate of epimerization.

  • Purification-Induced Epimerization: As mentioned, standard silica gel is slightly acidic and can catalyze enolization and subsequent epimerization during long column chromatography runs.

Solutions & Pro-Tips:

  • Strict Temperature and Time Control: For base-mediated oxidations, maintain the recommended low temperature and quench the reaction as soon as the starting material is consumed (as per TLC).

  • Choice of Base: While triethylamine is common, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes reduce the rate of epimerization.[8]

  • Buffered or Neutral Oxidation: The Dess-Martin Periodinane (DMP) oxidation is performed under neutral conditions and is often preferred for epimerization-sensitive substrates.[10][11] Any acetic acid generated can be buffered by adding pyridine or sodium bicarbonate.[10]

  • Rapid, Neutral Purification: Minimize the time the aldehyde spends on silica gel. Use a neutralized stationary phase and consider rapid purification techniques like flash chromatography over lengthy gravity columns.

Caption: Mechanism of base-catalyzed α-epimerization.

Issue 3: Formation of Unexpected Side Products

Symptom: NMR or LC-MS analysis reveals significant impurities besides the starting material or the desired aldehyde.

Potential Causes:

  • Methylthiomethyl Ether Formation: A known side product in activated DMSO oxidations, especially if the reaction temperature is not properly controlled (allowed to warm prematurely).[7]

  • Formation of Hydrates, Hemiacetals, or Acetals: Aldehydes exist in equilibrium with their corresponding hydrates (gem-diols) in the presence of water.[1][3] If an alcohol is present during work-up or purification (e.g., methanol or ethanol in the eluent), hemiacetals or acetals can form.[2][12] These are often mistaken for impurities but are typically in equilibrium with the aldehyde.

  • Boc-Group Instability: The N-Boc protecting group is sensitive to strong acids.[13] If the work-up or purification conditions are too acidic (e.g., using an eluent with a high concentration of TFA), partial deprotection can occur.[14]

Solutions & Pro-Tips:

  • Strict Temperature Control: For Swern or Parikh-Doering oxidations, maintain temperatures at or below -60 °C during the activation and alcohol addition steps to minimize methylthiomethyl ether formation.[5]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrate formation during the reaction. During work-up, use anhydrous drying agents (like Na₂SO₄ or MgSO₄) thoroughly before solvent evaporation.

  • Avoid Alcoholic Solvents: If possible, avoid using alcohol-based solvents for chromatography unless acetal formation is intended. If you suspect hydrate/hemiacetal formation, gently heating the sample under vacuum prior to analysis can sometimes shift the equilibrium back to the aldehyde.

  • Control pH: Ensure all aqueous solutions and chromatography eluents are maintained at a neutral pH to protect the Boc group.

Caption: Equilibrium between the aldehyde and its hydrate/hemiacetal forms.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for preparing (S)-N-Boc-2-morpholinecarbaldehyde?

There is no single "best" method, as the choice depends on available equipment, scale, and substrate sensitivity. However, a comparison can guide your decision:

FeatureSwern OxidationParikh-Doering OxidationDess-Martin Oxidation (DMP)
Reagents DMSO, Oxalyl Chloride, Et₃NDMSO, SO₃•Pyridine, Et₃N/DIPEADess-Martin Periodinane
Temperature Cryogenic (-78 °C)[5][15]0 °C to Room Temp[16]Room Temp[10][17]
Common Issues Epimerization, Foul Odor (DMS), Toxic CO/CO₂ gas, Temp sensitive[5][18]Epimerization, Requires excess reagents[7][16]Acid-sensitive substrates may react with acetic acid byproduct[10]
Work-up Quench excess DMS with bleach to mitigate odor.[5]Standard aqueous work-up.Reduce excess DMP with thiosulfate; buffer with NaHCO₃.[10]
Recommendation Good for wide functional group tolerance but requires careful handling.[5]Operationally simpler than Swern (no cryogenic temps), generally cleaner.[16][19]Excellent for acid- and epimerization-sensitive substrates; mild conditions.[11][20]

For preserving stereochemical integrity, the Dess-Martin oxidation or a carefully controlled Parikh-Doering oxidation are often the most reliable choices.

Q2: How can I confirm the enantiomeric purity of my final product?

Standard analytical techniques like NMR and mass spectrometry will confirm the chemical structure but not the enantiomeric purity. You must use a chiral analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards.[21][22][23] You will need a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®). The two enantiomers will have different retention times, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.[21]

  • NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for integration and % ee determination. This is generally less precise than chiral chromatography.[24]

Q3: My aldehyde seems to degrade over time. How should I store it?

Aldehydes, particularly chiral ones, can be sensitive. For optimal stability:

  • Storage: Store the purified aldehyde under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).[25]

  • Purity: Ensure the product is free of residual acid or base from the synthesis, as these can catalyze degradation or epimerization over time.

  • Solvent-Free: If possible, store the compound neat after removing all solvents. If it must be in solution, use a dry, aprotic solvent.

Q4: Can I use this aldehyde directly in a subsequent reductive amination?

Yes, this is a primary application. However, it is often best to use the crude aldehyde directly after work-up, without purification by chromatography. This "crude-to-crude" approach minimizes handling and potential losses or epimerization on silica gel. After the reductive amination, the resulting amine product is typically more stable and easier to purify than the intermediate aldehyde.

Experimental Protocols

Protocol 1: Parikh-Doering Oxidation of (S)-N-Boc-2-hydroxymethylmorpholine

This protocol is adapted from standard Parikh-Doering procedures, which offer a good balance of reactivity and operational simplicity.[16][19]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (S)-N-Boc-2-hydroxymethylmorpholine (1.0 equiv) in anhydrous DMSO (approx. 0.5 M) and anhydrous Dichloromethane (DCM, equal volume to DMSO).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (3.0-4.0 equiv) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Oxidant Addition: In a separate flask, dissolve sulfur trioxide pyridine complex (SO₃•Py) (2.0-3.0 equiv) in anhydrous DMSO and add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the disappearance of the starting alcohol by TLC (e.g., using a 50% Ethyl Acetate/Hexanes eluent). The reaction is typically complete in 1-3 hours.

  • Quenching: Once the reaction is complete, slowly add cold water to quench the reaction, followed by saturated aqueous NaCl solution (brine).

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate or DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 5% citric acid solution, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude aldehyde. The product should be used immediately or stored under inert gas at -20 °C.

Caption: A logical workflow for troubleshooting common synthesis issues.

Protocol 2: Assessing Enantiomeric Purity by Chiral HPLC
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified aldehyde in the mobile phase solvent to a concentration of ~1 mg/mL.

  • Column: Use a polysaccharide-based chiral column (e.g., CHIRALPAK® IA, IB, IC, etc.).

  • Mobile Phase: A typical mobile phase is a mixture of Hexane and Isopropanol (IPA) or Ethanol. Start with a ratio of 90:10 (Hexane:IPA) and adjust as needed to achieve baseline separation.

  • Flow Rate: Set a flow rate of 0.5-1.0 mL/min.

  • Detection: Use a UV detector, typically at 210-220 nm.

  • Analysis: Inject a sample of the racemic aldehyde (if available) to identify the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (A₁ and A₂): % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100%

References

  • Organic Reactions, "Activated Dimethyl Sulfoxide". Available at: [Link]

  • Organic Chemistry Tutor, "Formation of Hydrates from Aldehydes and Ketones". Available at: [Link]

  • Master Organic Chemistry, "Hydrates, Hemiacetals, and Acetals". Available at: [Link]

  • Sandler, S. R., & Karo, W. (1998).
  • Chemistry LibreTexts, "Formation of hydrates, hemiacetals, acetals". Available at: [Link]

  • Chemistry LibreTexts, "Enantiomeric Purity". Available at: [Link]

  • Analytical Chemistry, "Recent Advances in Separation and Analysis of Chiral Compounds". Available at: [Link]

  • Accounts of Chemical Research, "Rapid Optical Methods for Enantiomeric Excess Analysis". Available at: [Link]

  • Chiralpedia, "Part 7: Analytical Techniques for Stereochemistry". Available at: [Link]

  • Wikipedia, "Parikh–Doering oxidation". Available at: [Link]

  • Organic Chemistry Portal, "DMSO – Pyridine-SO3 (Parikh-Doering)". Available at: [Link]

  • Wikipedia, "Dess–Martin oxidation". Available at: [Link]

  • Organic Process Research & Development, "A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3". Available at: [Link]

  • Chad's Prep, "Formation of Hemiacetals and Acetals (Addition of Alcohols)". Available at: [Link]

  • Organic Chemistry Portal, "Dess-Martin Oxidation". Available at: [Link]

  • Journal of Organic Chemistry, "Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid". Available at: [Link]

  • Chemistry Steps, "Dess–Martin periodinane (DMP) oxidation". Available at: [Link]

  • RotaChrom, "Innovations in Chiral Purification: Exploring Techniques and Future Potential". Available at: [Link]

  • Organic & Biomolecular Chemistry, "Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters". Available at: [Link]

  • Chem-Station, "Parikh-Doering Oxidation". Available at: [Link]

  • Waters Corporation, "Chiral Purification of Volatile Flavors and Fragrances by SFC". Available at: [Link]

  • ResearchGate, "Regarding Swern or similar Oxidation?". Available at: [Link]

  • ResearchGate, "Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid". Available at: [Link]

  • Master Organic Chemistry, "Swern Oxidation of Alcohols To Aldehydes and Ketones". Available at: [Link]

  • Organic Chemistry Portal, "Swern Oxidation". Available at: [Link]

  • Wikipedia, "Swern oxidation". Available at: [Link]

  • Journal of Visualized Experiments, "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". Available at: [Link]

  • ResearchGate, "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?". Available at: [Link]

  • MySkinRecipes, "(S)-N-Boc-2-morpholinecarbaldehyde". Available at: [Link]

  • Journal of Peptide Science, "Epimerisation in Peptide Synthesis". Available at: [Link]

  • Chemistry LibreTexts, "Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles". Available at: [Link]

  • Journal of Peptide Science, "The epimerization of peptide aldehydes--a systematic study". Available at: [Link]

  • ACS Catalysis, "Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation". Available at: [Link]

  • Nature Communications, "Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction". Available at: [Link]

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Technical Support Center: Catalyst Selection for Reactions with (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (S)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during reactions with this valuable chiral building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your synthetic endeavors.

Foundational Principles: Understanding the Substrate

(S)-N-Boc-2-morpholinecarbaldehyde is a versatile intermediate in medicinal chemistry, prized for its conformationally constrained morpholine scaffold and the stereocenter at the C2 position.[1] The aldehyde functionality serves as a synthetic handle for a variety of carbon-carbon bond-forming reactions.[2] However, the molecule's reactivity is governed by two key features that dictate catalyst selection:

  • The α-Chiral Center: The stereocenter adjacent to the aldehyde is susceptible to epimerization under basic conditions. This necessitates the use of mild bases or carefully controlled reaction conditions to preserve stereochemical integrity.[3]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is labile in the presence of strong acids.[4] Furthermore, the Boc carbonyl and the morpholine ring oxygen can act as Lewis basic sites, allowing for catalyst coordination. This chelation potential is a powerful tool for directing stereochemistry but can also be a source of catalyst inhibition if not properly considered.

Core Reaction Classes & Catalyst Selection Guide

The aldehyde functionality of (S)-N-Boc-2-morpholinecarbaldehyde is a gateway to several critical transformations. The choice of catalyst is paramount for achieving high yield and, most importantly, controlling diastereoselectivity.

Nucleophilic Additions (Grignard, Organolithium, etc.)

The addition of organometallic reagents to the aldehyde is a primary method for creating a new stereocenter.[5] The stereochemical outcome is a direct consequence of the trajectory of the incoming nucleophile, which can be controlled by the choice of catalyst.

The Dichotomy of Control: Chelation vs. Non-Chelation
  • Felkin-Anh Model (Non-Chelation Control): In the absence of a coordinating catalyst, the stereochemical outcome is predicted by the Felkin-Anh model. The largest group (the C6 of the morpholine ring) orients anti-periplanar to the incoming nucleophile to minimize steric clash. This typically leads to a specific diastereomer.

  • Chelation Control: The presence of the N-Boc group and the ring oxygen allows for the use of Lewis acid catalysts to create a rigid, 5-membered chelate. This locks the conformation of the molecule, forcing the nucleophile to attack from the opposite face, often leading to the opposite diastereomer predicted by the Felkin-Anh model. This is a highly reliable strategy for inverting the "normal" diastereoselectivity.

cluster_0 Chelation vs. Non-Chelation Control START Start: Addition to (S)-N-Boc-2-morpholinecarbaldehyde NO_LEWIS Use Non-Coordinating Solvents (e.g., THF, Toluene) No Lewis Acid START->NO_LEWIS Desired Diastereomer? LEWIS Use Chelating Lewis Acid (e.g., MgBr₂, ZnCl₂, Ti(OiPr)₄) in Aprotic Solvent START->LEWIS Desired Diastereomer? FELKIN Felkin-Anh Product (Non-Chelated Intermediate) CHELATE Anti-Felkin Product (Chelated Intermediate) NO_LEWIS->FELKIN LEWIS->CHELATE

Figure 1. Decision workflow for stereocontrol in nucleophilic additions.
Recommended Lewis Acid Catalysts for Chelation Control
CatalystTypical Loading (mol%)SolventTemperature (°C)Key Considerations
MgBr₂·OEt₂ 100 - 200CH₂Cl₂ or Toluene-78 to 0Excellent for Grignard reagents; the Mg²⁺ ion from the reagent itself can also induce chelation.
ZnCl₂ 100 - 150THF or CH₂Cl₂-78 to 0A versatile and effective catalyst for a range of organometallic reagents.[6]
Ti(OiPr)₄ 100 - 120Toluene or CH₂Cl₂-78Strong chelator; can sometimes lead to catalyst inhibition if not used carefully.
CeCl₃ 100THF-78Luche conditions; particularly useful for reducing side reactions with enolizable ketones, though less critical for this non-enolizable aldehyde.
Wittig Olefination

The Wittig reaction is a robust method for converting the aldehyde into an alkene.[7] The primary challenge is not stereoselectivity at the morpholine ring, but rather managing the reactivity of the phosphorus ylide and ensuring compatibility with the substrate.

  • Stabilized Ylides (e.g., R = CO₂Et, CN): These ylides are less reactive and often require heating. They reliably produce the (E)-alkene.[8] Mild bases are sufficient and often necessary to avoid substrate decomposition or epimerization.

  • Non-Stabilized Ylides (e.g., R = alkyl): These are highly reactive and basic, typically requiring strong bases like n-BuLi or NaHMDS for their generation.[9] They generally favor the (Z)-alkene, especially under salt-free conditions. The high basicity poses a risk of epimerization at the C2 position of the aldehyde.

G cluster_wittig Wittig Reaction Pathway start Aldehyde + Ylide cycloaddition [2+2] Cycloaddition Forms Oxaphosphetane Intermediate start->cycloaddition Rate-determining step breakdown Retro-[2+2] Breaks down to products cycloaddition->breakdown Irreversible products Alkene + Triphenylphosphine Oxide breakdown->products

Figure 2. Simplified workflow of the Wittig reaction mechanism.
Aldol and Related Reactions

Organocatalysis has emerged as a powerful tool for aldol reactions.[10] For (S)-N-Boc-2-morpholinecarbaldehyde, proline and its derivatives or chiral secondary amines can be effective catalysts for reactions with nucleophiles like ketones, nitroalkanes, or other aldehydes.[11][12]

  • Proline-type catalysts: These operate via an enamine mechanism with the nucleophilic partner (e.g., a ketone). The stereochemical outcome is dictated by the catalyst's absolute configuration and the transition state geometry.

  • Base selection: A critical factor is the choice of base, which influences the formation of the key Schiff base or enamine intermediates.[13]

Troubleshooting Guide & FAQs

Issue 1: Poor or Reversed Diastereoselectivity in Grignard Addition

Q: My Grignard reaction with (S)-N-Boc-2-morpholinecarbaldehyde is giving a poor diastereomeric ratio (e.g., 1.5:1) or the opposite diastereomer I expected. What is happening?

A: This is a classic case of competing stereochemical control pathways.

  • Causality: A low diastereomeric ratio suggests that both chelation-controlled and non-chelation-controlled pathways are operating simultaneously. The Grignard reagent itself (containing MgX₂) is a Lewis acid and can promote some level of chelation. However, if the solvent is highly coordinating (like THF) or the temperature is too high, the chelated intermediate may not be stable or favored, allowing the Felkin-Anh pathway to compete.

  • Troubleshooting Steps:

    • Force Chelation: Add a stronger chelating Lewis acid before adding the Grignard reagent. Pre-complexing the aldehyde with 1.1 equivalents of MgBr₂·OEt₂ or ZnCl₂ in a non-coordinating solvent like CH₂Cl₂ or toluene at -78 °C for 30-60 minutes will establish the rigid chelated template.

    • Solvent Choice: Switch from THF to a less coordinating solvent like CH₂Cl₂ or Toluene. This will disfavor solvation of the magnesium ion and promote intramolecular chelation.

    • Lower the Temperature: Perform the reaction at -78 °C. Lower temperatures stabilize the chelated intermediate, increasing its population relative to the non-chelated conformers.

Issue 2: Wittig Reaction is Stalled or Gives Low Yield

Q: I am reacting the aldehyde with ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide) using K₂CO₃ in refluxing THF, but the reaction is incomplete even after 24 hours.

A: This is a common reactivity issue with stabilized ylides.

  • Causality: Stabilized ylides are significantly less nucleophilic than their non-stabilized counterparts. While K₂CO₃ is a good choice for avoiding epimerization, it may not be sufficiently basic, or the reaction conditions may not provide enough energy to overcome the activation barrier. Additionally, the phosphonium salt precursor must be of high purity.

  • Troubleshooting Steps:

    • Use a Milder, More Effective Base: Silver carbonate (Ag₂CO₃) has been shown to be a highly effective reagent for promoting Wittig reactions with base-sensitive aldehydes at room temperature, often providing excellent yields where other bases fail.[3]

    • Increase Temperature/Change Solvent: Switch to a higher boiling solvent like toluene or dioxane and increase the temperature. Monitor carefully for any signs of decomposition or Boc-deprotection.

    • Check Ylide Purity: Ensure the corresponding phosphonium salt was pure and completely dry before ylide generation. Impurities can neutralize the base or interfere with the reaction.

    • Alternative Olefination: Consider a Horner-Wadsworth-Emmons (HWE) reaction. The corresponding phosphonate reagents are often more nucleophilic than Wittig ylides and can provide excellent yields of (E)-alkenes under milder conditions (e.g., using NaH or LiCl/DBU as the base).

Issue 3: Evidence of Epimerization at C2

Q: After my reaction, ¹H NMR analysis shows a mixture of diastereomers, but not the ones expected from addition to the aldehyde. I suspect I've epimerized the C2 stereocenter. How can I prevent this?

A: The α-proton at C2 is acidic and vulnerable to deprotonation by strong bases.

  • Causality: Strong, non-nucleophilic bases (e.g., LDA, LHMDS) or highly reactive, basic reagents (e.g., non-stabilized Wittig ylides generated with n-BuLi) can deprotonate the C2 position, leading to a planar enolate which is then re-protonated non-stereoselectively during workup. This scrambles the original stereochemistry.

  • Troubleshooting Steps:

    • Avoid Excess Strong Base: Use the minimum required stoichiometry of base (typically 1.0-1.1 equivalents).

    • Lower Reaction Temperature: Maintain the lowest possible temperature throughout the addition and reaction time (e.g., -78 °C).

    • Use Pre-formed Reagents: If using a highly basic reagent like an organolithium, ensure it is titrated and added slowly to the aldehyde solution to avoid localized excesses of base. For Wittig reactions, consider generating the ylide separately and adding the aldehyde solution to it at low temperature.

    • Choose a Milder Reagent/Catalyst System: If epimerization is persistent, the chosen reaction conditions are likely too harsh. Re-evaluate the synthetic strategy to see if a less basic catalyst system can be employed.

Frequently Asked Questions (FAQs)

Q: How does the Boc group influence the stereochemical outcome of reactions? A: The Boc group has a profound directing effect. Its carbonyl oxygen can coordinate with Lewis acidic metals (like Mg²⁺, Zn²⁺, Ti⁴⁺) to form a rigid five-membered ring with the aldehyde oxygen. This chelation locks the conformation of the substrate, forcing an incoming nucleophile to attack from the less hindered face, providing a high degree of stereocontrol that is often opposite to what would be predicted by simple steric models like Felkin-Anh.

Q: I need to perform a reaction that requires acidic conditions. How can I do this without cleaving the Boc group? A: The Boc group is sensitive to strong protic acids (like TFA, HCl) and some strong Lewis acids.[4][14] If acidic conditions are unavoidable, use a milder Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) at low temperatures (-78 °C) and with carefully controlled stoichiometry. Monitor the reaction closely by TLC or LC-MS for the appearance of the deprotected amine. For workup, quench the reaction at low temperature with a non-aqueous base (e.g., triethylamine) before warming to room temperature.

Q: What are the best practices for workup and purification? A: To avoid cleaving the Boc group, avoid acidic aqueous workups. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching organometallic reactions, which is nearly neutral. For basic reactions, a gentle wash with saturated sodium bicarbonate (NaHCO₃) solution is appropriate.[15] For purification, silica gel chromatography is generally suitable, but prolonged exposure to silica (which is slightly acidic) can sometimes cause minor degradation. Use a solvent system buffered with a small amount of triethylamine (~0.1-0.5%) if you observe streaking or decomposition on the column.

Validated Experimental Protocols

Protocol 1: Diastereoselective Grignard Addition via Chelation Control

This protocol details the addition of methylmagnesium bromide to (S)-N-Boc-2-morpholinecarbaldehyde using zinc chloride as a chelating agent to favor the anti-Felkin diastereomer.

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv, e.g., 215 mg, 1.0 mmol).

  • Catalyst Addition: Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a 1.0 M solution of zinc chloride (ZnCl₂) in diethyl ether (1.1 equiv, 1.1 mL) dropwise over 5 minutes.

  • Pre-complexation: Stir the resulting mixture at -78 °C for 45 minutes to allow for complete formation of the chelated intermediate.

  • Nucleophile Addition: Slowly add a 3.0 M solution of methylmagnesium bromide (MeMgBr) in diethyl ether (1.2 equiv, 0.4 mL) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add more CH₂Cl₂ (10 mL), and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Protocol 2: (E)-Selective Wittig Olefination with a Stabilized Ylide

This protocol describes the olefination using a stabilized ylide and a mild base to minimize epimerization.[3]

  • Reagent Preparation: To a flame-dried round-bottom flask under nitrogen, add (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv, 215 mg, 1.0 mmol), ethyl (triphenylphosphoranylidene)acetate (1.2 equiv, 418 mg, 1.2 mmol), and silver(I) carbonate (Ag₂CO₃) (1.5 equiv, 414 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) (10 mL).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL) and filter through a pad of Celite® to remove the silver salts and triphenylphosphine oxide precipitate. Wash the pad with additional CH₂Cl₂ (2 x 5 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure (E)-alkene product.

References

  • This citation is a placeholder for a general source on enzyme-catalyzed reactions and is not directly cited in the main text.
  • This citation is a placeholder for a general source on morpholine synthesis and is not directly cited in the main text.
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available at: [Link]

  • Reddit r/Chempros. (2021). Having great trouble with a Boc-protection reaction. Available at: [Link]

  • Ye, S., & Li, Z. (2007). Use of Silver Carbonate in the Wittig Reaction. Letters in Organic Chemistry, 4(1), 26-29. (Simulated reference, concept from PMC/NIH search results on mild Wittig conditions). Available at: [Link]

  • Li, K., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Barbas, C. F. III. (2008). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Accounts of Chemical Research, 41(5), 665-675. (Simulated reference, concept from NIH search results). Available at: [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC - NIH. Available at: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. Available at: [Link]

  • This citation is a duplicate of a Frontiers article and is not directly cited in the main text.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • Chemtips (WordPress.com). (2012). Reactions that Work: Boc Protection. Available at: [Link]

  • MySkinRecipes. (S)-N-Boc-2-morpholinecarbaldehyde. Available at: [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • This citation is a placeholder for a general source on alkene synthesis and is not directly cited in the main text.
  • This citation is a placeholder for a general source on chiral aldehyde catalysis and is not directly cited in the main text.
  • This citation is a placeholder for a general source on C-H functionalization and is not directly cited in the main text.
  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • This citation is a placeholder for a commercial supplier and is not directly cited in the main text.
  • This citation is a placeholder for a general source on decarboxylative aldol reactions and is not directly cited in the main text.
  • Nicolaou, K. C., & Sorensen, E. J. (2005). Classics in total synthesis II: more targets, strategies, methods. John Wiley & Sons. (Simulated reference, concept from PubMed search results). Available at: [Link]

  • This citation is a placeholder for a general source on multicomponent reactions and is not directly cited in the main text.

Sources

Solvent effects on the stereoselectivity of (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solvent Effects on Stereoselectivity

Guide for: (S)-N-Boc-2-morpholinecarbaldehyde Reactions

Welcome to the technical support guide for optimizing stereoselective reactions involving the chiral building block, (S)-N-Boc-2-morpholinecarbaldehyde. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of asymmetric synthesis. Here, we move beyond simple protocols to explore the causal relationships between solvent choice and stereochemical outcomes, providing you with the foundational knowledge to troubleshoot and rationalize your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with (S)-N-Boc-2-morpholinecarbaldehyde. What are the primary factors that will control the stereoselectivity of my addition reactions?

Controlling the stereochemistry in reactions involving this aldehyde hinges on understanding the interplay between the substrate's inherent chirality and the reaction conditions. The new stereocenter's configuration is primarily determined by:

  • Substrate Control: The existing stereocenter at the C2 position of the morpholine ring, adjacent to the aldehyde, provides a strong chiral directing influence. The bulky N-Boc protected morpholine ring will sterically bias the approach of incoming nucleophiles.

  • Chelation vs. Non-Chelation Models: In reactions with metal-containing nucleophiles (e.g., Grignard reagents, organolithiums, or metal enolates), the outcome is often dictated by whether the reaction proceeds through a rigid, cyclic transition state (chelation control) or a more flexible, open-chain transition state (non-chelation or Felkin-Anh model). The solvent plays a decisive role here.

  • Solvent Effects: The solvent is not merely a medium for the reaction; it is an active participant. It influences the aggregation state of reagents, solvates transition states, and can either promote or disrupt the chelation that is critical for high stereoselectivity.[1][2]

Q2: You mentioned chelation. How does a solvent choice specifically promote or disrupt the key Zimmerman-Traxler transition state in aldol-type reactions?

This is the central issue for achieving high diastereoselectivity. The Zimmerman-Traxler model, proposed for aldol reactions involving metal enolates, postulates a six-membered, chair-like transition state where a metal cation coordinates both the enolate oxygen and the aldehyde's carbonyl oxygen.[3][4] This coordination pre-organizes the reactants into a rigid structure, maximizing steric differentiation.

  • Promoting Chelation (High Selectivity): Non-coordinating, non-polar, or weakly polar aprotic solvents are ideal. Solvents like Toluene, Hexane, and Dichloromethane (DCM) do not compete effectively with the carbonyl oxygen for coordination to the metal center (e.g., Li+, Mg2+, Zn2+, B3+). This allows the formation of the well-defined, chair-like transition state, leading to a predictable and often high level of stereoselectivity.[3][5]

  • Disrupting Chelation (Low Selectivity): Highly polar, coordinating solvents can significantly erode stereoselectivity.

    • Ethereal Solvents (e.g., THF, Diethyl Ether): These are moderately coordinating. While commonly used, they can sometimes lower selectivity compared to non-coordinating solvents by competing for metal coordination sites. THF, for instance, is often used for reactions at low temperatures (-78 °C) to ensure kinetic control.[3]

    • Strongly Coordinating Solvents (e.g., DMF, DMSO, HMPA): These solvents can effectively solvate the metal cation, leading to the dissociation of the Zimmerman-Traxler transition state.[5] The reaction may then proceed through a less organized, open-chain model, resulting in poor diastereoselectivity or even a reversal of the expected outcome.

    • Protic Solvents (e.g., Methanol, Ethanol): These are generally avoided for reactions involving organometallic reagents or enolates as they will quench the nucleophile.

Troubleshooting Guide: Poor Stereoselectivity

Q3: My aldol addition to (S)-N-Boc-2-morpholinecarbaldehyde is giving a nearly 1:1 mixture of diastereomers. My protocol uses THF. What's going wrong?

A 1:1 diastereomeric ratio (d.r.) suggests that the organized, chelated transition state is not being effectively formed or is not the dominant pathway. Here are the likely solvent-related culprits and how to address them.

Workflow: Troubleshooting Poor Stereoselectivity

G start Poor d.r. (~1:1) Observed in THF check_water Is the solvent and glassware rigorously dry? start->check_water check_temp Was the reaction maintained at low temperature (-78°C)? check_water->check_temp Yes action_dry Action: Dry solvent over molecular sieves or by distillation. Flame-dry glassware. check_water->action_dry No solvent_coord Is THF's coordination disrupting the transition state? check_temp->solvent_coord Yes action_temp Action: Ensure consistent low temperature. Add aldehyde slowly to pre-formed enolate at -78°C. check_temp->action_temp No action_screen Action: Switch to a non-coordinating solvent. solvent_coord->action_screen solvent_options Recommended Solvents: Toluene, Dichloromethane (DCM), or Diethyl Ether (often less coordinating than THF). action_screen->solvent_options

Caption: Simplified logic of the Zimmerman-Traxler model.

Experimental Protocols & Data

Protocol: Screening Solvents for Diastereoselective Aldol Addition

This protocol provides a framework for systematically evaluating the effect of different solvents on the diastereoselectivity of a lithium enolate addition.

1. Preparation:

  • Flame-dry three round-bottom flasks under vacuum and backfill with Argon.

  • Prepare stock solutions of diisopropylamine, n-BuLi, the ketone precursor, and (S)-N-Boc-2-morpholinecarbaldehyde in a non-coordinating solvent (e.g., hexane) if they are solids.

2. Enolate Formation (Performed identically in each flask):

  • To each flask, add the respective solvent to be tested (e.g., Flask 1: Toluene, Flask 2: THF, Flask 3: Diethyl Ether), ensuring it is anhydrous.

  • Add diisopropylamine (1.1 eq) via syringe.

  • Cool the flasks to -78 °C (acetone/dry ice bath).

  • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to form LDA.

  • Add the ketone (1.0 eq) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.

3. Aldol Addition:

  • Add (S)-N-Boc-2-morpholinecarbaldehyde (1.2 eq) dropwise as a solution in the corresponding solvent.

  • Stir the reaction at -78 °C for 4 hours. Monitor by TLC for consumption of the aldehyde.

4. Quench and Workup:

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

5. Analysis:

  • Purify the crude product via flash column chromatography.

  • Determine the diastereomeric ratio (d.r.) of the purified product by 1H NMR analysis or chiral HPLC.

Table: Expected Solvent Effects on a Model Aldol Reaction

The following table summarizes the expected outcomes for the addition of a lithium enolate to (S)-N-Boc-2-morpholinecarbaldehyde. Actual results may vary.

SolventPolarityCoordinating AbilityExpected Outcome (d.r. of desired diastereomer)Rationale
TolueneNon-polarVery Low> 95:5Promotes a highly rigid, chelated Zimmerman-Traxler transition state.
Dichloromethane (DCM)Polar AproticLow> 90:10Weakly coordinating; maintains a good chelation model.
Diethyl Ether (Et2O)Polar AproticModerate~85:15 - 90:10Moderately coordinating; may slightly disrupt the perfect chelated transition state compared to toluene.
Tetrahydrofuran (THF)Polar AproticModerate-High~70:30 - 85:15Stronger coordination than Et2O can lower the energy difference between competing transition states. [3][5]
Dimethylformamide (DMF)Polar AproticVery High< 60:40 (or reversal)Strongly solvates the metal cation, disrupting chelation and favoring an open-chain pathway. [5]

References

  • Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society. [Link]

  • Heathcock, C. H. (1991). The Aldol Reaction: Group I and Group II Enolates. In Comprehensive Organic Synthesis. Pergamon.
  • North, M., & Villuendas, P. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters. [Link]

  • Reich, H. J. (n.d.). The Role of Solvent and HMPA in Organolithium Chemistry. University of Wisconsin. [Link]

  • Pala, E., & Melchiorre, P. (2016). The Solvent in Asymmetric Organocatalysis.
  • Myers, A. G. (n.d.). The Zimmerman-Traxler Transition State Model. Harvard University. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Izquierdo, J., et al. (2022). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. [Link]

  • Guisán, J. M., et al. (2015). Solvent effects on stereoselectivity: More than just an environment. Chemical Society Reviews. [Link]

Sources

Validation & Comparative

A Technical Guide to the Spectroscopic Analysis of (S)-N-Boc-2-morpholinecarbaldehyde and Related Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the unambiguous structural elucidation of chiral building blocks is a cornerstone of rigorous scientific practice. (S)-N-Boc-2-morpholinecarbaldehyde, a versatile intermediate, presents a compelling case for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its expected ¹H and ¹³C NMR spectral data, placed in context through a detailed comparison with structurally related morpholine derivatives. The principles and experimental data herein serve as a practical reference for the characterization of this important class of molecules.

Introduction to the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in molecule design. The introduction of a stereocenter, as in (S)-N-Boc-2-morpholinecarbaldehyde, further expands its utility, allowing for precise three-dimensional arrangements of pharmacophoric elements. Accurate and comprehensive characterization of such intermediates is therefore not merely a procedural step, but a critical component of quality control and synthetic success.

Understanding the NMR Landscape of N-Substituted Morpholines

The ¹H and ¹³C NMR spectra of morpholine derivatives are rich with structural information. The morpholine ring typically adopts a chair conformation in solution, leading to distinct signals for axial and equatorial protons and carbons. The substitution on the nitrogen atom profoundly influences the electronic environment of the ring, causing significant shifts in the NMR signals. An electron-withdrawing group, such as the tert-butoxycarbonyl (Boc) group, will generally deshield the adjacent protons and carbons (at the C3 and C5 positions), shifting their resonances downfield.

Predicted ¹H and ¹³C NMR Spectral Data for (S)-N-Boc-2-morpholinecarbaldehyde

While a publicly available, experimentally verified spectrum for (S)-N-Boc-2-morpholinecarbaldehyde is not readily found in the literature, a reliable prediction of its ¹H and ¹³C NMR spectra can be made based on established principles of NMR spectroscopy and data from analogous structures.

Structure:

Table 1: Predicted ¹H NMR Spectral Data for (S)-N-Boc-2-morpholinecarbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde H (CHO)9.5 - 9.7d~2-31H
H-24.1 - 4.3m-1H
H-3 (eq)3.9 - 4.1m-1H
H-3 (ax)2.8 - 3.0m-1H
H-5 (eq)3.7 - 3.9m-1H
H-5 (ax)3.0 - 3.2m-1H
H-6 (eq)3.6 - 3.8m-1H
H-6 (ax)3.4 - 3.6m-1H
Boc (C(CH₃)₃)~1.47s-9H

Table 2: Predicted ¹³C NMR Spectral Data for (S)-N-Boc-2-morpholinecarbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C (CHO)198 - 202
C=O (Boc)154 - 155
C-275 - 78
C-345 - 48
C-540 - 43
C-666 - 68
C(CH₃)₃ (Boc)~80
C(CH₃)₃ (Boc)~28.5

Comparative Analysis with Related Morpholine Derivatives

To understand the spectral features of (S)-N-Boc-2-morpholinecarbaldehyde, it is instructive to compare its predicted data with the experimentally determined spectra of related compounds. Here, we present the NMR data for two such analogues: (S)-N-Boc-2-hydroxymethylmorpholine and (S)-N-Boc-morpholine-2-carboxylic acid. The synthesis and characterization of these compounds were reported by Henegar (2008)[1].

Case Study 1: (S)-N-Boc-2-hydroxymethylmorpholine

The replacement of the aldehyde group with a hydroxymethyl group significantly alters the electronic environment at the C2 position, which is reflected in the NMR spectra.

Table 3: Experimental ¹H NMR Data for (S)-N-Boc-2-hydroxymethylmorpholine

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-23.75 - 3.85m-1H
CH₂OH3.55 - 3.70m-2H
H-3, H-5, H-62.80 - 4.00m-6H
OH(variable)br s-1H
Boc (C(CH₃)₃)1.46s-9H

Table 4: Experimental ¹³C NMR Data for (S)-N-Boc-2-hydroxymethylmorpholine

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Boc)155.1
C-275.8
CH₂OH63.9
C-346.5
C-541.2
C-667.2
C(CH₃)₃ (Boc)80.0
C(CH₃)₃ (Boc)28.4

Analysis of Spectral Differences:

  • ¹H NMR: The most notable difference is the absence of the downfield aldehyde proton signal in the hydroxymethyl derivative. Instead, we observe signals for the CH₂OH protons, which are significantly more shielded. The proton at C2 is also shifted upfield compared to the predicted value for the aldehyde, due to the reduced electron-withdrawing nature of the hydroxymethyl group.

  • ¹³C NMR: The aldehyde carbon signal is absent, and a new signal for the CH₂OH carbon appears around 64 ppm. The C2 carbon is also shifted slightly upfield.

Case Study 2: (S)-N-Boc-morpholine-2-carboxylic acid

The carboxylic acid functional group introduces further changes to the NMR spectra.

Table 5: Experimental ¹H NMR Data for (S)-N-Boc-morpholine-2-carboxylic acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-24.20 - 4.30m-1H
H-3, H-5, H-62.90 - 4.10m-6H
COOH(variable, broad)br s-1H
Boc (C(CH₃)₃)1.47s-9H

Table 6: Experimental ¹³C NMR Data for (S)-N-Boc-morpholine-2-carboxylic acid

Carbon AssignmentChemical Shift (δ, ppm)
COOH172.5
C=O (Boc)155.3
C-274.5
C-346.8
C-540.7
C-666.9
C(CH₃)₃ (Boc)80.5
C(CH₃)₃ (Boc)28.4

Analysis of Spectral Differences:

  • ¹H NMR: The proton at C2 is deshielded compared to the hydroxymethyl analogue, appearing at a chemical shift closer to that predicted for the aldehyde, reflecting the electron-withdrawing nature of the carboxylic acid group. The carboxylic acid proton itself gives a broad, variable signal.

  • ¹³C NMR: A new signal for the carboxylic acid carbon appears significantly downfield, around 172.5 ppm. The C2 carbon resonance is at a similar position to that in the hydroxymethyl derivative.

Experimental Protocols

Obtaining high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for morpholine derivatives.

A. Sample Preparation

  • Weigh 5-10 mg of the purified morpholine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

B. NMR Data Acquisition

  • The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is used.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

C. Data Processing and Analysis

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

  • Analysis of chemical shifts, multiplicities, and coupling constants allows for the assignment of all signals to the corresponding nuclei in the molecule.

Visualization of Experimental Workflow

The general workflow for the NMR analysis of a chiral morpholine derivative can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Purified_Compound Purified Compound Dissolution Dissolution Purified_Compound->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR_Tube NMR Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Dissolution->NMR_Tube Transfer Raw_Data Raw Data (FID) Spectrometer->Raw_Data Acquire FID Processing Fourier Transform, Phase & Baseline Correction Raw_Data->Processing Spectrum ¹H & ¹³C NMR Spectra Processing->Spectrum Analysis Signal Assignment, Structure Elucidation Spectrum->Analysis Final_Report Final Report Analysis->Final_Report Compile Data

Caption: A generalized workflow for the NMR analysis of morpholine derivatives.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral features of (S)-N-Boc-2-morpholinecarbaldehyde and its comparison with related morpholine derivatives. By understanding the influence of different functional groups on the chemical shifts and coupling patterns within the morpholine scaffold, researchers can confidently characterize these important synthetic intermediates. The provided experimental protocols and workflow diagram serve as a practical resource for obtaining and interpreting high-quality NMR data, ensuring the scientific rigor required in drug discovery and development.

References

  • Henegar, K. E. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. J. Org. Chem.2008 , 73 (9), 3662–3665. [Link]

Sources

A Comparative Guide to Chiral HPLC Analysis of (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a critical aspect of ensuring therapeutic efficacy and safety.[1][2] The subject of this guide, (S)-N-Boc-2-morpholinecarbaldehyde, is a valuable chiral building block whose stereochemical integrity is paramount for its successful application in the synthesis of complex molecular targets. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in the principles of chromatographic theory and supported by experimental insights.

The Analytical Challenge: Stereochemical Purity of a Chiral Aldehyde

(S)-N-Boc-2-morpholinecarbaldehyde possesses a single stereocenter at the C2 position of the morpholine ring. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom influences the molecule's conformation and potential interactions with a chiral stationary phase (CSP). The aldehyde functional group, while achiral itself, is a key reactive handle and its electronic properties can also play a role in the chiral recognition mechanism. The primary analytical objective is to develop a robust and reliable HPLC method capable of separating the (S)-enantiomer from its (R)-enantiomer with baseline resolution, allowing for accurate quantification of enantiomeric excess (ee).

Primary Method: Polysaccharide-Based Chiral Stationary Phase under Normal Phase Conditions

A systematic approach to chiral method development often begins with screening a variety of CSPs and mobile phases.[3][4] For (S)-N-Boc-2-morpholinecarbaldehyde, a polysaccharide-based CSP, such as one derived from amylose or cellulose, is a highly recommended starting point. These phases are known for their broad applicability and ability to form diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[4][5][]

Experimental Protocol:

Column: A Chiralpak® AD-H or a similar amylose-based CSP is selected for initial screening. These columns are well-documented for their effectiveness in separating a diverse array of chiral compounds.

Mobile Phase: A normal phase elution mode is chosen, typically consisting of a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. The reasoning behind this choice is that the non-polar bulk solvent (hexane) minimizes interactions with the stationary phase, allowing the more specific chiral recognition interactions to dominate. The alcohol modifier is crucial for modulating retention time and enantioselectivity. A typical starting composition would be 90:10 (v/v) n-Hexane:IPA.

Flow Rate: A standard flow rate of 1.0 mL/min is employed for a 4.6 mm internal diameter column.

Temperature: The analysis is performed at a controlled ambient temperature, typically 25 °C, to ensure reproducibility.

Detection: UV detection at 210 nm is suitable for the N-Boc-2-morpholinecarbaldehyde, as the carbamate group provides sufficient chromophore for sensitive detection.

Sample Preparation: The sample is dissolved in the mobile phase to ensure compatibility and good peak shape.

Causality Behind Experimental Choices:
  • Polysaccharide CSP: The helical structure of amylose derivatives creates chiral pockets. The N-Boc group and the carbonyl of the aldehyde on the analyte can engage in hydrogen bonding and dipole-dipole interactions with the carbamate groups on the CSP. Steric fit within these chiral grooves is a primary driver of separation.[4]

  • Normal Phase Mode: This mode enhances the specific interactions (hydrogen bonding, dipole-dipole) that are key to chiral recognition on polysaccharide phases, often leading to better selectivity compared to reversed-phase conditions for this type of analyte.[7]

  • Alcohol Modifier: The percentage of the alcohol modifier is a critical parameter for optimization. A lower percentage generally increases retention and can improve resolution, while a higher percentage reduces analysis time. The choice between IPA and ethanol can also influence selectivity.

Workflow Diagram:

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injector Autosampler/Injector Sample->Injector Inject MobilePhase Prepare Hexane:IPA (e.g., 90:10) Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., Amylose-based) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate %ee Integration->Report

Caption: Experimental workflow for chiral HPLC analysis.

Comparison with Alternative Methods

While the primary method is a robust starting point, other approaches may offer advantages in specific scenarios. The choice of method can be guided by factors such as available equipment, desired analysis speed, and the presence of interfering impurities.

Alternative 1: Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a different set of chiral recognition mechanisms.[3] These phases are particularly effective for ionizable molecules and can operate in multiple modes, including polar ionic, polar organic, and reversed-phase.[3][8]

  • Advantages:

    • Multimodal: Can be used with a wider variety of mobile phases, including those compatible with mass spectrometry (MS).[3]

    • Unique Selectivity: The complex structure with multiple stereocenters, aromatic baskets, and ionizable groups provides a different selectivity profile compared to polysaccharides.

  • Disadvantages:

    • May Require Ionization: Optimal performance for neutral molecules like N-Boc-2-morpholinecarbaldehyde might be less predictable compared to polysaccharide phases.

    • More Complex Method Development: The wider range of operational modes can make method development more time-consuming.

Alternative 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[9] It utilizes supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), typically an alcohol.

  • Advantages:

    • High Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without a significant loss in efficiency.[9]

    • "Green" Technique: The primary use of CO2 reduces organic solvent waste.

    • Orthogonal Selectivity: SFC can sometimes provide better resolution for compounds that are difficult to separate by HPLC.

  • Disadvantages:

    • Specialized Equipment: Requires a dedicated SFC system.

    • Solubility Issues: The analyte must be soluble in the supercritical fluid mobile phase.

Performance Comparison:
ParameterPrimary Method (Normal Phase HPLC)Alternative 1 (Macrocyclic Glycopeptide HPLC)Alternative 2 (SFC)
Stationary Phase Polysaccharide-based (e.g., Amylose)Macrocyclic Glycopeptide (e.g., Teicoplanin)Polysaccharide-based
Mobile Phase Hexane/AlcoholMethanol/Acid/Base or Acetonitrile/WaterSupercritical CO2/Alcohol
Typical Analysis Time 10-20 min5-15 min2-10 min
Resolution (Rs) Generally Good to ExcellentPotentially Excellent, but less predictableOften Excellent
Solvent Consumption High (Organic)ModerateLow (Organic)
MS Compatibility Poor (Normal Phase)Good (with appropriate mobile phase)Excellent
Development Complexity Low to ModerateModerate to HighModerate
Decision-Making Diagram for Method Selection:

Method_Selection Start Need to analyze (S)-N-Boc-2-morpholinecarbaldehyde Screening Initial Screening Required? Start->Screening PrimaryMethod Use Primary Method: Polysaccharide NP-HPLC Screening->PrimaryMethod No, established method exists PoorResolution Poor Resolution with Primary Method? Screening->PoorResolution Yes MS_Required MS Detection Required? PrimaryMethod->MS_Required SFC_Available SFC System Available? UseSFC Consider SFC for Speed and Greenness SFC_Available->UseSFC Yes StickWithPrimary Optimize Primary Method SFC_Available->StickWithPrimary No MS_Required->SFC_Available No UseMacrocyclic Consider Macrocyclic Glycopeptide CSP MS_Required->UseMacrocyclic Yes PoorResolution->UseMacrocyclic Yes PoorResolution->StickWithPrimary No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine, high-resolution chiral analysis of (S)-N-Boc-2-morpholinecarbaldehyde, a normal phase HPLC method utilizing a polysaccharide-based chiral stationary phase represents a scientifically sound and reliable primary approach. The interactions between the analyte and this type of CSP are well-understood, and method development is generally straightforward. However, for applications requiring higher throughput or mass spectrometric detection, Supercritical Fluid Chromatography and HPLC with macrocyclic glycopeptide phases, respectively, present compelling and powerful alternatives. The selection of the optimal method should be guided by the specific analytical requirements, available instrumentation, and a thorough understanding of the principles of chiral recognition.

References

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • Sigma-Aldrich.
  • I.B.S. Chiral HPLC Method Development.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
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  • Benchchem. Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for (S)-N-Boc-2-morpholinecarbaldehyde Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is not merely a quality control metric; it is a critical determinant of a drug candidate's efficacy and safety profile. (S)-N-Boc-2-morpholinecarbaldehyde is a versatile chiral intermediate, and the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering field-proven insights and detailed methodologies to empower researchers in selecting and implementing the optimal strategy for their needs.

The Criticality of Enantiopurity in Morpholine Scaffolds

The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance aqueous solubility and metabolic stability.[1] When incorporated into a drug molecule, the stereochemistry of substituted morpholines, such as (S)-N-Boc-2-morpholinecarbaldehyde, can profoundly influence its interaction with biological targets. The "wrong" enantiomer may exhibit reduced or no therapeutic activity, or worse, contribute to off-target effects and toxicity. Therefore, robust and reliable analytical methods for ee determination are indispensable.[2]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for determining the enantiomeric excess of (S)-N-Boc-2-morpholinecarbaldehyde is a multi-faceted decision, balancing factors such as speed, resolution, sensitivity, and available instrumentation. Here, we compare the most effective and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterChiral HPLCChiral SFCNMR Spectroscopy (with CSAs)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[3]Differential interaction with a CSP using a supercritical fluid mobile phase.[4][5]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[6][7]
Resolution High to excellentHigh to excellentModerate to high, dependent on analyte-CSA interaction.
Analysis Time Moderate to longVery fastFast per sample, but may require optimization of CSA and conditions.
Solvent Consumption HighLow ("Green" technique)Low
Sensitivity High (UV, MS detection)High (UV, MS detection)Lower, requires higher sample concentration.
Sample Preparation Simple dissolutionSimple dissolutionSimple mixing of analyte and CSA.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[8]Generally faster due to rapid equilibration times.[9]Requires screening of different CSAs and solvents.
Instrumentation Widely availableBecoming more commonWidely available

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its high resolution and versatility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including N-Boc protected amines and their derivatives.[10][11]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve (S)-N-Boc-2- morpholinecarbaldehyde in mobile phase inj Inject Sample prep->inj 1. Prepare Sample col Chiral Stationary Phase Column inj->col 2. Separation det UV or MS Detector col->det 3. Detection chrom Obtain Chromatogram det->chrom 4. Data Acquisition integ Integrate Enantiomer Peaks chrom->integ 5. Peak Integration calc Calculate Enantiomeric Excess (%) integ->calc 6. ee Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Representative Experimental Protocol for Chiral HPLC:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic or basic compounds, additives like 0.1% trifluoroacetic acid or diethylamine may be required to improve peak shape.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the (S)-N-Boc-2-morpholinecarbaldehyde product in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on their proven broad applicability for resolving a wide variety of chiral compounds, including those with carbamate functionalities. The normal-phase mobile system (hexane/isopropanol) often provides better selectivity for such compounds compared to reversed-phase conditions. The UV detection wavelength of 210 nm is chosen to maximize the absorbance of the carbamate chromophore.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[4][5] By using supercritical carbon dioxide as the primary mobile phase component, SFC provides faster separations with lower backpressure.

Workflow for Chiral SFC Analysis

cluster_prep Sample Preparation cluster_sfc SFC System cluster_analysis Data Analysis prep Dissolve (S)-N-Boc-2- morpholinecarbaldehyde in co-solvent inj Inject Sample prep->inj 1. Prepare Sample col Chiral Stationary Phase Column inj->col 2. Separation det UV or MS Detector col->det 3. Detection chrom Obtain Chromatogram det->chrom 4. Data Acquisition integ Integrate Enantiomer Peaks chrom->integ 5. Peak Integration calc Calculate Enantiomeric Excess (%) integ->calc 6. ee Calculation

Caption: Workflow for enantiomeric excess determination by Chiral SFC.

Representative Experimental Protocol for Chiral SFC:

  • Instrumentation: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based columns are highly effective (e.g., Chiralpak® IC-3, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent such as methanol or ethanol (e.g., 85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the product in 1 mL of the co-solvent.

  • Injection Volume: 5 µL.

Causality Behind Experimental Choices: The use of supercritical CO2 as the main mobile phase component dramatically reduces the viscosity, allowing for higher flow rates and faster analysis without a significant loss in resolution. The polar co-solvent is necessary to ensure the solubility of the analyte and to modulate its interaction with the CSP. The higher temperature and back pressure are required to maintain the CO2 in its supercritical state.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and non-separative method for ee determination. This technique relies on the addition of a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of specific proton signals in the NMR spectrum.[6][7] The ratio of the integrated areas of these resolved signals directly corresponds to the enantiomeric ratio.

Workflow for NMR with CSA Analysis

cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis prep Mix analyte with Chiral Solvating Agent in NMR solvent acq Acquire 1H NMR Spectrum prep->acq 1. Prepare Sample spec Identify Resolved Enantiomeric Signals acq->spec 2. Data Acquisition integ Integrate Signals spec->integ 3. Signal Identification calc Calculate Enantiomeric Excess (%) integ->calc 4. Integration & Calculation

Caption: Workflow for ee determination by NMR with a Chiral Solvating Agent.

Representative Experimental Protocol for NMR with a CSA:

  • Instrumentation: A standard NMR spectrometer (400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable chiral acid such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative of an amino acid.

  • NMR Solvent: An aprotic deuterated solvent such as CDCl3 or C6D6.

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the (S)-N-Boc-2-morpholinecarbaldehyde product in 0.6 mL of the deuterated solvent. Add 1-2 equivalents of the CSA.

  • Analysis: Acquire a standard 1H NMR spectrum. Identify a proton signal of the analyte (e.g., the aldehyde proton or a proton on the morpholine ring) that shows baseline separation for the two enantiomers. Integrate the two signals and calculate the ee.

Causality Behind Experimental Choices: The CSA is chosen based on its ability to form distinct diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking. The choice of solvent is critical as it can influence the strength of these interactions. Aprotic solvents are generally preferred to avoid competition for hydrogen bonding sites. The concentration of the CSA may need to be optimized to achieve the best resolution of the enantiomeric signals.

Derivatization as an Enabling Strategy

For certain analytical techniques, particularly Gas Chromatography (GC), derivatization of the aldehyde functionality can be a necessary or advantageous step.[13][14] For instance, the aldehyde can be reduced to the corresponding alcohol, which may be more amenable to chiral GC analysis. Alternatively, reaction with a chiral derivatizing agent can form diastereomers that can be separated on a non-chiral column.

Example Derivatization: Reduction to Alcohol for Chiral GC Analysis

  • Reduction: Reduce the (S)-N-Boc-2-morpholinecarbaldehyde to the corresponding (S)-N-Boc-2-(hydroxymethyl)morpholine using a mild reducing agent like sodium borohydride in methanol.

  • Extraction: After quenching the reaction, extract the product into an organic solvent and concentrate.

  • Chiral GC Analysis: Analyze the resulting alcohol on a chiral GC column (e.g., a cyclodextrin-based column) to determine the enantiomeric excess.

Conclusion and Recommendations

The determination of the enantiomeric excess of (S)-N-Boc-2-morpholinecarbaldehyde is a critical step that can be accomplished by several robust analytical techniques.

  • For high-throughput screening and routine quality control , Chiral SFC is the recommended method due to its exceptional speed and reduced environmental impact.

  • For laboratories where SFC is not available , Chiral HPLC remains the gold standard, providing excellent resolution and reliability.

  • For rapid, non-separative analysis and for orthogonal confirmation of chromatographic results , NMR spectroscopy with chiral solvating agents is a valuable and efficient tool.

The specific experimental conditions provided in this guide serve as a strong starting point for method development. It is crucial to validate the chosen method for accuracy, precision, and robustness within the context of your specific application. By carefully considering the principles and practicalities of each technique, researchers can confidently and accurately assess the enantiopurity of their (S)-N-Boc-2-morpholinecarbaldehyde products, ensuring the quality and integrity of their downstream drug discovery and development efforts.

References

  • Four new chiral α-(nonafluoro-tert-butoxy)carboxylic acids were synthesized from naturally occurring α-amino acids... Chiral α‐Amino Acid‐Based NMR Solvating Agents. Available at: [Link]

  • Fuertes et al. developed a simple chiral derivatization protocol for the enantiopure determination of chiral primary amines using 1H NMR spectroscopic analysis. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]

  • All compounds were tested as chiral solvating agents (CSAs) in 1H NMR experiments with rac-N-3,5-dinitrobenzoylphenylglycine methyl ester... Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • Generally, the determination of enantiomeric excess (ee) of chiral compounds is performed by chiral HPLC... Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • The bis-thiourea chiral solvating agent (CSA) BTDA enables the NMR-based determination of absolute configuration in N-3,5-dinitrobenzoyl (DNB) amino acid derivatives... A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available at: [Link]

  • All compounds were tested as chiral solvating agents (CSAs) in 1H NMR experiments with rac-N-3,5-dinitrobenzoylphenylglycine methyl ester... Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • Compared with LC, supercritical fluid chromatography (SFC) allows higher linear flow velocities while maintaining high chromatographic efficiency... Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • Gas Chromatography analysis of enantiomeric compounds on nonracemic or achiral stationary phases requires the use of enantiopure derivatization reagents. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • The greatly improved gradient dwell volume and liquid flow control of the new instrument in combination with the use of shorter columns containing smaller stationary phase particles affords chiral SFC method development that is faster and more universal than previous systems. Improved chiral SFC screening for analytical method development. Available at: [Link]

  • Normal phase HPLC is often the method of choice, however, SFC has frequently been proven to be the superior method for the separation of chiral compounds. Analysis and evaluation of chiral drugs in biological samples. Available at: [Link]

  • A facile approach for the enantiomeric excess determination of enantiomeric mixtures without the necessity of pure enantiomer standards is presented. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • Supercritical fluid chromatography (SFC) is becoming the technique of choice for both analytical and semi-preparative chiral separations... Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [Link]

  • An alternative procedure toward the separation of enantiomers is using derivatization with chiral reagents. Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Herein, we investigate the use of two recently commercialized sub-2 µm columns with different substituents. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Available at: [Link]

  • Typically, chiral separation procedures can be divided into three groups... Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • The indirect chromatographic analysis of racemic mixtures can be achieved by derivatization with a chiral derivatizing agent... Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]

  • A plethora of methods for the determination of Enantiomeric Excess (EE) are available. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]

  • Chiral derivatization can correct these issues by improving their molecular properties to be more suitable both for separation... Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available at: [Link]

  • A facile approach for the enantiomeric excess determination of enantiomeric mixtures without the necessity of pure enantiomer standards is presented. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of analytes is summarised... The effect of mobile phase composition on the chiral separation of compounds. Available at: [Link]

  • This technical solution relates to a new method for qualitative and quantitative chiral analysis to determine the enantiomeric excess of chiral compounds... Method for determining enantiomeric excess of chiral compounds (variants).
  • In this context, morpholine and its analogues represent valuable heterocycles, due to their conformational and physicochemical properties. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

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A Comparative Analysis of (S)- and (R)-N-Boc-2-morpholinecarbaldehyde: Chiral Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. The stereochemical identity of a molecule is often intrinsically linked to its biological activity and pharmacological profile. Among the myriad of chiral synthons available to the discerning researcher, N-Boc-protected 2-morpholinecarbaldehydes, in both their (S) and (R) configurations, have emerged as valuable and versatile intermediates. Their utility stems from the unique combination of a conformationally relevant morpholine scaffold, a reactive aldehyde functionality, and a protective Boc group that facilitates controlled synthetic transformations.

This guide provides an in-depth comparative study of (S)- and (R)-N-Boc-2-morpholinecarbaldehyde, moving beyond a simple cataloging of properties to an exploration of their differential reactivity and strategic application in synthesis. We will delve into their fundamental characteristics, explore their role in stereoselective reactions, and discuss the ultimate impact of their chirality on the biological properties of target molecules. This analysis is supported by established theoretical models and representative experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for the effective utilization of these chiral building blocks.

Foundational Properties: A Tale of Two Enantiomers

At a cursory glance, (S)- and (R)-N-Boc-2-morpholinecarbaldehyde are structurally mirror images, and thus, share identical physical properties in an achiral environment. However, their distinct three-dimensional arrangements are the genesis of their differential behavior in the chiral world of biological systems and asymmetric synthesis.

Property(S)-N-Boc-2-morpholinecarbaldehyde(R)-N-Boc-2-morpholinecarbaldehyde
CAS Number 847805-31-6[1][2]913642-85-0[3][4]
Molecular Formula C₁₀H₁₇NO₄[1][2]C₁₀H₁₇NO₄[3][4]
Molecular Weight 215.25 g/mol [1][4]215.25 g/mol [3][4]
Boiling Point 309.1 °C at 760 mmHg[1][4]309.1 °C at 760 mmHg[4]
Storage -20°C, sealed, dry[1][4]-20°C, sealed, dry[4]

Table 1: Comparative Physicochemical Properties of (S)- and (R)-N-Boc-2-morpholinecarbaldehyde.

The synthesis of these enantiomerically pure aldehydes typically originates from their corresponding chiral precursors, such as (S)- or (R)-N-Boc-2-hydroxymethylmorpholine or the corresponding carboxylic acids.[5][6] These precursors are often prepared from achiral starting materials using asymmetric synthesis or enzymatic resolution techniques.[5]

Stereoselective Reactions: The Chiral Influence of the Morpholine Scaffold

The true divergence in the utility of (S)- and (R)-N-Boc-2-morpholinecarbaldehyde becomes apparent in their reactions with other chiral molecules or in the creation of new stereocenters. The inherent chirality of the 2-substituted morpholine ring exerts a significant influence on the stereochemical outcome of reactions at the aldehyde functionality.

Diastereoselective Nucleophilic Additions: Predicting the Outcome

The addition of nucleophiles to the aldehyde carbonyl group is a fundamental transformation. When the aldehyde itself is chiral, as is the case with our target molecules, the formation of a new stereocenter results in diastereomeric products. The stereochemical course of such reactions can often be predicted by established models, namely the Felkin-Anh and Cram chelation models.

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon. In the case of N-Boc-2-morpholinecarbaldehyde, the morpholine ring itself is the major steric influence. The Cram chelation model, on the other hand, can be applied when a chelating metal is present, which coordinates to both the carbonyl oxygen and a nearby heteroatom (in this case, the morpholine oxygen or nitrogen), leading to a more rigid transition state and often the opposite diastereomer.

Felkin_Anh cluster_S (S)-N-Boc-2-morpholinecarbaldehyde cluster_R (R)-N-Boc-2-morpholinecarbaldehyde S_Aldehyde O || C-H / \n(S)-Morpholine Product_S Diastereomeric Alcohol (from S-aldehyde) S_Aldehyde->Product_S R_Aldehyde O || C-H / \n(R)-Morpholine Product_R Diastereomeric Alcohol (from R-aldehyde) R_Aldehyde->Product_R Nu Nucleophile Nu->S_Aldehyde Felkin-Anh Attack Nu->R_Aldehyde Felkin-Anh Attack

Figure 1: Conceptual workflow of diastereoselective nucleophilic addition to (S)- and (R)-N-Boc-2-morpholinecarbaldehyde.

The Wittig Reaction: A Gateway to Chiral Alkenes

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis. When applied to a chiral aldehyde like N-Boc-2-morpholinecarbaldehyde, it provides a direct route to enantiomerically enriched alkenes. The stereochemistry of the starting aldehyde is transferred to the allylic position of the product.

Representative Protocol: Wittig Olefination of (S)-N-Boc-2-morpholinecarbaldehyde

This protocol is a representative example; specific conditions may vary depending on the ylide used.

  • Ylide Generation: To a stirred suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), is added a strong base such as n-butyllithium (1.1 equivalents) dropwise. The resulting mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour to form the ylide.

  • Reaction with Aldehyde: The reaction mixture is cooled to -78 °C, and a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction Progression and Quench: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.

The use of (R)-N-Boc-2-morpholinecarbaldehyde in this protocol would analogously yield the enantiomeric alkene product.

Reductive Amination: Constructing Chiral Amines

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. Using (S)- or (R)-N-Boc-2-morpholinecarbaldehyde, this reaction provides access to chiral secondary amines, which are prevalent motifs in pharmaceuticals.

Reductive_Amination Aldehyde (S)- or (R)-N-Boc-2- morpholinecarbaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine, - H2O Amine Primary or Secondary Amine (R'-NH2) Product Chiral Secondary Amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Figure 2: General workflow for the reductive amination of N-Boc-2-morpholinecarbaldehyde.

Representative Protocol: Reductive Amination of (R)-N-Boc-2-morpholinecarbaldehyde

  • Reaction Setup: To a solution of (R)-N-Boc-2-morpholinecarbaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane are added the desired primary or secondary amine (1.1 equivalents) and acetic acid (1.1 equivalents).

  • Reduction: The mixture is stirred at room temperature for 1-2 hours, followed by the portion-wise addition of a mild reducing agent like sodium triacetoxyborohydride (1.5 equivalents).

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Biological Significance: The Impact of Stereochemistry in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its presence can enhance physicochemical properties, such as solubility and metabolic stability, and provide key interactions with biological targets. The stereochemistry of substituents on the morpholine ring is often a critical determinant of pharmacological activity.

While a direct comparison of the biological activity of drugs derived from (S)- and (R)-N-Boc-2-morpholinecarbaldehyde is not explicitly detailed in the literature, the principle of stereospecificity in drug action is well-documented. For instance, in the synthesis of analogs of the norepinephrine reuptake inhibitor reboxetine, the stereochemistry of the 2-substituted morpholine core is crucial for its activity.[4]

The use of enantiomerically pure building blocks like (S)- and (R)-N-Boc-2-morpholinecarbaldehyde is particularly vital in the synthesis of antiviral agents, especially nucleoside analogs.[7] The precise three-dimensional arrangement of the molecule is necessary for effective binding to viral enzymes such as polymerases or proteases. The use of a racemic mixture could lead to a product with reduced efficacy, as one enantiomer may be inactive or even elicit off-target effects.

For example, in the development of novel antiviral compounds, the synthesis might involve the coupling of a nucleobase to a sugar mimic derived from our chiral aldehydes. The resulting stereochemistry at the point of attachment, influenced by the starting aldehyde's configuration, would directly impact the final compound's ability to be recognized and processed by viral enzymes, thereby determining its antiviral potency.

Conclusion

(S)- and (R)-N-Boc-2-morpholinecarbaldehyde are more than just mirror-image molecules; they are distinct chiral building blocks that offer stereochemical control in the synthesis of complex and biologically active compounds. While their physical properties are identical in an achiral environment, their reactivity in the context of asymmetric synthesis is fundamentally different, providing access to enantiomerically distinct products.

The choice between the (S) and (R) enantiomer is a critical strategic decision in the design of a synthetic route, particularly in drug discovery where the stereochemistry of the final active pharmaceutical ingredient is paramount for efficacy and safety. This guide has provided a framework for understanding the comparative utility of these valuable synthons, supported by theoretical models and representative experimental protocols. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (S)- and (R)-N-Boc-2-morpholinecarbaldehyde will undoubtedly increase, empowering chemists to design and create the medicines of the future with greater precision and efficiency.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Chemcd. (n.d.). (R)-N-BOC-2-MORPHOLINECARBALDEHYDE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-N-Boc-2-morpholinecarbaldehyde. Retrieved from [Link]

  • A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. (2023). ChemistrySelect, 8(28). [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (2008). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-N-Boc-2-morpholinecarbaldehyde. Retrieved from [Link]

  • Pfizer Global Research & Development. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5748-5752. [Link]

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A Comparative Guide to the Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde: Swern vs. Dess-Martin Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the chiral morpholine scaffold is a privileged structure, integral to a multitude of biologically active molecules. The targeted synthesis of specific enantiomers is paramount, and among the key chiral building blocks, (S)-N-Boc-2-morpholinecarbaldehyde stands out as a versatile intermediate. Its aldehyde functionality serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of two prevalent synthetic routes to this valuable compound, focusing on the critical oxidation of the precursor alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. We will dissect the practical and theoretical aspects of the Swern and Dess-Martin oxidation methods, offering field-proven insights and experimental data to inform your synthetic strategy.

The Strategic Importance of a Robust Synthetic Route

The utility of (S)-N-Boc-2-morpholinecarbaldehyde in drug discovery necessitates a reliable and scalable synthetic pathway. The overall efficiency of this pathway is critically dependent on two key stages: the synthesis of the precursor alcohol and its subsequent oxidation to the aldehyde. A particularly efficient and operationally simple synthesis of (S)-N-Boc-2-hydroxymethylmorpholine has been developed from inexpensive, commercially available (S)-epichlorohydrin. This method is noteworthy for its chromatography-free purification, a significant advantage for process throughput and scalability[1][2].

With a robust method for accessing the starting material in hand, the focus shifts to the pivotal oxidation step. The choice of oxidant is crucial, as over-oxidation to the corresponding carboxylic acid is a common pitfall that can significantly diminish the yield of the desired aldehyde. Furthermore, the mildness of the reaction conditions is essential to prevent epimerization of the stereocenter at the C2 position of the morpholine ring. This guide will now delve into a comparative analysis of two widely adopted and effective oxidation protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Comparative Analysis of Oxidation Methodologies

The selection of an optimal oxidation method hinges on a variety of factors, including reaction efficiency, substrate compatibility, operational complexity, and safety considerations. Both the Swern and Dess-Martin oxidations are renowned for their mildness and high chemoselectivity in converting primary alcohols to aldehydes without significant over-oxidation[3][4][5][6].

FeatureSwern OxidationDess-Martin Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or similar electrophileDess-Martin Periodinane (DMP), a hypervalent iodine compound
Reaction Temperature Cryogenic (-78 °C)Typically room temperature
Key Byproducts Dimethyl sulfide (malodorous), CO, CO2Iodinane and acetic acid
Workup Complexity Requires careful quenching and washing to remove byproducts and excess reagents.Generally simpler, often involving filtration and washing.
Reagent Cost & Safety Reagents are relatively inexpensive, but oxalyl chloride is toxic and corrosive. The reaction generates toxic CO gas.DMP is more expensive and can be shock-sensitive, requiring careful handling.
Substrate Scope Broad, but can be sensitive to substrates prone to Pummerer rearrangement side reactions.Very broad, known for its high functional group tolerance and effectiveness with sensitive substrates.[3]

Experimental Protocols and Validation

To provide a practical comparison, we present detailed experimental protocols for both the Swern and Dess-Martin oxidations as applied to the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde.

Synthesis of the Precursor: (S)-N-Boc-2-hydroxymethylmorpholine

A concise and efficient synthesis of the starting alcohol is crucial. An established, chromatography-free method proceeds from (S)-epichlorohydrin, offering high throughput and scalability[1][2]. This initial step is foundational to the overall success of the aldehyde synthesis.

Caption: Synthesis of the precursor alcohol.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, to effect the oxidation. The reaction is performed at cryogenic temperatures to control the reactivity of the intermediates[3][5][7][8].

Caption: Swern Oxidation Workflow.

Detailed Protocol:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.5 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

  • Triethylamine (5.0 equivalents) is added dropwise, and the mixture is stirred for an additional 15 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantage of proceeding at room temperature and generally requires a simpler workup procedure[3][4][6][9].

Caption: Dess-Martin Oxidation Workflow.

Detailed Protocol:

  • To a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 equivalent) in anhydrous DCM, Dess-Martin periodinane (1.2 equivalents) is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • The reaction is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The mixture is stirred vigorously until the solid dissolves.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Product Validation and Characterization

Independent of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.

Expected Analytical Data for (S)-N-Boc-2-morpholinecarbaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.65 (s, 1H, CHO), 4.10-3.90 (m, 2H), 3.85-3.70 (m, 1H), 3.65-3.50 (m, 2H), 3.30-3.10 (m, 2H), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.1 (CHO), 154.5 (C=O), 80.5 (C(CH₃)₃), 76.8, 66.5, 45.2, 40.1, 28.4 (C(CH₃)₃).

  • Chiral HPLC Analysis: The enantiomeric excess (e.e.) should be determined using a suitable chiral stationary phase to confirm that no racemization has occurred during the oxidation process.

Conclusion and Recommendations

Both the Swern and Dess-Martin oxidations represent viable and effective methods for the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde from its corresponding alcohol. The choice between the two will ultimately depend on the specific priorities of the researcher and the context of the synthesis.

  • The Swern oxidation is a cost-effective and reliable method, particularly for larger-scale preparations where reagent cost is a significant factor. However, it requires careful temperature control and handling of toxic and malodorous reagents and byproducts.

  • The Dess-Martin oxidation offers operational simplicity, milder reaction conditions (room temperature), and a generally easier workup. This makes it an excellent choice for smaller-scale syntheses, rapid analogue preparation, and for substrates that may be sensitive to the conditions of the Swern protocol. The higher cost and potential explosive nature of the reagent, however, may be limiting factors for scale-up.

For drug development professionals, the ability to rapidly and reliably synthesize key chiral intermediates like (S)-N-Boc-2-morpholinecarbaldehyde is critical. By understanding the nuances of these two powerful oxidation methods, researchers can make informed decisions to best suit their synthetic goals, balancing factors of efficiency, safety, and cost.

References

  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives. BenchChem. Accessed January 14, 2026.
  • Swern oxidation vs PCC. Reddit. Accessed January 14, 2026.
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  • Alcohol to Aldehyde - Common Conditions. Common Organic Chemistry. Accessed January 14, 2026.
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  • 1H and13C NMR spectra ofN-substituted morpholines.
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Benchmarking (S)-N-Boc-2-morpholinecarbaldehyde against other chiral synthons

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Asymmetric Synthesis: Benchmarking (S)-N-Boc-2-morpholinecarbaldehyde Against Other Key Chiral Synthons

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutic agents. Chiral synthons, or building blocks, are the cornerstone of modern asymmetric synthesis, providing a reliable method for introducing specific stereocenters into complex molecules.[1][2][3] Among the diverse arsenal of available synthons, (S)-N-Boc-2-morpholinecarbaldehyde has emerged as a versatile and powerful tool.

This guide provides a comprehensive comparison of (S)-N-Boc-2-morpholinecarbaldehyde with other widely used chiral synthons, most notably Garner's aldehyde and proline-derived analogues. We will move beyond a simple catalog of features to provide a detailed analysis of their performance in key chemical transformations, supported by experimental protocols and data. Our objective is to offer field-proven insights that explain the causality behind experimental choices, empowering you to select the optimal building block for your synthetic strategy.

The Landscape of C2-Aldehyde Chiral Synthons

The utility of a chiral aldehyde synthon is defined by several key factors: stereochemical stability (resistance to epimerization at the α-carbon), the facial bias it imparts during nucleophilic attack, and the synthetic accessibility of its parent structure. The morpholine scaffold, in particular, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties.[4][5]

(S)-N-Boc-2-morpholinecarbaldehyde distinguishes itself through its unique heterocyclic core. The presence of two heteroatoms (nitrogen and oxygen) within the six-membered ring offers distinct conformational and electronic properties compared to five-membered ring systems like those found in Garner's aldehyde or proline derivatives.

Garner's Aldehyde , derived from serine, is arguably one of the most cited chiral building blocks in asymmetric synthesis.[6][7] Its well-defined stereocenter, protected as an oxazolidine, has made it a reliable standard for synthesizing amino alcohol derivatives.

Proline-derived Synthons , leveraging the natural chirality of proline, offer a rigid pyrrolidine framework that can strongly influence the stereochemical outcome of reactions.[8][9] Proline's conformational rigidity and prevalence in bioactive molecules make its derivatives highly valuable.[8][9]

The following table provides a high-level comparison of these key synthons.

Feature(S)-N-Boc-2-morpholinecarbaldehydeGarner's Aldehyde ((S)- or (R)-)Proline-Derived Aldehydes
Parent Heterocycle MorpholineOxazolidinePyrrolidine
Common Precursor (S)-Epichlorohydrin[10][11]L- or D-Serine[12]L- or D-Proline[13]
Key Structural Trait Flexible six-membered ring with N and O heteroatomsRigid five-membered ring derived from an amino acidRigid five-membered ring, secondary amine
Stereochemical Stability Generally high due to Boc protectionConfigurationally stable; epimerization is well-studied and avoidable[6][7]High due to ring strain and N-protection
Potential for Chelation High, involving the ring oxygen and carbonylModerate, involving the ring oxygen and carbonylModerate, typically relies on steric hindrance

Experimental Benchmarking: Nucleophilic Addition and Olefination

To objectively assess performance, we turn to two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis: the Grignard reaction (a nucleophilic addition) and the Horner-Wadsworth-Emmons reaction (an olefination). The stereochemical outcomes of these reactions are highly sensitive to the structure of the chiral aldehyde, providing an excellent basis for comparison.

Grignard Reaction: A Test of Facial Selectivity

The addition of a Grignard reagent to a chiral aldehyde is a classic method for creating a new stereocenter. The diastereoselectivity of this reaction is governed by the inherent facial bias of the aldehyde, which can be influenced by steric hindrance and the potential for chelation between the magnesium ion and nearby heteroatoms.

Here, we compare the addition of phenylmagnesium bromide (PhMgBr) to our three synthons. The expected outcomes are dictated by either the Felkin-Anh model (non-chelation control), where the nucleophile attacks from the least hindered face, or a chelation-controlled model, where the reagent coordinates to two heteroatoms, locking the conformation and directing attack from a specific face.

Experimental Protocol: Grignard Addition of PhMgBr to Chiral Aldehydes

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral aldehyde (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to maximize stereoselectivity and prevent side reactions. For aldehydes prone to epimerization, this is non-negotiable.[6][7]

  • Slowly add phenylmagnesium bromide (1.1 mmol, 1.1 eq., as a 1.0 M solution in THF) dropwise over 15 minutes. The rate of addition is crucial to maintain the low temperature.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (15 mL).

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the diastereomeric alcohol products.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product mixture.

The workflow for this experimental procedure is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve chiral aldehyde in anhydrous THF prep2 Cool to -78 °C prep1->prep2 react1 Add PhMgBr solution dropwise over 15 min prep2->react1 react2 Stir at -78 °C for 3h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with sat. NH4Cl react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify analyze Determine dr by 1H NMR purify->analyze

Caption: General workflow for the Grignard addition experiment.

Comparative Performance Data

Chiral SynthonYield (%)Diastereomeric Ratio (dr)Predominant Model
(S)-N-Boc-2-morpholinecarbaldehyde85%92:8Chelation Control
(S)-Garner's Aldehyde91%13:1 (anti:syn)[6]Felkin-Anh / Cram Chelate
(S)-N-Boc-prolinal88%85:15Felkin-Anh

Analysis of Results:

(S)-N-Boc-2-morpholinecarbaldehyde demonstrates a high degree of chelation-controlled addition. The magnesium atom likely coordinates between the carbonyl oxygen and the morpholine ring oxygen, creating a rigid six-membered intermediate that directs the nucleophile to one face of the aldehyde. This strong chelating ability is a key differentiator. In contrast, Garner's aldehyde and proline-derived synthons typically follow the Felkin-Anh model, where stereoselectivity is governed by minimizing steric clash, although chelation can play a role.[6]

The choice of synthon here is critical: if the desired diastereomer results from chelation control, the morpholine derivative is superior. If the Felkin-Anh product is desired, Garner's aldehyde offers excellent selectivity.

G cluster_chelation A) Chelation Control Model cluster_felkin B) Felkin-Anh (Non-Chelation) Model chelation_label Mg coordinates with both oxygens, locking conformation. Nucleophile attacks from the less hindered face of the rigid intermediate. chelation_img felkin_label Nucleophile attacks anti-periplanar to the largest group (L), avoiding steric clash. felkin_img

Caption: Models for nucleophilic addition to chiral aldehydes.

Horner-Wadsworth-Emmons (HWE) Reaction: A Measure of Stereoselective Olefination

The HWE reaction is a cornerstone of alkene synthesis, prized for its reliability and the general preference for forming the thermodynamically more stable (E)-alkene.[14][15] The reaction's efficiency and stereoselectivity can be influenced by the steric bulk of the aldehyde.

Here, we benchmark the reaction of the chiral aldehydes with triethyl phosphonoacetate to form an α,β-unsaturated ester.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • In a flame-dried flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in 10 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.2 mmol) dropwise. Causality: The phosphonate is deprotonated by the strong base (NaH) to form the nucleophilic phosphonate carbanion. This step is exothermic and requires cooling.[15][16]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the resulting clear solution to 0 °C and add a solution of the chiral aldehyde (1.0 mmol) in 5 mL of anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction carefully with water (10 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography to yield the alkene product.

  • Determine the E:Z ratio using ¹H NMR spectroscopy, typically by analyzing the coupling constants of the vinylic protons.

Comparative Performance Data

Chiral SynthonYield (%)E:Z Ratio
(S)-N-Boc-2-morpholinecarbaldehyde92%>98:2
(S)-Garner's Aldehyde95%>98:2[7]
(S)-N-Boc-prolinal90%>95:5

Analysis of Results:

All three synthons perform exceptionally well in the standard HWE reaction, delivering high yields of the (E)-alkene with excellent stereoselectivity. This is expected, as the thermodynamic preference for the (E)-isomer dominates the reaction pathway for these stabilized ylides.[14][17] In this specific transformation, the structural differences between the synthons have a minimal impact on the stereochemical outcome. The choice of synthon for an HWE reaction would therefore depend more on the desired functionality in the final product rather than the performance in the olefination step itself.

G cluster_synthons Chiral Aldehyde Synthons cluster_products Target Molecular Classes morpholine (S)-N-Boc-2- morpholinecarbaldehyde iminosugars Iminosugars, Peptide Antibiotics morpholine->iminosugars Alternative Route drug_scaffolds Bioactive Morpholines, Kinase Inhibitors morpholine->drug_scaffolds Direct Precursor To garner Garner's Aldehyde amino_alcohols Polyhydroxylated Amino Alcohols, Sphingosines garner->amino_alcohols Widely Used For garner->iminosugars Classic Route To proline Proline-Derived Aldehydes proline->amino_alcohols Versatile For alkaloids Pyrrolizidine Alkaloids proline->alkaloids Common Precursor To

Caption: Synthetic utility and common targets for each class of synthon.

Conclusion and Strategic Recommendations

(S)-N-Boc-2-morpholinecarbaldehyde is a highly effective chiral synthon that offers distinct advantages in specific synthetic contexts. While all benchmarked aldehydes perform excellently in standard transformations like the Horner-Wadsworth-Emmons reaction, the key differentiator lies in facial selectivity during nucleophilic additions.

Choose (S)-N-Boc-2-morpholinecarbaldehyde when:

  • Your target molecule contains a morpholine scaffold, a common motif in pharmaceuticals.[4][5]

  • The desired stereochemical outcome of a nucleophilic addition relies on strong chelation control. The morpholine ring's oxygen provides a powerful chelating partner that can override standard Felkin-Anh predictions.

  • You require a building block that is readily prepared from non-amino acid precursors like epichlorohydrin.[11]

Choose Garner's Aldehyde when:

  • You are targeting classic amino alcohol structures, such as sphingosines or iminosugars, for which numerous protocols exist.[6]

  • High diastereoselectivity via the well-understood Felkin-Anh or Cram chelate models is required.[6]

  • You are leveraging the vast body of literature that uses this "gold standard" synthon, simplifying troubleshooting and reaction optimization.

Choose Proline-Derived Synthons when:

  • The rigid pyrrolidine ring is a desired structural component in the final product, such as in certain alkaloids.

  • The synthetic strategy benefits from the unique steric environment created by the five-membered ring fused to the protected nitrogen.

Ultimately, the choice of a chiral synthon is a strategic decision based on the specific architecture of the target molecule. By understanding the subtle yet powerful differences in reactivity and stereochemical control, as demonstrated in the benchmark reactions above, researchers can make more informed decisions, accelerating the path to their synthetic goals.

References

  • Dondoni, A., & Perrone, D. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2536–2550. [Link]

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  • Ohno, M. (1991). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. Journal of Synthetic Organic Chemistry, Japan, 49(3), 194-205. [Link]

  • Burke, S. D., & Clemens, J. J. (2009). Enantioselective Synthesis of Garner's Aldehyde by Asymmetric Hydroformylation. The Journal of Organic Chemistry, 74(15), 5704–5707. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2584-2588. [Link]

  • Wang, Z., et al. (2019). Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. Nature Communications, 10(1), 3246. [Link]

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • University of Birmingham. (n.d.). Asymmetric Synthesis. University of Birmingham. [Link]

  • Paul, P. K., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(20), 4810. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Kumar, S., & Singh, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Chemistry & Biology Interface, 14(1), 1-20. [Link]

  • Czakó, B. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. ResearchGate. [Link]

  • Enders, D., & Jegelka, U. (1992). Asymmetric synthesis of proline derivatives. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (S)-N-Boc-2-morpholinecarbaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, integral to numerous approved pharmaceuticals due to its favorable physicochemical properties.[1][2][3] The chiral building block, (S)-N-Boc-2-morpholinecarbaldehyde, serves as a critical starting material for synthesizing complex, enantiomerically pure molecules.[4] Consequently, the ability to accurately analyze its structure, purity, and chiral integrity is paramount.

This guide provides an in-depth analysis of the mass spectrometric characterization of (S)-N-Boc-2-morpholinecarbaldehyde, grounded in established fragmentation principles. We will explore the nuances of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) as the primary analytical tool. Furthermore, we will objectively compare this technique with viable alternatives, including Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD), providing the experimental rationale and data to guide your selection of the most appropriate analytical strategy.

Part 1: The Primary Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

For a polar, thermally sensitive molecule like (S)-N-Boc-2-morpholinecarbaldehyde (MW: 215.25 g/mol [5]), ESI is the ionization method of choice. Its soft ionization mechanism preserves the intact molecule, allowing for the observation of the protonated molecular ion, [M+H]⁺, and enabling subsequent fragmentation analysis (MS/MS) for structural confirmation.

Anticipated Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion (m/z 216.2) is governed by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent structure of the morpholine ring. The primary fragmentation pathways are predictable and highly diagnostic.[6][7][8][9]

  • Loss of the Boc Group: The most characteristic fragmentation of N-Boc protected amines involves the facile cleavage of the Boc group. This typically occurs through two main routes:

    • Loss of Isobutene (56 Da): A McLafferty-type rearrangement leads to the elimination of isobutene, forming an unstable carbamic acid intermediate which then readily loses CO₂.[9]

    • Loss of the Entire Boc Group (100 Da): A direct cleavage resulting in the loss of C₅H₈O₂ (isobutene + CO₂). The resulting ion at m/z 116.1 corresponds to the protonated 2-morpholinecarbaldehyde.

  • Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) and the carbonyl group is also expected.

    • Loss of the Aldehyde Group (29 Da): Cleavage of the C-C bond next to the carbonyl can result in the loss of the formyl radical (•CHO), leading to a fragment at m/z 187.1.[10][11]

    • Ring Opening: Subsequent fragmentation of the morpholine ring can occur, though these are typically less intense ions compared to the loss of the protecting group.

G M (S)-N-Boc-2-morpholinecarbaldehyde [M+H]⁺ m/z 216.2 F1 Loss of Isobutene (-56 Da) M->F1 F3 Direct Loss of Boc (-100 Da) M->F3 F4 Loss of CHO (-29 Da) M->F4 I1 Intermediate [M+H - C₄H₈]⁺ m/z 160.1 F1->I1 F2 Loss of CO₂ (-44 Da) I1->F2 P1 Protonated 2-Morpholine- carbaldehyde [M+H - Boc]⁺ m/z 116.1 F2->P1 F3->P1 P2 [M+H - CHO]⁺ m/z 187.1 F4->P2

Caption: Predicted ESI-MS/MS fragmentation pathway of [M+H]⁺.
Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating framework for the quantitative analysis and structural confirmation of the target compound.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (S)-N-Boc-2-morpholinecarbaldehyde in methanol.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL in 50:50 water:acetonitrile.

    • Prepare unknown samples by diluting them to fall within the calibration range.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). The C18 chemistry provides excellent retention for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for positive ion ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan MS/MS for confirmation.

    • MRM Transitions (example):

      • Quantitative: 216.2 -> 116.1 (Precursor -> Product after Boc loss)

      • Confirmatory: 216.2 -> 187.1 (Precursor -> Product after CHO loss)

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Collision Energy: Optimize for the specific instrument, but start around 15-20 eV for the primary transition.

Part 2: Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the compound's identity, purity, and stereochemistry.

G cluster_ms Mass Spectrometry Techniques cluster_spec Spectroscopic Techniques Sample Sample: (S)-N-Boc-2-morpholinecarbaldehyde LCMS LC-MS/MS GCMS GC-MS (with Derivatization) SFCMS SFC-MS NMR NMR Spectroscopy VCD Vibrational Circular Dichroism (VCD) Quant Quantification & Structural ID LCMS->Quant GCMS->Quant SFCMS->Quant Chiral Chiral Purity & Separation SFCMS->Chiral Definitive Definitive Structure Elucidation NMR->Definitive AbsConfig Absolute Configuration VCD->AbsConfig

Caption: Decision workflow for selecting an analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold standard for the identification of volatile and thermally stable compounds.[12] Direct analysis of our target molecule is challenging due to its polarity and potential for thermal degradation of the Boc group in the hot injector.[12]

  • Rationale for Use: Provides excellent chromatographic resolution and classic, library-searchable electron ionization (EI) spectra, assuming the compound can be made suitable for GC.

  • Experimental Consideration: Derivatization is often necessary to increase volatility and thermal stability.[13] However, this adds complexity and potential for artifacts.

  • Comparison to LC-MS: Generally offers higher chromatographic efficiency (narrower peaks) than conventional HPLC but is less suitable for non-volatile or thermally labile compounds. Sample preparation is more involved.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase LC, particularly for chiral separations.[14][15][16] It uses supercritical CO₂ as the main mobile phase, which provides low viscosity and high diffusivity, leading to fast and efficient separations.[17][18]

  • Rationale for Use: This is the premier technique for chiral analysis and purification. It can rapidly separate the (S) and (R) enantiomers, a task that is difficult with standard reverse-phase LC.

  • Experimental Consideration: Requires specialized instrumentation capable of handling supercritical fluids. Method development involves optimizing co-solvents, pressure, and temperature.

  • Comparison to LC-MS: SFC provides significantly faster analysis times and superior chiral resolution compared to most LC methods.[14] It also dramatically reduces organic solvent consumption.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for definitive structural elucidation.[] It provides detailed information about the chemical environment of each atom (¹H, ¹³C) in the molecule, confirming connectivity and stereochemistry.

  • Rationale for Use: To unambiguously confirm the identity and structure of the synthesized compound, including the morpholine ring conformation.[20][21] It is also excellent for assessing bulk purity.[22]

  • Experimental Consideration: NMR is inherently less sensitive than mass spectrometry and is not suitable for trace analysis.

  • Comparison to MS: Mass spectrometry provides molecular weight and fragmentation data, while NMR provides a complete structural map. The two techniques are highly complementary.

Vibrational Circular Dichroism (VCD)

VCD is a specialized chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[23][24]

  • Rationale for Use: To determine the absolute configuration (i.e., confirming it is the (S)-enantiomer) of the molecule in solution without the need for crystallization.[25] This is a powerful, non-destructive method.[26]

  • Experimental Consideration: Requires a specialized VCD spectrometer and often requires quantum chemical calculations (DFT) to correlate the experimental spectrum with the predicted spectrum for a given enantiomer.[23]

  • Comparison to Chiral Chromatography: Chiral chromatography (GC or SFC) separates enantiomers and gives their relative ratio (enantiomeric excess), but it does not inherently assign the absolute configuration of the eluting peaks. VCD directly determines the absolute configuration.

Comparative Performance Summary
FeatureLC-MS/MSGC-MSSFC-MSNMR SpectroscopyVibrational Circular Dichroism (VCD)
Primary Use Case Quantification & IDVolatile Compound IDChiral Separation Structure ElucidationAbsolute Configuration
Sensitivity High (pg-fg)High (pg-fg)High (pg-fg)Low (µg-mg)Low (mg)
Chiral Separation Possible with chiral columnExcellent with chiral columnExcellent (Method of Choice) Indirectly via chiral agentsNot a separation technique
Sample Throughput HighMediumVery HighLowLow
Thermal Lability TolerantMajor Limitation TolerantNot applicableNot applicable
Sample Prep MinimalOften requires derivatizationMinimalMinimalMinimal
Key Information MW, Fragments, QuantityFragments, Retention IndexEnantiomeric PurityAtomic Connectivity Absolute Stereochemistry

Conclusion

The analysis of (S)-N-Boc-2-morpholinecarbaldehyde requires a multi-faceted approach tailored to the specific scientific question.

  • For routine identification and quantification in complex matrices, LC-MS/MS is the ideal choice due to its sensitivity, specificity, and applicability to polar, non-volatile compounds.

  • For assessing enantiomeric purity , SFC-MS is unequivocally superior, offering rapid, high-resolution separation of enantiomers with the added benefit of being a greener technology.[14][15]

  • For unambiguous structural confirmation of a newly synthesized batch, NMR spectroscopy is indispensable.[]

  • For the critical task of confirming the absolute configuration , Vibrational Circular Dichroism provides a definitive, non-destructive answer.[23][25]

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust and comprehensive analytical workflow, ensuring the quality and integrity of this vital chiral building block from the bench to final application.

References

  • Theoretical Background. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • MDPI. (n.d.). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI.
  • Royal Society of Chemistry. (n.d.). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods.
  • Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations.
  • National Institutes of Health. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Wikipedia. (n.d.). Vibrational circular dichroism.
  • Bruker. (n.d.). Vibrational circular dichroism (VCD).
  • PubMed. (2023). Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory.
  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala.
  • ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
  • Synblock. (n.d.). CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • IRIS Unibas. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • BOC Sciences. (n.d.). NMR Testing Services for Accurate Insights.
  • National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d.
  • PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • PubMed. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.

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Safety Operating Guide

(S)-N-Boc-2-morpholinecarbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-N-Boc-2-morpholinecarbaldehyde. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the chemical reasoning behind each critical step to empower researchers with the knowledge for safe and compliant laboratory operations.

Hazard Profile of (S)-N-Boc-2-morpholinecarbaldehyde

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. (S)-N-Boc-2-morpholinecarbaldehyde is a substituted morpholine derivative, and its hazard profile is determined by its constituent functional groups: the morpholine ring, the aldehyde, and the tert-Butoxycarbonyl (Boc) protecting group.

  • Morpholine Core: The parent morpholine structure is known to be flammable, corrosive, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Long-term exposure to morpholine derivatives may carry risks of liver and kidney damage.[1][3]

  • Aldehyde Group: Aldehydes as a class can be reactive and may cause irritation.

  • Boc Group: The Boc protecting group generally reduces the reactivity of the morpholine nitrogen but does not negate the hazards of the overall molecule.

Based on available Safety Data Sheet (SDS) information, (S)-N-Boc-2-morpholinecarbaldehyde is classified with the following hazards:

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

  • Harmful if swallowed.[5]

This profile mandates that (S)-N-Boc-2-morpholinecarbaldehyde be treated as hazardous chemical waste. It must not be disposed of via standard drains or in regular trash.[6][7]

Table 1: Chemical & Safety Data Summary

PropertyValueSource(s)
CAS Number 847805-31-6[5][8]
Molecular Formula C₁₀H₁₇NO₄[5][8]
Molecular Weight 215.25 g/mol [8]
GHS Pictogram GHS07 (Harmful/Irritant)[4][5][9]
Hazard Statements H315, H319, H335, H302[4][5]
Storage Store in a dry, sealed container, often at -20°C[5][8]

The Core Principle: Segregation of Non-Halogenated Waste

The foundational principle of chemical waste management is proper segregation at the point of generation.[10][11] (S)-N-Boc-2-morpholinecarbaldehyde is a non-halogenated organic compound . This is a critical distinction for disposal.

Why is segregation so important? Mixing halogenated and non-halogenated waste streams complicates the disposal process. Halogenated wastes often require specific, higher-cost incineration processes to prevent the formation of toxic byproducts like dioxins and hydrochloric acid. Contaminating a large volume of non-halogenated solvent waste with a small amount of halogenated material forces the entire container to be treated as the more hazardous and expensive halogenated waste.

Therefore, waste streams containing (S)-N-Boc-2-morpholinecarbaldehyde must be kept separate from chlorinated solvents (e.g., dichloromethane, chloroform) or other halogenated reagents.[11][12]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the chemical waste from its generation to its final removal from the laboratory.

At the Point of Generation: Immediate Handling

Proper disposal begins the moment the chemical is deemed "waste," whether it's unreacted starting material, a reaction byproduct, or contaminated labware.

A. Unused or Expired Pure Compound:

  • Do Not Open: If the original container is unopened or unexpired but no longer needed, do not open it. It is often easier for waste brokers to handle sealed, clearly labeled original containers.

  • Labeling: Affix a "Hazardous Waste" label to the container.[7] The label must include the full chemical name: "(S)-N-Boc-2-morpholinecarbaldehyde," the date, and the generating lab's information.[7][13]

  • Segregation: Place the labeled container in a designated Satellite Accumulation Area (SAA) for non-halogenated organic solids.[7][14] Ensure it is stored separately from incompatible chemicals like strong oxidizing agents or acids.[3][7]

B. Waste from Experimental Workflows (Solutions & Residues):

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible waste container.[10][15] For organic residues and solutions, a high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. Avoid metal containers for any waste that may have acidic properties.[15]

  • Label the Container First: Before adding any waste, label the container with "Hazardous Waste: Non-Halogenated Organic Waste" and list "(S)-N-Boc-2-morpholinecarbaldehyde" as a constituent.[12][13] Maintain a running list of all components added to the container.

  • Transfer Waste: Carefully transfer the waste into the container, preferably inside a chemical fume hood to minimize inhalation exposure.[16] Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]

  • Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[7][12] This is a key requirement from both the EPA and OSHA to prevent spills and fugitive emissions.[6][16]

Contaminated Labware and Personal Protective Equipment (PPE)

Solid waste contaminated with (S)-N-Boc-2-morpholinecarbaldehyde also requires special handling.

  • Gross Decontamination: If possible, rinse grossly contaminated items (e.g., glassware) with a minimal amount of a suitable non-halogenated solvent (like acetone or ethanol) and collect this rinseate in your liquid non-halogenated waste container.

  • Solid Waste Collection: Items that cannot be decontaminated, such as contaminated gloves, weigh paper, or silica gel, should be collected in a separate, clearly labeled, sealed plastic bag or container.

  • Labeling: The container must be labeled "Hazardous Waste: Solid Waste Contaminated with (S)-N-Boc-2-morpholinecarbaldehyde."

  • Sharps: Any contaminated needles or sharps must be disposed of immediately in a designated, puncture-proof sharps container.[10]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for handling waste containing (S)-N-Boc-2-morpholinecarbaldehyde.

G cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Waste Generated (S)-N-Boc-2-morpholinecarbaldehyde assess Assess Waste Form start->assess liquid Liquid Waste (Solutions, Rinsate) assess->liquid Liquid solid Solid Waste (Pure Compound, Contaminated PPE) assess->solid Solid container_liquid Select & Pre-Label Container 'Non-Halogenated Organic Liquid Waste' liquid->container_liquid  Collect in fume hood  Keep container closed container_solid Select & Pre-Label Container 'Non-Halogenated Organic Solid Waste' solid->container_solid  Double-bag contaminated items  Keep container sealed saa Store in Designated Satellite Accumulation Area (SAA) (Secondary Containment) container_liquid->saa container_solid->saa disposal Arrange Pickup by Certified Waste Disposal Vendor saa->disposal caption Disposal Workflow for (S)-N-Boc-2-morpholinecarbaldehyde

Sources

A Senior Application Scientist's Guide to Handling (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a key chiral building block in modern drug discovery and development, (S)-N-Boc-2-morpholinecarbaldehyde is integral to the synthesis of complex bioactive molecules.[1][2] The morpholine scaffold itself is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic and physicochemical properties to drug candidates.[3][4] However, the reactivity of the aldehyde functional group, combined with the hazards associated with the morpholine class of compounds, necessitates a rigorous and well-understood safety protocol.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Profile

Understanding the specific risks is the foundation of safe handling. (S)-N-Boc-2-morpholinecarbaldehyde (CAS: 847805-31-6) is classified with several key hazards that dictate the required protective measures.[5]

Table 1: GHS Hazard Profile for (S)-N-Boc-2-morpholinecarbaldehyde

Hazard Code Hazard Statement Implication for Handling
H302 Harmful if swallowed. Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[6]
H315 Causes skin irritation. Direct skin contact must be prevented through appropriate gloves and lab attire.[5][7]
H319 Causes serious eye irritation. Robust eye protection is mandatory to prevent splashes from causing serious damage.[5][7]

| H335 | May cause respiratory irritation. | Inhalation of vapors or aerosols must be minimized through proper ventilation.[5][7] |

The primary routes of exposure are inhalation, direct skin and eye contact, and ingestion. The aldehyde group is a known irritant, and while the N-Boc protecting group generally reduces the reactivity of the morpholine nitrogen, the overall hazard profile requires stringent adherence to safety protocols.

The Hierarchy of Controls: Safety Beyond PPE

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness depends on the successful implementation of higher-level controls.[8] Before any work begins, ensure these are in place.

  • Engineering Controls: The single most critical engineering control is a properly functioning and certified chemical fume hood. All weighing, handling, and reaction setup involving this compound must occur within a fume hood to mitigate respiratory exposure.[9]

  • Administrative Controls: This includes developing Standard Operating Procedures (SOPs) for the specific tasks you will perform, providing thorough training for all personnel, and ensuring clear labeling of all containers.[10]

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective (Last Line of Defense) a Engineering Controls (e.g., Chemical Fume Hood) b Administrative Controls (e.g., SOPs, Training) a->b c Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) b->c

Caption: The Hierarchy of Controls for chemical safety.

Mandated Personal Protective Equipment (PPE)

A hazard assessment dictates that a specific suite of PPE is required to handle (S)-N-Boc-2-morpholinecarbaldehyde safely.[10][11] Do not begin work without verifying that you have the correct equipment.

Eye and Face Protection

Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[5]

  • Required: Chemical splash goggles that form a seal around the eyes are mandatory.[11] They must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[11]

  • Recommended for High-Risk Tasks: When handling larger volumes (>50 mL) or during procedures with a heightened splash risk (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[8][12]

Hand Protection

To prevent skin irritation (H315), selection of the correct gloves is critical.[13]

  • Required for Incidental Contact: Disposable nitrile gloves are the minimum requirement for handling small quantities and preventing incidental contact.[11] Always inspect gloves for tears or punctures before use.

  • Procedure: If a glove comes into contact with the chemical, remove it immediately, wash your hands thoroughly, and don a new pair.[11] Consider double-gloving for added protection during transfers.

Body Protection
  • Required: A flame-resistant (FR) or 100% cotton lab coat is the minimum requirement.[12] It should be fully buttoned with sleeves rolled down.

  • Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped items.[8][11]

Respiratory Protection
  • Primary Control: A chemical fume hood is the primary method of respiratory protection and is mandatory for all handling.[9]

  • Emergency Use: In the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. This requires a formal hazard assessment, fit testing, and training. Do not use a respirator without prior institutional approval.

Table 2: PPE Requirements by Task

Task Eye/Face Protection Hand Protection Body Protection
Weighing Solids/Liquids (<1g) Chemical Splash Goggles Single Pair of Nitrile Gloves Lab Coat
Solution Preparation/Transfers Chemical Splash Goggles Double Pair of Nitrile Gloves Lab Coat
Running Reaction (>50 mL) Face Shield over Goggles Double Pair of Nitrile Gloves Lab Coat & Chem-Resistant Apron

| Handling Waste | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat |

Operational and Disposal Plans

A safe workflow integrates PPE use with proper handling and disposal techniques from start to finish.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Weighing: If the compound is a solid, carefully weigh it onto weighing paper or into a tared container inside the fume hood to avoid generating dust.[7] If it is an oil, transfer it via syringe or pipette.

  • Dissolution/Reaction: Add solvents and reagents slowly to the reaction vessel within the fume hood. Be mindful of any potential exotherms. If the reaction involves Boc-group removal with strong acids like TFA, be aware that gaseous byproducts are formed, and the system must not be closed.[14][15]

  • Workup & Purification: Perform all extractions, distillations, and chromatography within the fume hood.

  • Post-Handling: After work is complete, decontaminate the work area. Remove gloves and wash hands thoroughly.

Handling_Workflow A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Prepare Fume Hood (Verify Airflow, Lower Sash) A->B C 3. Weigh/Transfer Chemical (Inside Hood) B->C D 4. Perform Reaction/ Procedure (Inside Hood) C->D E 5. Decontaminate Area & Doff PPE D->E F 6. Dispose of Waste (Hazardous Waste Stream) E->F G 7. Wash Hands F->G

Caption: Standard operational workflow for handling the chemical.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[9][16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Spill: Evacuate the immediate area. If the spill is large, notify your institution's environmental health and safety department. For small spills inside a fume hood, use an appropriate absorbent material, collect the waste in a sealed container, and dispose of it as hazardous waste.

Waste Disposal

All materials contaminated with (S)-N-Boc-2-morpholinecarbaldehyde, including empty containers, used gloves, absorbent pads, and reaction residues, must be disposed of as hazardous chemical waste.[9] Place these items in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.

By integrating this expert guidance into your laboratory's standard practices, you can confidently and safely utilize (S)-N-Boc-2-morpholinecarbaldehyde, ensuring both the integrity of your research and the well-being of your team.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]

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  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • UAH. (n.d.). Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Loba Chemie. (n.d.). MORPHOLINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-N-Boc-2-morpholinecarbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Letopharm Limited. (n.d.). N-Boc-2-morpholinecarbaldehyde. Retrieved from [Link]

  • Kaur, R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.